FANFT
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWQLJJMGJREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020953 | |
| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
24554-26-5 | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24554-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FANFT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024554265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANFT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANFT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N99PZG62O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
549.5 to 562.1 °F (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Chemical Landscape of FANFT: A Technical Guide to its Structure, Properties, and Carcinogenic Mechanism
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides an in-depth exploration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent uroepithelial carcinogen. This document outlines its chemical structure, physicochemical and pharmacological properties, a representative synthesis protocol, and its mechanism of action, with a focus on the molecular pathways it perturbs.
Chemical Structure and Identification
This compound is a nitrofuran derivative characterized by a 5-nitrofuran ring linked to a thiazole ring, with a formamide group attached to the thiazole moiety. Its chemical identity is established by the following identifiers:
-
IUPAC Name: N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide[1]
-
Molecular Formula: C₈H₅N₃O₄S[1]
-
CAS Number: 24554-26-5[1]
-
Synonyms: 2-Formylamino-4-(5-nitro-2-furyl)thiazole, this compound[1]
The two-dimensional chemical structure of this compound is depicted below:
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.
| Property | Value | Source |
| Molecular Weight | 239.21 g/mol | --INVALID-LINK-- |
| Appearance | Dark yellow powder or gold solid | --INVALID-LINK-- |
| Melting Point | 287.5 - 294.5 °C (549.5 to 562.1 °F) | --INVALID-LINK-- |
| Solubility | < 1 mg/mL in water at 21.1°C (70°F) | --INVALID-LINK-- |
| Elimination Half-Life (in rats) | < 5 minutes | --INVALID-LINK-- |
Experimental Protocols
Representative Synthesis of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
The following is a representative, multi-step protocol for the synthesis of this compound, based on established chemical principles for the formation of similar nitrofuran and thiazole derivatives. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitro-2-furaldehyde and thiourea in a suitable solvent such as ethanol.
-
Halogenation: To the stirred suspension, slowly add a halogenating agent (e.g., bromine or iodine) dissolved in the same solvent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, ANFT, may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Formylation of ANFT to this compound
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the synthesized ANFT in an excess of formic acid, which acts as both the solvent and the formylating agent.
-
Dehydration: To drive the reaction, add a dehydrating agent such as acetic anhydride dropwise to the stirred suspension. The reaction is typically performed at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude this compound. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by recrystallization from a solvent such as acetone or a mixture of dimethylformamide and water.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, to confirm its identity and purity.
Biological Activity and Carcinogenic Mechanism
This compound is a well-established urothelial carcinogen, primarily inducing bladder cancer in experimental animals. It is, in fact, a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.
The key steps in the mechanism of action of this compound are:
-
Metabolic Deformylation: In vivo, this compound is rapidly deformylated to its primary metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).
-
Nitroreduction: The nitro group of ANFT is then reduced by nitroreductases, present in both hepatic and extrahepatic tissues, to form reactive intermediates, including hydroxylamine and nitrenium ions.
-
DNA Adduct Formation: These highly reactive electrophilic intermediates can then covalently bind to the nucleophilic sites on DNA bases (primarily guanine and adenine), forming DNA adducts.
-
Genotoxicity and Carcinogenesis: The formation of these DNA adducts can lead to mutations during DNA replication if not repaired by the cell's DNA repair machinery. The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, disrupts normal cellular processes, including cell cycle control and apoptosis, ultimately leading to neoplastic transformation and the development of bladder cancer.
The following diagram illustrates the workflow of this compound's metabolic activation and its subsequent role in carcinogenesis.
The formation of DNA adducts by this compound metabolites can disrupt the DNA damage response (DDR) pathway. While the direct interaction with specific signaling proteins is not the primary mechanism, the resulting genomic instability can lead to the dysregulation of multiple signaling pathways crucial for cellular homeostasis, including the p53 and RB tumor suppressor pathways, as well as pathways involved in cell cycle progression like the PI3K/AKT and MAPK pathways.
References
An In-Depth Technical Guide to N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) for Researchers and Drug Development Professionals
An Overview of a Potent Urothelial Carcinogen for Preclinical Bladder Cancer Research
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, commonly known as FANFT, is a synthetic nitrofuran derivative extensively utilized in preclinical research as a potent and selective inducer of urinary bladder cancer in various animal models. Its consistent and organ-specific carcinogenicity has made it an invaluable tool for studying the mechanisms of urothelial carcinogenesis and for evaluating the efficacy of novel therapeutic interventions. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical characteristics, metabolic activation, experimental protocols for cancer induction, and its impact on cellular processes.
Chemical and Physical Properties
This compound is a dark yellow powder or gold solid. Its fundamental chemical and physical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| IUPAC Name | N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | [1] |
| Molecular Formula | C₈H₅N₃O₄S | [1] |
| Molecular Weight | 239.21 g/mol | [1] |
| CAS Number | 24554-26-5 | [1] |
| Appearance | Dark yellow powder or gold solid | [1][2] |
| Melting Point | 287.5 - 294.5 °C (549.5 to 562.1 °F) | [1][2] |
| Solubility | Less than 1 mg/mL in water at 21 °C (70 °F) | [1][2] |
Synthesis
A generalized workflow for such a reaction is depicted below.
Caption: Generalized Synthesis Workflow for this compound.
Metabolism and Mechanism of Carcinogenicity
The carcinogenicity of this compound is dependent on its metabolic activation. A critical initial step is the in vivo deformylation of this compound to its more proximate carcinogenic metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).[3] This conversion is carried out by enzymes present in the liver and kidney.[4]
The subsequent metabolic activation of ANFT is mediated by nitroreductases, which reduce the nitro group to reactive intermediates. These electrophilic species can then covalently bind to cellular macromolecules, including DNA and proteins, leading to mutations and initiating the carcinogenic process. Prostaglandin H synthase, an enzyme present in the bladder mucosa, has also been implicated in the co-oxidative metabolism of ANFT, further contributing to its activation.[5]
Caption: Metabolic Activation Pathway of this compound.
Toxicology
Experimental Protocols: Induction of Bladder Carcinogenesis in Rodents
This compound is most commonly administered in the diet to induce bladder tumors in rodents. The following provides a general protocol based on published studies.
Animal Model:
Diet Preparation and Administration:
-
This compound is incorporated into the standard rodent chow at a specified concentration. Common concentrations range from 0.05% to 0.2% by weight.[7][10]
-
To prepare the diet, this compound is typically first dissolved in a small amount of a suitable solvent (e.g., acetone) and then thoroughly mixed with a small portion of the powdered diet. This premix is then blended with the bulk of the diet to ensure uniform distribution. The solvent is allowed to evaporate completely before pelleting or feeding.
-
The this compound-containing diet is provided to the animals ad libitum.
Experimental Timeline:
-
Induction Phase: Weaning male F344 rats are fed a diet containing this compound (e.g., 0.1%) for a period of 30 weeks.[7]
-
Promotion/Observation Phase: Following the induction phase, the animals are returned to a control diet for a subsequent period, for example, 22 weeks, to allow for tumor development and progression.[7]
Endpoint Analysis:
-
Animals are monitored for clinical signs of toxicity and tumor development.
-
At the end of the study, animals are euthanized, and the urinary bladders are harvested for histopathological examination to assess tumor incidence, multiplicity, and stage.
Caption: Experimental Workflow for this compound-Induced Bladder Cancer in Rats.
Impact on Cellular Signaling Pathways
While the direct molecular targets of this compound's reactive metabolites are DNA and proteins, leading to genetic mutations, the subsequent alterations in cellular signaling pathways that drive tumorigenesis are not fully elucidated specifically for this compound. However, studies on bladder cancer, including models induced by this compound, have implicated several key signaling pathways.
Research on urothelial cells from this compound-treated rats has shown elevated expression of the c-Ha-ras and c-myc proto-oncogenes.[4] This suggests that the Ras-MAPK and Myc signaling pathways may be early events in this compound-induced bladder carcinogenesis. The Ras-MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, while Myc is a key transcription factor involved in cell growth and proliferation.
While direct evidence linking this compound to the NF-κB pathway is lacking, this pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers, including bladder cancer. Given that this compound induces a chronic inflammatory state in the bladder, it is plausible that the NF-κB pathway is activated downstream of the initial cellular damage caused by this compound.
Further research is needed to delineate the specific signaling cascades that are directly and indirectly modulated by this compound in the process of urothelial transformation.
Applications in Research and Drug Development
The reliable induction of bladder tumors by this compound in animal models provides a robust platform for:
-
Investigating the molecular mechanisms of bladder cancer: Studying the genetic and epigenetic alterations that occur during tumor initiation and progression.
-
Evaluating chemopreventive agents: Testing the ability of novel compounds to inhibit or delay the onset of bladder cancer.
-
Assessing the efficacy of therapeutic agents: Using this compound-induced tumors to test the anti-tumor activity of new drugs and treatment modalities.
-
Development of in vitro models: this compound-induced tumors have been used to establish bladder cancer cell lines, such as the murine MBT-2 cell line, which are valuable tools for in vitro studies.[11][12][13]
References
- 1. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconversion and macromolecular binding of 2-amino-4-(5-nitro-2-furyl)thiazole by cultured rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pathogenesis of experimental bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aspirin on N-[4-(5-nitro-2-furyl)-2-thiazolyl]-formamide-induced epithelial proliferation in the urinary bladder and forestomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro characterization of four N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide (this compound) induced mouse bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. Buy Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- | 58139-46-1 [smolecule.com]
The Carcinogenic Mechanism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent nitrofuran carcinogen known to induce urinary bladder cancer in various animal models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent cellular and signaling alterations that lead to tumorigenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer research, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved.
Introduction
This compound has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis, particularly in the context of bladder cancer. Understanding its mode of action is critical for assessing the risks of related compounds and for developing preventative and therapeutic strategies against chemically induced cancers. The carcinogenic process of this compound is a multi-step phenomenon initiated by metabolic activation to reactive intermediates that covalently bind to cellular macromolecules, primarily DNA. This guide will systematically dissect this process.
Metabolic Activation of this compound
The carcinogenicity of this compound is contingent upon its metabolic activation to electrophilic species that can interact with cellular nucleophiles. This process involves a series of enzymatic reactions, with prostaglandin H synthase (PHS) playing a pivotal role.
Deformylation to ANFT
The initial step in this compound metabolism is the deformylation to its proximate carcinogen, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).
Role of Prostaglandin H Synthase (PHS)
Formation of DNA Adducts
The reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can lead to mutations if not repaired before DNA replication, thereby initiating the process of carcinogenesis. The detection and quantification of these adducts are key to understanding the genotoxicity of this compound. While specific quantitative data on this compound-DNA adduct levels in rat bladders are not available in a tabular format, studies have successfully utilized the 32P-postlabeling assay to detect their presence.
Cellular and Molecular Consequences of this compound Exposure
The formation of DNA adducts and the generation of reactive oxygen species during this compound metabolism trigger a cascade of cellular and molecular events that contribute to the development of cancer.
Oxidative Stress and Inflammation
The metabolic activation of this compound is associated with the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the urothelial cells. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also activate pro-inflammatory signaling pathways.
Alterations in Gene Expression
This compound exposure leads to significant changes in the expression of genes that regulate cell growth, proliferation, and apoptosis. Notably, early and sustained overexpression of the proto-oncogenes c-Ha-ras and c-myc has been observed in this compound-induced bladder tumors in rats.[1] This suggests that the activation of these oncogenes is a critical event in the initiation of this compound-induced bladder carcinogenesis.
Activation of Signaling Pathways
The cellular damage and altered gene expression induced by this compound culminate in the dysregulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response, cell survival, and proliferation, is frequently activated in bladder cancer.[2][3] It is hypothesized that this compound-induced oxidative stress is a key trigger for NF-κB activation.
Data Presentation
Dose-Response Relationship of this compound-Induced Bladder Carcinogenesis in Rats
The following table summarizes the dose-dependent effect of this compound on the induction of urinary bladder lesions in male F344 rats fed a diet containing this compound for up to 78 weeks.
| This compound Concentration in Diet (%) | Number of Rats | Simple Hyperplasia | Papillary Transitional Cell Carcinoma | Invasive Transitional Cell Carcinoma |
| 0.0 | 49 | 0 | 0 | 0 |
| 0.005 | 50 | 2 | 0 | 0 |
| 0.01 | 50 | 12 | 2 | 0 |
| 0.02 | 49 | 1 | 38 | 11 |
| 0.04 | 48 | 0 | 46 | 32 |
| 0.08 | 49 | 0 | 48 | 46 |
| 0.16 | 49 | 0 | 49 | 49 |
Data adapted from a long-term carcinogenicity study of this compound in rats.
Experimental Protocols
This compound-Induced Bladder Carcinogenesis in Rats
This protocol describes a typical long-term study to assess the carcinogenicity of this compound in a rat model.[4]
Animals: Male Fischer 344 (F344) rats, 4 weeks of age. Housing: Animals are housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Diet and this compound Administration:
-
Animals are acclimated for one week with free access to a standard laboratory diet and water.
-
This compound is mixed into the basal diet at various concentrations (e.g., 0.005%, 0.01%, 0.02%, 0.04%, 0.08%, 0.16%).
-
Control animals receive the basal diet without this compound.
-
The diets and water are provided ad libitum for a specified period (e.g., 78 weeks). Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly. Necropsy and Histopathology:
-
At the end of the study, all animals are euthanized.
-
A complete necropsy is performed, with special attention to the urinary bladder.
-
The urinary bladder is inflated with formalin, fixed, and embedded in paraffin.
-
Sections of the bladder are stained with hematoxylin and eosin (H&E) and examined microscopically for the presence of hyperplasia, papillomas, and carcinomas.
32P-Postlabeling Assay for Detection of DNA Adducts
This sensitive method is used to detect bulky aromatic DNA adducts for which authentic standards are not available.
DNA Isolation:
-
Genomic DNA is isolated from the bladder tissue of this compound-treated and control animals using standard phenol-chloroform extraction or commercial kits. DNA Hydrolysis:
-
DNA (5-10 µg) is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. Adduct Enrichment (Optional but recommended):
-
The DNA digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while bulky adducts are resistant to this enzyme. 32P-Labeling:
-
The enriched adducts are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase. Chromatographic Separation:
-
The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Detection and Quantification:
-
The TLC plates are exposed to a phosphor screen.
-
The radioactivity of the adduct spots is quantified using a phosphorimager.
-
Adduct levels are calculated relative to the total amount of DNA analyzed.
Northern Blot Analysis for Oncogene Expression
This protocol is used to determine the expression levels of specific mRNAs, such as c-Ha-ras and c-myc, in urothelial cells.[1][5][6][7][8]
RNA Isolation:
-
Total RNA is extracted from urothelial cells or bladder tissue using a guanidinium thiocyanate-phenol-chloroform-based method or commercial kits. Gel Electrophoresis:
-
RNA samples (10-20 µg) are denatured and separated by size on a formaldehyde-agarose gel. Blotting:
-
The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane by capillary action. Hybridization:
-
The membrane is prehybridized to block non-specific binding sites.
-
A 32P-labeled DNA or RNA probe specific for the gene of interest (e.g., c-Ha-ras or c-myc) is added to the hybridization solution and incubated with the membrane. Washing and Autoradiography:
-
The membrane is washed under stringent conditions to remove the unbound probe.
-
The membrane is exposed to X-ray film or a phosphor screen to detect the radioactive signal. Quantification:
-
The intensity of the bands is quantified using densitometry or a phosphorimager and normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic form.
Caption: Experimental workflow for studying this compound-induced bladder carcinogenesis.
Caption: Postulated signaling pathway of this compound-induced bladder carcinogenesis.
References
- 1. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High NF-κB and STAT3 activity in human urothelial carcinoma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To be an ally or an adversary in bladder cancer: the NF-κB story has not unfolded - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cell.byu.edu [cell.byu.edu]
- 6. Northern blot analysis for detection and quantification of RNA in pancreatic cancer cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Northern blot analysis for detection and quantification of RNA in pancreatic cancer cells and tissues | Semantic Scholar [semanticscholar.org]
- 8. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in the Induction of Urothelial Carcinoma: A Technical Guide
Executive Summary: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent nitrofuran carcinogen that serves as a critical tool in preclinical research for modeling urothelial carcinoma of the bladder. Its administration to laboratory animals reliably induces tumors that share significant histopathological and molecular characteristics with human muscle-invasive bladder cancer. This document provides a comprehensive technical overview of the mechanisms of this compound-induced carcinogenesis, key signaling pathways involved, detailed experimental protocols for tumor induction and analysis, and quantitative data derived from key studies. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and urology research.
Mechanism of Carcinogenesis
This compound is a genotoxic compound that requires metabolic activation to exert its carcinogenic effects. The process involves a multi-step pathway leading to the formation of DNA adducts, which, if not repaired, can result in oncogenic mutations.
Metabolic Activation
The carcinogenicity of this compound is dependent on its metabolic activation, a process initiated by nitroreductases.[1] this compound is first deformylated to its proximate carcinogen, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).[2] Subsequently, the nitro group of ANFT is reduced by enzymes such as cytochrome P450 reductases to form reactive electrophilic intermediates, including a hydroxylamine derivative.[1][3] These highly reactive species can then covalently bind to cellular macromolecules, most critically, DNA.[1][3]
DNA Adduct Formation and Genotoxicity
The electrophilic metabolites of this compound covalently bind to nucleophilic sites on DNA bases, forming carcinogen-DNA adducts.[4][5] This process is a critical initiating event in chemical carcinogenesis.[5] These adducts can distort the DNA helix, leading to errors during DNA replication and repair, which ultimately results in permanent somatic mutations in critical genes.[6][7] The accumulation of mutations in oncogenes and tumor suppressor genes disrupts normal cellular processes, leading to uncontrolled cell proliferation and malignant transformation.[5]
Key Signaling Pathways in this compound-Induced Carcinogenesis
While direct studies quantifying pathway alterations specifically in this compound models are limited, the resulting high-grade urothelial carcinomas are known to involve dysregulation of critical signaling pathways, notably the p53 and Cyclooxygenase-2 (COX-2) pathways.
p53 Tumor Suppressor Pathway
The p53 pathway is a central regulator of the cell cycle and apoptosis, acting as a crucial "guardian of the genome".[8] In response to DNA damage, such as that caused by this compound-DNA adducts, p53 is activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is irreparable.[8] Mutations in the TP53 gene are among the most common genetic alterations in muscle-invasive bladder cancer.[9][10] Inactivation of p53 allows cells with significant DNA damage to bypass apoptosis and continue to proliferate, accumulating further genetic aberrations and promoting tumor progression.[11] Notably, the MBT-2 cell line, derived from a this compound-induced mouse bladder tumor, is known to be p53-deficient.[12]
Cyclooxygenase-2 (COX-2) Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most normal tissues but is often overexpressed in inflammatory states and various cancers, including urothelial carcinoma.[13][14] High COX-2 expression is associated with more advanced tumor stage, higher grade, and poorer prognosis in bladder cancer.[13][14] COX-2 catalyzes the production of prostaglandins, such as PGE2, which can promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis (the formation of new blood vessels), and modulating the immune response.[11] Studies in other rodent bladder cancer models have shown that COX-2 expression is significantly increased in tumors and that COX-2 inhibitors can reduce cancer incidence, suggesting its importance in chemically-induced urothelial carcinogenesis.[6]
Experimental Models and Protocols
The this compound-induced rodent model is a cornerstone for studying bladder carcinogenesis. Fischer 344 (F344) rats and C3H/He mice are commonly used strains.[2]
In Vivo Model: this compound-Induced Urothelial Carcinoma in Rats
This model involves the chronic dietary administration of this compound, leading to the development of urothelial hyperplasia, dysplasia, carcinoma in situ (CIS), and eventually, invasive transitional cell carcinoma over a period of 5 to 8 months.[15] The resulting tumors are histopathologically similar to human high-grade urothelial carcinoma.[12]
Detailed Experimental Protocols
Adapted from Becci et al., 1981.[1]
-
Animals: Use weaning male Fischer 344 (F344) rats. House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Acclimatization: Allow a 1- to 2-week acclimatization period before the start of the experiment.
-
Carcinogen Administration: Prepare a powdered diet containing the desired concentration of this compound (e.g., 0.1%, 0.05%). Administer the this compound-containing diet to the experimental groups for a period of 30 weeks. A control group should receive the same diet without this compound.
-
Observation Period: After the 30-week induction phase, switch all animals to the control diet for an additional 22-week observation period.
-
Monitoring: Monitor animals weekly for clinical signs of toxicity, including weight loss, lethargy, and hematuria.
-
Termination and Tissue Collection: At the end of the 52-week period, euthanize the animals via CO2 asphyxiation. Perform a complete necropsy. Excise the urinary bladder, empty its contents, and record its weight.
-
Histopathology: Fix the bladder by inflating it with 10% neutral buffered formalin. Embed the tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E) for microscopic evaluation by a qualified pathologist.
This is a generalized protocol for the ultrasensitive detection of DNA adducts.[2][15]
-
DNA Isolation: Isolate high-purity DNA from urothelial cells or bladder tissue using standard enzymatic and solvent extraction methods.
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but common): Enrich the adduct fraction by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: Label the 5'-hydroxyl group of the enriched adducts by transferring 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts from excess ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the separated adducts by autoradiography. Quantify the level of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the relative adduct levels (RAL), often expressed as adducts per 108-1010 normal nucleotides.[8]
This is a generalized protocol for staining formalin-fixed, paraffin-embedded (FFPE) rat bladder sections for markers like p53 and COX-2.
-
Deparaffinization and Rehydration: Immerse slides in xylene (3x5 min), followed by a graded series of ethanol (100% 2x10 min, 95% 2x10 min, 70% 2x10 min) and finally in deionized water (2x5 min).
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave or pressure cooker. Allow slides to cool for 30 minutes.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p53 or anti-COX-2) at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody & Detection: Wash slides in PBS. Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex reagent (for ABC method). Wash again.
-
Chromogen Development: Apply a chromogen substrate, such as diaminobenzidine (DAB), and incubate until the desired brown color intensity is reached.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a reverse graded ethanol series and xylene, then apply a coverslip using a permanent mounting medium.
-
Analysis: Evaluate staining intensity and distribution under a light microscope. For p53, nuclear staining is typically assessed, while for COX-2, cytoplasmic staining is evaluated.
Quantitative Analysis of this compound Carcinogenicity
Dose-Response and Pathological Findings
The incidence and severity of urothelial lesions induced by this compound are dose-dependent. A key study in F344 rats provides a clear correlation between the dietary concentration of this compound and the resulting bladder pathology after 52 weeks.
Table 1: Dose-Response of Dietary this compound in Male F344 Rats (Data adapted from Becci et al., 1981)[1]
| This compound Concentration (in diet) | Duration of Administration | Observation Period | Number of Rats | Key Pathological Findings |
| 0.1% | 30 weeks | 22 weeks | N/A | Papillary tumors, hyperplastic mucosa with pleomorphic microvilli. |
| 0.05% | 30 weeks | 22 weeks | N/A | Papillary tumors, hyperplastic mucosa with pleomorphic microvilli. |
| 0.01% | 30 weeks | 22 weeks | N/A | Hyperplasia of varying degrees of severity. |
| 0.005% | 30 weeks | 22 weeks | 16 | Minimal hyperplasia observed in 4 of 16 rats. |
| 0.001% | 30 weeks | 22 weeks | N/A | No mucosal abnormalities observed. |
| 0.0005% | 30 weeks | 22 weeks | N/A | No mucosal abnormalities observed. |
| Control (0%) | 52 weeks | 0 weeks | N/A | No mucosal abnormalities observed. |
Molecular Alterations
This compound-induced tumors, as models for high-grade invasive cancer, are expected to harbor molecular alterations similar to those found in their human counterparts. While specific frequencies can vary between models and studies, the following table summarizes key molecular markers that are frequently altered.
Table 2: Common Molecular Alterations in High-Grade Urothelial Carcinoma
| Molecular Marker | Type of Alteration | Frequency in High-Grade/Invasive UC | Role in Carcinogenesis |
| p53 | Inactivating mutation, deletion | ~50-70%[9] | Loss of tumor suppression, evasion of apoptosis, genomic instability. |
| COX-2 | Overexpression | ~38-66%[13][14] | Promotes proliferation, angiogenesis, and inflammation; inhibits apoptosis. |
| Rb | Inactivating mutation, deletion | ~13-50%[9] | Loss of cell cycle control at the G1/S checkpoint. |
| FGFR3 | Activating mutation | Low in invasive UC, high in low-grade papillary tumors[10] | Drives proliferation (primarily in the low-grade pathway). |
Implications for Drug Development and Research
The this compound-induced urothelial carcinoma model provides a robust and reproducible platform for:
-
Efficacy Testing: Evaluating novel therapeutic agents, including chemotherapy, targeted therapy (e.g., COX-2 inhibitors), and immunotherapy.[8]
-
Mechanism of Action Studies: Elucidating the molecular pathways involved in the initiation and progression of bladder cancer.
-
Biomarker Discovery: Identifying and validating new diagnostic, prognostic, and predictive biomarkers for urothelial carcinoma.
-
Chemoprevention Studies: Assessing the ability of dietary or pharmacological agents to prevent or delay tumor development.
Conclusion
This compound is an indispensable tool in the study of urothelial carcinoma. Its well-characterized mechanism of action, involving metabolic activation and DNA adduct formation, and its ability to induce tumors that recapitulate key features of human invasive bladder cancer make it a highly relevant preclinical model. By understanding the dose-response relationships, underlying signaling pathway alterations, and standardized experimental protocols associated with this model, researchers can more effectively design studies to advance the diagnosis, prevention, and treatment of this challenging disease.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Increased expression of cyclooxygenase-2 protein in rat urinary bladder tumors induced by N-butyl-N-(4-hydroxybutyl) nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mutational signatures and molecular alterations of bladder cancer - Seok Ju - Translational Cancer Research [tcr.amegroups.org]
- 7. Molecular alterations associated with bladder cancer initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Expression of Cyclooxygenase-2 in High Grade Human Transitional Cell Bladder Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Cyclooxygenase-2 in Human Transitional Cell Carcinoma of the Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of p53 in urothelial cell cultures from tumour-bearing and tumour-free patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sysy.com [sysy.com]
- 15. [Quantification of p53 oncoprotein in bladder carcinoma: 5-year experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vivo Biotransformation and Metabolites of FANFT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biotransformation and metabolic fate of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a known bladder carcinogen. This document details the metabolic pathways, identifies key metabolites, presents quantitative excretion data, and outlines the experimental protocols used for these analyses.
Executive Summary
The in vivo metabolism of this compound is a critical area of study for understanding its toxicological profile and carcinogenic potential. The primary metabolic pathway involves a two-step process: initial deformylation to its more toxic metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), followed by nitroreduction of the furan ring. This guide synthesizes the available scientific literature to provide a detailed understanding of these processes, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathways of this compound
The biotransformation of this compound in vivo primarily follows a sequential pathway of deformylation and nitroreduction.
Deformylation: The first and major metabolic step is the hydrolysis of the formamide group of this compound to yield ANFT. This reaction is catalyzed by amidases, likely carboxylesterases, which are abundant in the liver and other tissues.[1][2][3][4] This initial conversion is significant as ANFT is considered a more potent proximate carcinogen than the parent compound.
Nitroreduction: Following deformylation, ANFT undergoes reduction of the nitro group on the furan ring. This process is catalyzed by nitroreductases, a group of enzymes that includes certain cytochrome P450 (CYP) isoforms.[5][6][7][8] The nitroreduction of ANFT can lead to the formation of several metabolites, including the minor excretory product 1-[4-(2-aminothiazolyl)]-3-cyano-1-propanone (ATCP).
Below is a diagram illustrating the primary metabolic pathway of this compound.
Quantitative Analysis of this compound and its Metabolites
Quantitative data on the excretion of this compound and its metabolites are crucial for understanding its pharmacokinetics and disposition. The majority of administered this compound is metabolized, with ANFT being the predominant metabolite.
Table 1: Excretion of this compound and its Metabolites in Mice and Rats
| Compound | Species | Matrix | Percentage of Administered Dose | Reference |
| This compound (unchanged) | Mouse | Urine | Not specified | |
| ANFT | Mouse | Urine | Not specified | |
| ATCP | Mouse | Urine | ~5% | |
| Unidentified Metabolites | Mouse | Urine | At least two others | |
| 14CO2 (from [14C]formamide) | Mouse | Expired Air | ~82% (within 36 hr) | |
| This compound (total radioactivity) | Rat | Urine | 44.2 ± 1.8% (after 2 hr) | |
| ANFT (total radioactivity) | Rat | Urine | 27.3 ± 2.1% (after 2 hr) | |
| This compound (total radioactivity) | Rat | Bile | ~20% (after 2 hr) | |
| ANFT (total radioactivity) | Rat | Bile | ~20% (after 2 hr) | |
| ANFT (from this compound admin.) | Rat | Urine (rate) | 49.7 ± 8.6 nmol/min | |
| ANFT (from ANFT admin.) | Rat | Urine (rate) | 0.9 ± 0.1 nmol/min |
Note: The table summarizes available quantitative data. Direct comparisons between studies may be limited due to differences in experimental design.
Experimental Protocols
The identification and quantification of this compound and its metabolites rely on robust analytical methodologies. Below are outlines of typical experimental protocols employed in in vivo studies.
In Vivo Animal Studies
Objective: To study the metabolism and excretion of this compound in a rodent model.
Workflow Diagram:
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces. For biliary excretion studies, bile duct cannulation is performed.
-
Dosing: this compound, often radiolabeled (e.g., with 14C), is administered via oral gavage or intraperitoneal injection.
-
Sample Collection: Urine, feces, and bile are collected at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected to determine plasma pharmacokinetics.
-
Sample Preparation:
-
Urine: May be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Feces: Homogenized and extracted with an organic solvent.
-
Bile: Can be analyzed directly or after dilution.
-
Plasma: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed.
-
Analytical Methodology: HPLC-MS/MS
Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: 10-50 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for this compound and its primary metabolites.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Detection:
-
Full Scan: To identify potential metabolites.
-
Product Ion Scan (MS/MS): To obtain structural information by fragmenting the parent ions of interest. The fragmentation patterns of this compound and ANFT would be analyzed to confirm their structures.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites. Specific precursor-to-product ion transitions are monitored for high sensitivity and selectivity.
-
Enzymes Involved in this compound Biotransformation
Amidases/Carboxylesterases: The deformylation of this compound is a hydrolysis reaction characteristic of amidases. Carboxylesterases (CES), particularly CES1 and CES2, are major hydrolytic enzymes in the liver and intestine and are likely responsible for this metabolic step.[1][2][3][4]
Cytochrome P450 Reductases: The reduction of the nitro group in ANFT is a key step in its further metabolism and potential activation to reactive intermediates. This reduction is often carried out by NADPH-cytochrome P450 reductase, which can act as a nitroreductase.[7][8] Several CYP isoforms have been shown to possess nitroreductase activity towards various nitroaromatic compounds.[5][6]
Conclusion
The in vivo biotransformation of this compound is a complex process initiated by deformylation to the more potent carcinogen ANFT, which is then subject to nitroreduction. A thorough understanding of these metabolic pathways, the enzymes involved, and the quantitative disposition of the metabolites is essential for assessing the risk associated with this compound exposure and for the development of safer chemical analogues. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of this compound and other related compounds. Further research is warranted to identify the specific carboxylesterase and CYP450 isoforms involved in this compound metabolism and to obtain a more complete quantitative profile of its metabolites in different species, including humans.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADH reduction of nitroaromatics as a probe for residual ferric form high-spin in a cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of nitro and azo compounds by NADPH-cytochrome P-450 reductase-cytochrome c heme peptide system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carcinogenic Profile of Nitrofuran Derivatives: A Technical Guide Focused on FANFT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofuran derivatives, a class of synthetic broad-spectrum antibiotics, have seen limited use due to concerns over their carcinogenicity. This technical guide provides an in-depth examination of the carcinogenic properties of these compounds, with a primary focus on N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent bladder carcinogen in rodent models. This document details the metabolic activation, mechanism of genotoxicity, and the cellular response to DNA damage induced by this compound. Quantitative data on its carcinogenic effects are presented, alongside detailed experimental protocols for key assays. Signaling pathways involved in nitrofuran-induced carcinogenesis are visualized to provide a clear understanding of the molecular mechanisms at play.
Introduction
5-nitrofuran derivatives are characterized by a nitro group at the 5-position of a furan ring. While effective as antimicrobial agents, many compounds in this class have demonstrated mutagenic and carcinogenic properties, raising concerns about their safety for human use.[1] this compound is a well-studied model compound for inducing urinary bladder cancer in laboratory animals and serves as a valuable tool for investigating the mechanisms of chemical carcinogenesis.[2] The carcinogenicity of nitrofurans is intrinsically linked to their metabolic activation, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[1][3] Understanding the intricate details of this process is crucial for risk assessment and the development of safer therapeutic alternatives.
Metabolic Activation and Genotoxicity
The genotoxicity of nitrofuran derivatives is not inherent to the parent compounds but arises from their metabolic reduction. This process is a critical initiating event in their carcinogenic cascade.
Metabolic Pathway
The primary metabolic pathway for this compound involves a two-step process:
-
Deformylation: this compound is first metabolized to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This reaction is catalyzed by amidase or formamidase enzymes, though specific kinetic parameters for this transformation of this compound are not well-documented in the available literature.
-
Nitroreduction: The nitro group of ANFT is then reduced by nitroreductases to form a series of highly reactive intermediates, including nitroso, hydroxylamino, and ultimately, a nitrenium ion. These electrophilic species are capable of covalently binding to cellular nucleophiles.
DNA Adduct Formation
Carcinogenicity Data
Animal bioassays have unequivocally demonstrated the potent carcinogenicity of this compound, particularly in the urinary bladder of rats.
Dose-Response Relationship for Bladder Carcinoma in Rats
The incidence of urinary bladder carcinoma in male F344 rats fed varying doses of this compound for 30 weeks, followed by a control diet, is summarized in the table below.
| This compound Concentration in Diet (%) | Number of Rats | Incidence of Bladder Carcinoma (%) |
| 0.2 | 24 | 100 |
| 0.1 | 24 | 100 |
| 0.05 | 24 | 87 |
| 0.01 | 24 | 0 |
| 0.005 | 24 | 0 |
| 0.001 | 24 | 0 |
| 0 (Control) | 24 | 0 |
| Data sourced from a long-term dose-response study. |
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. Key signaling pathways involved include the Fanconi Anemia (FA) pathway and the ATR/ATM-mediated DNA damage response.
Experimental Protocols
Rodent Bladder Cancer Bioassay
This protocol outlines a typical procedure for assessing the carcinogenicity of this compound in a rat model.
-
Animal Model: Male Fischer 344 rats, 4-6 weeks old.
-
Housing: Animals are housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: this compound is mixed into a standard powdered rodent diet at specified concentrations (e.g., 0.2%, 0.1%, 0.05%). Control animals receive the same diet without this compound.
-
Administration: The this compound-containing diet is provided ad libitum for a specified duration, typically 8 to 11 months, to induce a high incidence of bladder tumors.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Termination and Necropsy: At the end of the study, animals are euthanized by CO2 asphyxiation. A complete necropsy is performed, with special attention to the urinary bladder. The bladder is inflated with a fixative (e.g., 10% neutral buffered formalin), and the number, size, and location of any tumors are recorded.
-
Histopathology: The urinary bladder and other major organs are processed for histological examination. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Tumors are classified according to established histopathological criteria.
³²P-Postlabeling Assay for DNA Adducts
This sensitive method is used to detect and quantify DNA adducts formed by carcinogens like this compound.
-
DNA Isolation: High molecular weight DNA is isolated from the target tissue (e.g., bladder epithelium) using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: The purified DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic this compound-DNA adducts are enriched from the normal nucleotides, often by butanol extraction or nuclease P1 digestion which preferentially dephosphorylates normal nucleotides.
-
³²P-Labeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase using [γ-³²P]ATP.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.
Conclusion
The carcinogenicity of nitrofuran derivatives, exemplified by this compound, is a complex process initiated by metabolic activation to reactive species that form DNA adducts. This genotoxic insult triggers cellular DNA damage responses, and when the damage overwhelms the repair capacity, it can lead to mutations and the development of cancer. The data and protocols presented in this guide provide a comprehensive overview for researchers in toxicology and drug development, highlighting the mechanisms of nitrofuran-induced carcinogenesis and offering standardized methodologies for its investigation. Further research is warranted to fully elucidate the specific enzymes involved in this compound metabolism and to quantify the dose-dependent formation of DNA adducts in target tissues, which will be crucial for more precise risk assessment.
References
The Historical Context of FANFT in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) holds a significant place in the history of experimental oncology. As a potent nitrofuran derivative, this compound became a cornerstone tool for inducing urothelial carcinoma of the bladder in animal models, particularly in rats. This chemically induced cancer model has been instrumental in advancing our understanding of bladder cancer pathogenesis, evaluating potential chemotherapeutic agents, and exploring the molecular mechanisms underlying urothelial tumorigenesis. This technical guide provides an in-depth overview of the historical context of this compound in cancer research, detailing experimental protocols, quantitative data from key studies, and the molecular signaling pathways implicated in its carcinogenic activity.
Historical Perspective
The use of this compound as a bladder-specific carcinogen in rodents began to gain prominence in the mid-20th century. Researchers discovered that oral administration of this compound reliably induced a sequence of histopathological changes in the rat urothelium, progressing from simple hyperplasia to nodular and papillary hyperplasia, and ultimately to invasive transitional cell carcinoma (TCC).[1] This reproducible and time-dependent tumor induction made the this compound-rat model a valuable platform for studying the multi-stage process of carcinogenesis. The model's similarity to human bladder cancer, in terms of the progression from non-invasive to invasive disease, further solidified its importance in preclinical research.[1]
Quantitative Data on this compound-Induced Bladder Carcinogenesis
Numerous studies have quantified the carcinogenic effects of this compound in rats, providing valuable dose-response and temporal data. The following tables summarize key quantitative findings from various studies, offering a comparative overview of tumor incidence and latency.
| Dose of this compound (% in diet) | Animal Strain | Duration of Treatment | Observation Period | Bladder Tumor Incidence (%) | Reference |
| 0.2% | Fischer F344 (Male) | 6 weeks | 78 weeks | 100% | (Cohen et al., 1979) |
| 0.188% | Fischer (Female) | 20 weeks | 20 weeks | 16% (carcinomas) | [2] |
| 0.188% + 0.005% Allopurinol | Fischer (Female) | 20 weeks | 20 weeks | 54% (carcinomas) | [2] |
| 0.1% | Fischer F344 (Male) | 30 weeks | 52 weeks | Papillary tumors observed | [3][4] |
| 0.05% | Fischer F344 (Male) | 30 weeks | 52 weeks | Papillary tumors observed | [3][4] |
| 0.01% | Fischer F344 (Male) | 30 weeks | 52 weeks | Hyperplasia observed | [3][4] |
| 0.005% | Fischer F344 (Male) | 30 weeks | 52 weeks | 25% (4/16 rats with minimal hyperplasia) | [3][4] |
| Not Specified | Inbred Rat Strain | Long-term | Several years | 33-40% | [5] |
Table 1: Dose-Response and Tumor Incidence in this compound-Induced Bladder Cancer in Rats. This table presents a summary of bladder tumor incidence in rats exposed to varying doses of this compound in their diet over different experimental durations.
| Carcinogen | Animal Strain | Latency Period for Tumor Induction | Reference |
| This compound | Rodents | 8 to 11 months | [1] |
| This compound | Fischer F344 (Male) | Tumors observed at 52 weeks | [3][4] |
| This compound | Fischer (Female) | Carcinomas appeared at 15 and 20 weeks | [2] |
Table 2: Latency Period for this compound-Induced Bladder Tumors. This table highlights the typical time frame for the development of bladder tumors in rodents following the administration of this compound.
Experimental Protocols
The induction of bladder cancer using this compound follows a generally standardized protocol, with minor variations across different studies. The following provides a detailed methodology for a typical experiment.
Protocol: Induction of Urothelial Carcinoma in Rats using this compound
1. Animal Model:
-
Species: Rat
-
Strain: Fischer 344 (F344) or Sprague-Dawley are commonly used.
-
Sex: Male rats are often preferred due to a higher susceptibility to this compound-induced bladder carcinogenesis.
-
Age: Weanling rats (approximately 4-6 weeks old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Carcinogen Preparation and Administration:
-
Carcinogen: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound).
-
Vehicle: this compound is typically mixed into the powdered rodent diet at a specified concentration (e.g., 0.1% to 0.2% w/w).
-
Preparation: A homogenous mixture is crucial for consistent dosing. This can be achieved by first mixing the this compound with a small portion of the diet and then progressively incorporating the rest of the diet.
-
Administration: The this compound-containing diet is provided to the experimental group of rats for a predetermined duration (e.g., 6 to 30 weeks). A control group receives the same diet without this compound.
3. Monitoring and Observation:
-
Health Status: Animals should be monitored daily for any signs of toxicity, such as weight loss, lethargy, or hematuria.
-
Body Weight: Record the body weight of each animal weekly.
-
Urine Analysis: Periodic urine analysis can be performed to check for hematuria or other abnormalities.
4. Assessment of Urothelial Changes:
-
Termination: Animals are euthanized at specified time points throughout the study.
-
Bladder Excision: The urinary bladder is carefully excised, emptied of urine, and weighed.
-
Gross Examination: The bladder is opened longitudinally, and the mucosal surface is examined for any visible lesions, such as nodules, papillomas, or tumors.
-
Histopathology:
-
The bladder is fixed in 10% neutral buffered formalin.
-
The fixed tissue is processed, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E).
-
A veterinary pathologist examines the slides to evaluate the urothelium for hyperplasia, dysplasia, carcinoma in situ (CIS), and invasive carcinoma.
-
-
Scanning Electron Microscopy (SEM) (Optional):
5. Data Analysis:
-
Tumor Incidence: Calculate the percentage of animals in each group that develop bladder tumors.
-
Tumor Multiplicity: Determine the average number of tumors per tumor-bearing animal.
-
Tumor Size: Measure the dimensions of the tumors.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Fisher's exact test for incidence, t-test for multiplicity and size) to compare the experimental and control groups.
Signaling Pathways in this compound-Induced Carcinogenesis
The carcinogenic effects of this compound are initiated through its metabolic activation and subsequent formation of DNA adducts, leading to genetic mutations and alterations in key signaling pathways that control cell growth, proliferation, and survival.
Metabolic Activation and DNA Adduct Formation
This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. In vivo, this compound is deformylated to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which is then further metabolized to reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations.
References
- 1. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing effect of allopurinol on the induction of bladder cancer in rats by n-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exp-oncology.com.ua [exp-oncology.com.ua]
- 4. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental bladder tumor induction, propagation, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of FANFT Powder
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent carcinogen and mutagen.
Chemical and Physical Properties
This compound is a dark yellow to gold solid powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Appearance | Dark yellow or gold solid powder | |
| Molecular Formula | C8H5N3O4S | |
| Molecular Weight | 267.22 g/mol | |
| Melting Point | 287-289 °C | |
| Water Solubility | Insoluble | |
| Stability | Stable under recommended storage conditions. | |
| Incompatibilities | Acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. |
Toxicological Information
This compound is a known potent tumor initiator and mutagen. It has been shown to cause bladder tumors in all animal species studied and is mutagenic to many bacteria. When heated to decomposition, it emits very toxic fumes of sulfur oxides and nitrogen oxides.
Quantitative Toxicity Data:
| Route | Species | Value |
| Oral LD50 | Rat | >2000 mg/kg |
| Dermal LD50 | Rabbit | >2000 mg/kg |
Note: This data is based on available information and may not be exhaustive.
Health Hazards and First Aid
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Health Effects:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract.
-
Chronic: Confirmed carcinogen and mutagen. Prolonged or repeated exposure may cause damage to organs.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
Due to the high hazard associated with this compound, strict adherence to PPE protocols is mandatory.
| Protection Type | Recommended Equipment |
| Respiratory | A NIOSH-approved full-facepiece respirator with appropriate cartridges for organic vapors and particulates. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye | Chemical safety goggles or a face shield. |
| Skin and Body | A chemical-resistant lab coat or disposable coveralls. Closed-toe shoes. |
Handling and Storage
Handling:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Avoid the creation of dust. Use wet methods for cleaning if possible.
-
All equipment and surfaces that come into contact with this compound should be decontaminated after use.
Storage:
-
Store in a tightly sealed, labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE as outlined in Section 4.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a 10% bleach solution), followed by a rinse with water.
Waste Disposal:
-
All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol for Weighing this compound Powder:
-
Preparation:
-
Ensure the chemical fume hood or glove box is certified and functioning correctly.
-
Don all required PPE.
-
Prepare all necessary equipment (e.g., analytical balance, spatulas, weighing paper, waste container) inside the containment area.
-
-
Weighing:
-
Carefully open the this compound container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of powder onto weighing paper on the analytical balance.
-
Avoid any sudden movements that could generate dust.
-
-
Post-Weighing:
-
Securely close the this compound container.
-
Carefully transfer the weighed powder to the reaction vessel.
-
Dispose of the weighing paper and any contaminated utensils in the designated hazardous waste container.
-
Decontaminate the balance and the surrounding work area.
-
Visualizations
Caption: Workflow for the safe handling of this compound powder.
Caption: Decision tree for responding to a this compound powder spill.
Navigating the Challenges of FANFT in the Laboratory: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a critical compound in toxicological and cancer research. This in-depth resource addresses the common challenges faced in the laboratory when working with this nitrofuran derivative, providing a centralized source of information on its handling, storage, and use in experimental settings.
This compound is a well-established bladder carcinogen in animal models and a potent mutagen, making it an invaluable tool for studying mechanisms of carcinogenesis. However, its low aqueous solubility and potential for degradation can present significant hurdles in experimental design and reproducibility. This guide aims to provide clarity on these aspects to ensure accurate and reliable research outcomes.
Understanding the Solubility Profile of this compound
Precise quantitative solubility data for this compound in common laboratory solvents remains largely unpublished in peer-reviewed literature. However, based on available safety data sheets and chemical databases, a general understanding of its solubility can be established.
Key Solubility Characteristics:
-
Aqueous Solubility: this compound is poorly soluble in water. The reported solubility is less than 1 mg/mL at 21°C (70°F)[1][2].
-
Organic Solvents: While specific quantitative data is scarce, this compound is anticipated to have higher solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is commonly used as a solvent for similar nitrofuran compounds and is a suitable choice for preparing stock solutions of this compound. Other organic solvents such as acetone and ethanol may also be used, though solubility may be lower compared to DMSO.
Table 1: Qualitative Solubility of this compound in Laboratory Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | < 1 mg/mL | 21 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Commonly used for nitrofuran compounds. |
| Ethanol | Sparingly Soluble | Not Specified | Lower solubility expected compared to DMSO. |
| Acetone | Sparingly Soluble | Not Specified | Lower solubility expected compared to DMSO. |
| Methanol | Sparingly Soluble | Not Specified | Lower solubility expected compared to DMSO. |
Note: The solubility in organic solvents is based on general chemical principles and data for structurally related compounds. Researchers should determine the precise solubility for their specific experimental conditions.
Stability of this compound: Degradation Pathways and Storage
Understanding the stability of this compound is crucial for maintaining the integrity of stock solutions and ensuring the accuracy of experimental results. The primary degradation pathway identified for this compound is biotransformation, which can provide insights into its chemical liabilities.
A significant metabolic pathway for this compound involves deformylation to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which is then followed by nitroreduction[3]. This suggests that the formamide and nitro groups are key sites of potential chemical degradation.
Key Stability Considerations:
-
Hydrolysis: The formamide group may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of ANFT.
-
Reduction: The nitro group can be reduced, a common metabolic fate for nitroaromatic compounds, which can also occur under certain chemical conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, it is advisable to store this compound as a solid at or below room temperature and to store stock solutions at -20°C or -80°C.
Recommended Storage Conditions:
-
Solid this compound: Store in a cool, dry, and dark place.
-
Stock Solutions: Aliquot and store at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and exposure to moisture. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Due to the limited published data on this compound, the following experimental protocols are based on established methods for determining the solubility and stability of similar poorly soluble compounds, such as the related nitrofuran, nitrofurantoin.
Protocol 1: Determination of this compound Solubility using the Isothermal Shake-Flask Method
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol allows for the monitoring of this compound degradation over time under specific conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials and store them under the desired conditions to be tested (e.g., different temperatures, light exposure, pH).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and analyze the sample by HPLC.
-
HPLC Analysis: Use a validated stability-indicating HPLC method that can separate the parent this compound peak from any potential degradant peaks. Monitor the peak area of this compound at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time. From this data, the degradation rate and half-life of this compound under the tested conditions can be calculated.
Visualizing this compound's Degradation Pathway
To better understand the chemical transformation of this compound, a diagram of its known biotransformation pathway is provided below. This pathway highlights the key chemical modifications that can occur.
Caption: Biotransformation pathway of this compound.
Experimental Workflow for Solubility and Stability Studies
The following diagram outlines a logical workflow for researchers investigating the solubility and stability of this compound in the laboratory.
Caption: Workflow for this compound solubility and stability studies.
This technical guide provides a foundational understanding of the solubility and stability of this compound. By employing the described methodologies and considering the stability profile, researchers can handle this important compound with greater confidence, leading to more robust and reliable scientific findings.
References
Methodological & Application
Application Notes and Protocols for Inducing Urothelial Carcinoma in Mice with N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the induction of urothelial carcinoma (bladder cancer) in mice using the chemical carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT). This model is instrumental for studying bladder cancer pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Introduction
Chemically induced tumor models are vital for cancer research as they can recapitulate the histological and molecular characteristics of human cancers. N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) is a potent chemical carcinogen that, when administered orally to rodents, specifically induces urothelial carcinoma of the bladder.[1][2] The resulting tumors are typically transitional cell carcinomas (TCC), which are histologically comparable to human urothelial cancer.[3][4]
This compound is an indirect carcinogen; its metabolites are excreted through urine and subsequently damage the urothelium by forming DNA adducts, which leads to genetic mutations and neoplastic transformation.[3][5] Notably, cell lines derived from this compound-induced tumors, such as the MBT-2 line, have been shown to be deficient in the tumor suppressor p53, a common alteration in human muscle-invasive bladder cancer.[6] This model is therefore highly relevant for studying high-grade urothelial carcinoma and for testing therapies that target pathways associated with p53 loss.
Data Presentation
The following tables summarize the key quantitative parameters for the this compound-induced bladder tumor model.
Table 1: Experimental Parameters for this compound Induction
| Parameter | Description | Reference |
|---|---|---|
| Animal Model | C3H/He or Swiss mice | [7][8] |
| Carcinogen | N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) | [1] |
| Administration Route | Oral (mixed with standard rodent diet) | [8][9] |
| Dosage | 0.15% - 0.2% this compound by weight of diet | [8][10] |
| Treatment Duration | 12 - 20 weeks |[8][10] |
Table 2: Expected Outcomes | Outcome | Description | Reference | | :--- | :--- | :--- | | Tumor Type | Urothelial Carcinoma (Transitional Cell Carcinoma), often with squamous differentiation. |[3][6] | | Tumor Incidence | Highly variable (30-87% in rats), can be augmented by chronic inflammation.[1][8][10] | | Key Molecular Alteration | Potential for p53 mutation/deficiency. |[6] | | Time to Tumorigenesis | Tumors typically develop within 5 to 8 months. |[3] |
Experimental Protocols
3.1 Materials and Reagents
-
Animals: 6-8 week old male or female mice (e.g., C3H/He strain).
-
Carcinogen: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) powder.
-
Diet: Standard powdered rodent chow.
-
Equipment:
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, respirator.
-
Diet mixer (e.g., V-blender)
-
Animal caging with appropriate bedding and enrichment.
-
Tools for animal monitoring (e.g., scale).
-
Necropsy tools.
-
Formalin or other fixatives for tissue preservation.
-
3.2 Preparation of this compound-Containing Diet
⚠️ CAUTION: this compound is a potent carcinogen and teratogen.[2] All handling must be performed in a certified chemical fume hood with appropriate PPE.
-
Calculate the required amount of this compound based on the desired concentration (e.g., 0.15%) and the total amount of diet to be prepared. For 1 kg of diet at 0.15%, 1.5 g of this compound is needed.
-
Weigh the this compound powder carefully inside a chemical fume hood.
-
In a stepwise manner, mix the this compound powder with a small amount of the powdered rodent chow.
-
Gradually add more chow and continue mixing to ensure a homogenous distribution of the carcinogen. Using a V-blender is recommended for large batches to ensure uniformity.
-
Store the prepared this compound-containing diet in clearly labeled, airtight containers at 4°C, protected from light.
3.3 Tumor Induction Protocol
-
Acclimatization: Upon arrival, allow mice to acclimate to the animal facility for at least one week. House them in standard conditions with ad libitum access to water and standard chow.
-
Group Assignment: Randomly assign mice to a control group (standard diet) and an experimental group (this compound-containing diet).
-
Carcinogen Administration: Replace the standard diet of the experimental group with the prepared this compound-containing diet. Provide the diet ad libitum for the entire treatment duration (e.g., 20 weeks).[8] The control group continues to receive the standard diet.
-
Animal Monitoring:
-
Monitor the health of the animals daily.
-
Record body weight and food consumption weekly to monitor for toxicity.
-
Observe for clinical signs of distress or tumor development, such as hematuria (blood in urine), abdominal swelling, or cachexia.
-
-
Termination and Tissue Collection:
-
At the end of the study period (or if humane endpoints are reached), euthanize the mice using a CO2 chamber followed by cervical dislocation, according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a complete necropsy.
-
Carefully dissect the urinary bladder.
-
Record the bladder weight and note any visible tumors or abnormalities.
-
Fix the bladder in 10% neutral buffered formalin for at least 24 hours for subsequent histopathological analysis.
-
3.4 Histopathological Analysis
-
After fixation, process the bladder tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for microscopic evaluation.
-
A qualified pathologist should assess the urothelium for hyperplasia, dysplasia, carcinoma in situ (CIS), and invasive carcinoma.
Visualization
4.1 Experimental Workflow
Caption: Workflow for this compound-induced bladder tumor model in mice.
4.2 Signaling Pathway
Caption: Hypothesized signaling pathway in this compound-induced carcinogenesis.
References
- 1. Understanding urothelial carcinoma through cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco-Specific Carcinogens Induce Hypermethylation, DNA Adducts, and DNA Damage in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Genetic susceptibility and carcinogen-DNA adduct formation in human urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring molecular genetics of bladder cancer: lessons learned from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular targets in urothelial cancer: detection, treatment, and animal models of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FANFT Administration in Rodent Models of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent chemical carcinogen widely used to induce urothelial carcinoma in rodent models, providing a valuable tool for studying bladder cancer pathogenesis, prevention, and therapy.[1][2] this compound is a genotoxic compound that, after metabolic activation, forms DNA adducts, leading to mutations and the initiation of cancer.[1] This document provides detailed application notes and protocols for the administration of this compound in rodent models of bladder cancer, based on established scientific literature.
Mechanism of Carcinogenesis
This compound is an indirect chemical carcinogen that requires metabolic activation to exert its carcinogenic effects.[3] The process involves deformylation to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) by liver and kidney enzymes.[1] These metabolites are excreted in the urine and, upon reaching the bladder, can combine with the DNA of urothelial cells, leading to the formation of DNA adducts.[3] If these DNA adducts are not repaired, they can cause genetic mutations, initiating the process of carcinogenesis. The resulting tumors are predominantly transitional cell carcinomas (TCC), often with squamous differentiation.[1] The development of hyperplasia, dysplasia, and carcinoma in situ (CIS) are also observed.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced bladder carcinogenesis.
Experimental Protocols
The most common route of this compound administration is through the diet. Below are detailed protocols for inducing bladder cancer in rats and mice.
Protocol 1: this compound-Induced Bladder Cancer in Fischer 344 Rats
This is a widely used model for studying the progression of bladder cancer.
-
Animal Model: Weaning male Fischer 344 rats.[4]
-
Carcinogen: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound).
-
Dosage: 0.2% this compound mixed into the standard rodent diet.[4]
-
Administration: Ad libitum feeding of the this compound-containing diet.
-
Duration:
-
Endpoint: Tumor development can be monitored over a period of up to 84 weeks.[4] Histopathological analysis of the bladder is performed at the end of the study.
Protocol 2: this compound-Induced Bladder Cancer in Swiss Mice
This protocol is suitable for studying the influence of co-factors like inflammation on bladder carcinogenesis.
-
Animal Model: Female Swiss mice.[5]
-
Carcinogen: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound).
-
Dosage: 0.15% this compound by weight of the diet.[5]
-
Administration: Ad libitum feeding of the this compound-containing diet.
-
Duration: 20 weeks.[5]
-
Optional Co-treatment (for inflammation studies): Placement of sutures through the bladder wall can be performed to augment this compound-induced carcinogenesis.[5]
-
Endpoint: Bladder cancer development is assessed at the end of the treatment period through histopathology.
General Considerations for this compound Administration:
-
Diet Preparation: this compound should be thoroughly mixed with the powdered rodent diet to ensure a homogenous distribution.
-
Animal Housing: Rodents should be housed in a controlled environment with a standard light-dark cycle and free access to food and water.
-
Safety Precautions: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and a respirator. All contaminated materials should be disposed of as hazardous waste.
Data Presentation
The following tables summarize quantitative data from studies using this compound to induce bladder cancer in rodents.
Table 1: Tumor Incidence in Fischer 344 Rats Fed 0.2% this compound
| Duration of this compound Feeding | Subsequent Diet | Total Experimental Duration | Number of Animals with Bladder Tumors / Total Animals | Tumor Incidence (%) |
| 8 weeks | Control Diet | 84 weeks | 4 / 5 | 80%[4] |
| 10 weeks | Control Diet | 84 weeks | 6 / 7 | 85.7%[4] |
| 12 weeks | Control Diet | 84 weeks | All animals | 100%[4] |
Table 2: Augmentation of this compound-Induced Bladder Cancer by Sutures in Swiss Mice
| Treatment Group | Duration | Number of Animals with Bladder Cancer / Total Animals | Tumor Incidence (%) |
| This compound (0.15% in diet) + Sutures | 27 weeks | - | 12%[5] |
| This compound (0.15% in diet) + Sutures + N-acetylcysteine | 27 weeks | - | 19%[5] |
| This compound (0.15% in diet) alone | 27 weeks | 0 | 0%[5] |
| Sutures alone | 27 weeks | 0 | 0%[5] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for a this compound-induced bladder cancer study.
Conclusion
The administration of this compound in the diet of rodents is a well-established and reproducible method for inducing urothelial carcinoma. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies on bladder cancer. Careful adherence to the protocols and safety precautions is essential for obtaining reliable results and ensuring personnel safety. These models are invaluable for advancing our understanding of bladder cancer biology and for the development of novel therapeutic and preventive strategies.
References
- 1. From exposure to innovation: decoding aromatic amines' role in bladder cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cellular Response to Oxidatively Induced DNA Damage and Polymorphism of Some DNA Repair Genes Associated with Clinicopathological Features of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Bladder Carcinogenesis by DNA Reactive and Non-Reactive Chemicals: Non-Linearities and Thresholds [jstage.jst.go.jp]
- 4. From exposure to innovation: decoding aromatic amines’ role in bladder cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity Induced by Carcinogenic Agents or Occupational Exposure with Sufficient Evidence for Bladder Cancer | MDPI [mdpi.com]
Application Notes and Protocols: Establishing FANFT-Induced Tumor Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced tumor models are invaluable tools in cancer research, providing a means to study carcinogenesis, tumor progression, and to evaluate novel therapeutic agents. N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent carcinogen widely used to induce urothelial carcinoma of the bladder in animal models, closely mimicking human bladder cancer.[1][2][3] The establishment of in vitro cell lines from these tumors provides a consistent and reproducible system for high-throughput screening, mechanistic studies, and the development of targeted therapies. This document provides detailed protocols for the induction of bladder tumors using this compound and the subsequent establishment and characterization of tumor cell lines in vitro.
Part 1: In Vivo Tumor Induction with this compound
The induction of bladder tumors with this compound is a well-established method, typically involving oral administration of the carcinogen in the diet of susceptible rodent strains.
Experimental Protocol: this compound-Induced Bladder Tumor Induction
1. Animal Model Selection:
-
Species: Mouse (e.g., C3H/He)[4][5] or Rat (e.g., Fischer 344[1], Noble[3][6]).
-
Sex: Female animals are commonly used.
-
Age: Typically 6-8 weeks old at the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's animal care and use committee.
2. Carcinogen Diet Preparation:
-
This compound Concentration: A common concentration of this compound in the diet is 0.2%.[7]
-
Diet Formulation: The this compound is thoroughly mixed with standard rodent chow. A purified, high-calorie diet may also be used and can influence tumor incidence.[8]
3. Administration and Monitoring:
-
Duration: The this compound-containing diet is provided to the animals for a period of 5 to 8 months.[1]
-
Monitoring: Animals should be monitored regularly for signs of toxicity, weight loss, and general health. Bladder tumor development can be monitored through non-invasive methods such as ultrasound imaging, if available.
4. Tumor Harvesting:
-
At the end of the induction period, animals are euthanized.
-
The bladder is aseptically excised for histopathological confirmation of tumor formation and for the establishment of in vitro cell cultures.
Part 2: In Vitro Establishment of this compound-Induced Tumor Cell Lines
The successful establishment of a primary tumor cell line requires the sterile processing of the tumor tissue to obtain a viable single-cell suspension for culture.
Experimental Protocol: Primary Culture of this compound-Induced Bladder Tumors
1. Materials and Reagents:
-
Complete Culture Medium: RPMI-1640 or EMEM supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.[4][9]
-
Enzyme Digestion Solution: Collagenase Type I (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in a balanced salt solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
70 µm and 40 µm cell strainers.
-
Tissue culture flasks and dishes.
2. Tissue Processing:
-
Immediately place the excised bladder tumor in a sterile petri dish containing cold PBS.
-
Wash the tissue several times with PBS to remove any contaminants.
-
Under a sterile hood, mince the tumor tissue into small fragments (1-2 mm³) using sterile scalpels or scissors.
3. Enzymatic Dissociation:
-
Transfer the minced tissue to a sterile tube containing the enzyme digestion solution.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Periodically triturate the suspension with a pipette to aid in dissociation.
4. Cell Isolation and Culture:
-
Filter the cell suspension through a 70 µm cell strainer into a fresh sterile tube to remove larger debris.
-
Centrifuge the filtered suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Perform a viable cell count using trypan blue exclusion.
-
Seed the cells into tissue culture flasks at a desired density (e.g., 1 x 10^6 viable cells per T25 flask).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
5. Cell Line Maintenance:
-
Change the culture medium every 2-3 days.
-
Monitor the cultures for cell attachment and growth. Fibroblast overgrowth can be a challenge and may require differential trypsinization or other selection methods.
-
Once the culture reaches 70-80% confluency, subculture the cells using trypsin-EDTA.
-
Cryopreserve early passage cells to ensure a stable stock.
Part 3: Characterization of Established Cell Lines
Newly established cell lines should be thoroughly characterized to ensure their identity, purity, and suitability for downstream applications.
Experimental Protocol: Cell Line Characterization
1. Morphology and Growth Kinetics:
-
Document the morphology of the cells (e.g., epithelial-like, fibroblast-like) using phase-contrast microscopy.
-
Determine the population doubling time by seeding a known number of cells and counting them at regular intervals.
2. Authentication:
-
Perform short tandem repeat (STR) profiling to create a unique genetic fingerprint of the cell line.
-
Regularly test for mycoplasma contamination.
3. Tumorigenicity:
-
Inject a known number of cells (e.g., 1 x 10^6) subcutaneously into syngeneic, immunocompetent mice.
-
Monitor for tumor formation and measure tumor growth over time.
-
The MBT-2 cell line, for instance, is highly tumorigenic in C3H/He mice.[9]
Data Presentation
Table 1: Characteristics of a Representative this compound-Induced Murine Bladder Tumor Cell Line (MBT-2)
| Characteristic | Description | Reference |
| Origin | ||
| Species | Mus musculus (Mouse) | [5][9] |
| Strain | C3H/He | [4][5][9] |
| Carcinogen | N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) | [4][5][9] |
| Tissue of Origin | Urinary Bladder | [5][9] |
| In Vitro Properties | ||
| Morphology | Fibroblast-like, spindle-shaped, adherent | [9] |
| Population Doubling Time | Approximately 24 hours | [9] |
| Culture Medium | RPMI-1640 or EMEM with 10% FBS, 1% Penicillin-Streptomycin | [4][9] |
| Molecular & Genetic Features | ||
| Ploidy | Polyploid (4N-16N) | [9] |
| Key Molecular Alterations | Lacks p16INK4a expression | [9] |
| Viral Contamination | Replicating type C retrovirus has been reported | [4][9] |
| Tumorigenicity | ||
| In Vivo Model | Syngeneic C3H/He mice | [9] |
| Metastasis | Highly metastatic, frequently to lungs and lymph nodes | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for establishing this compound-induced tumor cell lines.
Key Signaling Pathways in Urothelial Carcinoma
References
- 1. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat bladder isograft model for focal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Noble rat bladder cancer model. This compound-induced tumors [pubmed.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. Cellosaurus cell line MBT-2 (CVCL_4660) [cellosaurus.org]
- 6. td2inc.com [td2inc.com]
- 7. Advances in the bladder cancer research using 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between a purified and standard diet on this compound-induced murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
Application Notes and Protocols for Diet Preparation in FANFT-Induced Carcinogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical considerations for the preparation of diets containing N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) for the purpose of inducing urothelial carcinogenesis in rodent models. Accurate and consistent diet preparation is paramount for the reproducibility and reliability of such studies.
Introduction to this compound-Induced Carcinogenesis
This compound is a potent chemical carcinogen widely used to induce bladder cancer in experimental animals, particularly rats and mice.[1][2][3] Oral administration of this compound mixed into the diet over a period of several weeks to months leads to the development of urothelial hyperplasia, papillomas, and carcinomas that histologically resemble human bladder cancer.[4] This model is invaluable for studying the mechanisms of bladder carcinogenesis and for evaluating potential chemopreventive and therapeutic agents. The composition of the basal diet can significantly influence the carcinogenic outcome, making standardized diet preparation a critical component of the experimental design.[3][5]
Basal Diet Composition
Standardized purified diets are recommended as the basal diet for this compound carcinogenesis studies to ensure consistency and minimize variability from nutritional factors. The American Institute of Nutrition (AIN) has developed standard purified diets for rodents, with AIN-76A and its successor, AIN-93G (for growth) and AIN-93M (for maintenance), being the most commonly used.[6][7][8]
Table 1: Composition of AIN-76A and AIN-93G Basal Diets
| Ingredient | AIN-76A (g/kg) | AIN-93G (g/kg) |
| Casein | 200 | 200 |
| Cornstarch | 150 | 397.486 |
| Sucrose | 500 | 100 |
| Dextrin | - | 132 |
| Soybean Oil | - | 70 |
| Corn Oil | 50 | - |
| Fiber (Cellulose) | 50 | 50 |
| AIN Mineral Mix | 35 | 35 |
| AIN Vitamin Mix | 10 | 10 |
| DL-Methionine | 3 | - |
| L-Cystine | - | 3 |
| Choline Bitartrate | 2 | 2.5 |
| Tert-Butylhydroquinone | 0.014 | - |
Note: The compositions are based on standard formulations. Researchers should consult the original publications for detailed mix compositions.[6][7][8]
Experimental Protocols
Preparation of this compound-Containing Diet
Materials:
-
Basal diet powder (e.g., AIN-93G)
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Blender or mixer with a dust containment system
-
Personal Protective Equipment (PPE): lab coat, gloves, respirator
-
Pellet mill (optional)
Procedure:
-
Safety Precautions: this compound is a potent carcinogen and should be handled with extreme care in a designated area, preferably within a chemical fume hood. Appropriate PPE, including a respirator, should be worn at all times to avoid inhalation of the powder.
-
Calculation: Determine the total amount of diet required for the study. Calculate the precise amount of this compound needed to achieve the desired concentration (e.g., 0.2% w/w).
-
Premixing: To ensure homogenous distribution, first, create a premix. Weigh the calculated amount of this compound and mix it with a small portion of the basal diet powder (e.g., 10% of the total diet weight).
-
Blending: Gradually add the premix to the remaining basal diet powder in a blender. Mix thoroughly for a sufficient duration (e.g., 15-20 minutes) to ensure uniform distribution of this compound.
-
Pelleting (Optional): If pelleted feed is required, the mixed powder can be passed through a pellet mill. Pelleting can reduce dust and waste.
-
Storage: Store the prepared diet in airtight, labeled containers at 4°C in a designated and secure location. Protect from light.
Experimental Workflow for this compound-Induced Carcinogenesis
The following diagram illustrates a typical experimental workflow for a this compound-induced bladder carcinogenesis study.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on this compound-induced bladder carcinogenesis.
Table 2: Dose-Response of this compound on Bladder Urothelial Changes in Male F344 Rats [1][2]
| This compound Concentration in Diet (%) | Duration | Hyperplasia Incidence | Papillary Tumor Incidence |
| 0.2 | 4 weeks | 10/11 | - |
| 0.1 | 4 weeks | 6/11 | - |
| 0.05 | 10 weeks | Present | - |
| 0.01 | 10 weeks | Present | - |
| 0.1 | 30 weeks | - | Present |
| 0.05 | 30 weeks | - | Present |
| 0.01 | 30 weeks | Hyperplasia | - |
| 0.005 | 30 weeks | 4/16 (minimal) | - |
Table 3: Effect of Co-administered Compounds on this compound-Induced Bladder Carcinoma in Rats [9]
| Treatment Group | Duration | Bladder Carcinoma Incidence |
| 0.2% this compound | 12 weeks | 18/21 (87%) |
| 0.2% this compound + 0.5% Aspirin | 12 weeks | 10/27 (37%) |
Table 4: Influence of Diet Type on this compound-Induced Bladder Tumor Incidence in Mice [5]
| Diet Type | Timepoint | Tumor Incidence |
| Standard Chow + this compound | 6 months | Lower |
| Purified, High-Calorie + this compound | 6 months | Higher |
| Standard Chow + this compound | 9 months | Lower |
| Purified, High-Calorie + this compound | 9 months | Higher |
Signaling Pathway
Metabolic Activation of this compound
This compound itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. The following diagram illustrates the key steps in the metabolic activation of this compound, leading to the formation of DNA adducts, a critical initiating event in carcinogenesis.
Conclusion
The this compound-induced bladder cancer model is a robust tool for carcinogenesis research. The protocols and data presented herein provide a framework for conducting these studies with high reproducibility. Careful attention to diet preparation, including the choice of basal diet and the homogenous mixing of this compound, is essential for obtaining reliable and interpretable results. Further investigation into the specific signaling pathways downstream of this compound-induced DNA damage will continue to enhance our understanding of bladder cancer and aid in the development of novel preventive and therapeutic strategies.
References
- 1. Effect of dose on the induction of urothelial proliferation by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and its relationship to bladder carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A long-term study of reversible and progressive urinary bladder cancer lesions in rats fed N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between a purified and standard diet on this compound-induced murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring molecular genetics of bladder cancer: lessons learned from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced carcinogenesis by urinary tract infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition by aspirin of N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder carcinogenesis and enhancement of forestomach carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Histopathological Analysis of FANFT-Induced Bladder Lesions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the histopathological analysis of bladder lesions induced by the carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT). This rodent model is a valuable tool for studying the pathogenesis of urothelial carcinoma and for the preclinical evaluation of novel therapeutic agents.
Introduction
This compound is a chemical carcinogen that reliably induces a spectrum of urothelial lesions in rodents, progressing from simple hyperplasia to dysplasia, carcinoma in situ (CIS), and ultimately, invasive urothelial cell carcinoma (UCC), often with squamous differentiation.[1][2] This model mimics several key aspects of human bladder cancer development, making it a relevant platform for research and drug development. The progression of these lesions is dose- and time-dependent, allowing for the study of different stages of bladder carcinogenesis.[1]
I. Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the induction of urothelial hyperplasia in male F344 rats.
Table 1: Incidence of Urothelial Hyperplasia in Male F344 Rats after 4 Weeks of this compound Administration
| This compound Concentration in Diet (%) | Number of Rats with Hyperplasia / Total Number of Rats | Incidence (%) |
| 0.2 | 10 / 11 | 90.9 |
| 0.1 | 6 / 11 | 54.5 |
| 0.05 | Not Reported | - |
| 0.01 | Not Reported | - |
| 0.005 | Not Reported | - |
| 0.001 | Not Reported | - |
| 0 (Control) | Not Reported | - |
Data synthesized from a study evaluating urothelial proliferation.[3]
Table 2: Histopathological Findings in Male F344 Rats after 10 Weeks of this compound Administration
| This compound Concentration in Diet (%) | Predominant Histopathological Lesion |
| 0.2 | Hyperplasia |
| 0.1 | Hyperplasia |
| 0.05 | Hyperplasia |
| 0.01 | Normal to Minimal Hyperplasia |
| 0.005 | Normal |
| 0.001 | Normal |
| 0 (Control) | Normal |
Data synthesized from a study on urothelial proliferation and carcinogenesis.[3]
II. Experimental Protocols
Protocol 1: Induction of Bladder Lesions with this compound in Rats
This protocol describes the induction of urothelial lesions in rats through dietary administration of this compound.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Standard rodent chow or purified high-calorie diet[3]
-
Weanling male Fischer 344 (F344) rats[1]
-
Metabolic cages for urine collection (optional)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Upon arrival, allow the weanling male F344 rats to acclimatize to the housing conditions for at least one week.
-
Diet Preparation:
-
Prepare diets containing the desired concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%).[1][3]
-
Thoroughly mix the this compound into the powdered rodent chow to ensure a homogenous distribution. A purified, high-calorie diet may enhance tumor incidence.[3]
-
Prepare a control diet without this compound.
-
-
Carcinogen Administration:
-
Randomly assign the rats to different treatment groups, including a control group.
-
Provide the respective this compound-containing or control diet and water ad libitum.
-
The duration of this compound administration will determine the stage of bladder lesions. For example, feeding 0.2% this compound for 8-12 weeks or more can induce irreversible hyperplasia and tumors.[1] Shorter durations (2-6 weeks) may induce reversible hyperplasia.[1]
-
-
Monitoring:
-
Monitor the animals' health daily, including body weight, food and water consumption, and any signs of toxicity.
-
At predetermined time points, a subset of animals can be euthanized for sample collection.
-
-
Endpoint and Tissue Collection:
-
At the end of the experimental period, euthanize the rats using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a necropsy and carefully excise the urinary bladder.
-
For optimal fixation, inflate the bladder with 10% neutral buffered formalin.[4]
-
The bladder can then be processed for histopathological analysis.
-
Protocol 2: Hematoxylin and Eosin (H&E) Staining of Rat Bladder Tissue
This protocol details the standard H&E staining procedure for paraffin-embedded rat bladder sections to visualize tissue morphology.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) rat bladder tissue sections (4-5 µm) on glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's Hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or ammonia water)
-
Eosin Y solution (alcoholic)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid-alcohol (a few seconds).
-
Rinse in running tap water.
-
"Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in 95% ethanol for 30 seconds.
-
Counterstain in Eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol: 95% (2 changes, 30 seconds each) and 100% (2 changes, 1 minute each).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Pathway Markers
This protocol provides a general framework for IHC staining of rat bladder tissue. Specific antibody concentrations and incubation times should be optimized.
Materials:
-
FFPE rat bladder tissue sections on charged slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki-67, anti-p53, anti-FGFR3, anti-Cytokeratin 20)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow to cool.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution and time (e.g., overnight at 4°C).
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Rinse with PBS.
-
-
Chromogen Development: Apply DAB solution and monitor for color development. Stop the reaction by rinsing with water.
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described for H&E staining.
-
III. Visualization of Pathways and Workflows
Signaling Pathways in Bladder Cancer
The development and progression of urothelial carcinoma, including this compound-induced models, involve the alteration of key signaling pathways that regulate cell proliferation, survival, and differentiation.
References
- 1. A long-term study of reversible and progressive urinary bladder cancer lesions in rats fed N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exp-oncology.com.ua [exp-oncology.com.ua]
- 3. Rat bladder isograft model for focal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early detection of urinary bladder carcinogens in rats by immunohistochemistry for γ-H2AX: a review from analyses of 100 chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Progression and Metastasis Using FANFT
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a potent chemical carcinogen widely utilized in preclinical research to induce urothelial carcinoma, primarily of the urinary bladder, in rodent models.[1][2][3][4][5][6][7] These models are invaluable tools for investigating the mechanisms of tumor progression, invasion, and metastasis, as well as for evaluating the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in cancer research, with a focus on studying tumor progression and metastasis.
This compound-induced tumors in animals, such as the Fischer 344 and Sprague-Dawley rats, recapitulate many of the histopathological features of human bladder cancer.[1][2][3][4] The administration of this compound in the diet leads to the development of transitional cell carcinomas, with some models exhibiting progression to muscle-invasive and metastatic disease.[3][8] This makes the this compound model particularly relevant for studying the later, more aggressive stages of bladder cancer.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to induce bladder tumors in rats. These data provide insights into tumor incidence, latency, and the effects of different experimental conditions.
Table 1: Tumor Incidence in Fischer 344 Rats Fed Varying Doses of this compound
| This compound Concentration in Diet (%) | Duration of Treatment | Number of Rats with Bladder Carcinoma / Total Rats | Tumor Incidence (%) |
| 0.2 | 104 weeks | 18 / 21 | 87%[5] |
| 0.188 | 15 weeks | 3 / 30 | 10%[2] |
| 0.188 | 20 weeks | 7 / 44 | 16%[2] |
| 0.1 | 4 weeks | 6 / 11 (hyperplasia) | 55% (hyperplasia)[1] |
| 0.05 | 10 weeks | (Histopathologic lesions observed) | -[1] |
Table 2: Effect of Allopurinol on this compound-Induced Bladder Carcinoma in Female Fischer 344 Rats
| Treatment Group | Duration of Treatment | Number of Rats with Bladder Carcinoma / Total Rats | Tumor Incidence (%) |
| 0.188% this compound | 15 weeks | 3 / 30 | 10%[2] |
| 0.188% this compound + 0.005% Allopurinol | 15 weeks | 14 / 35 | 40%[2] |
| 0.188% this compound | 20 weeks | 7 / 44 | 16%[2] |
| 0.188% this compound + 0.005% Allopurinol | 20 weeks | 27 / 50 | 54%[2] |
Experimental Protocols
Protocol 1: Induction of Bladder Tumors in Rats using this compound-Containing Diet
This protocol describes the induction of bladder tumors in rats through the oral administration of this compound mixed in the diet.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Standard rodent chow
-
Weanling female Fischer 344 or Sprague-Dawley rats
-
Metabolic cages for urine collection (optional)
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: Upon arrival, allow the weanling rats to acclimate to the animal facility for at least one week. House the animals in standard cages with free access to water.
-
Diet Preparation:
-
Prepare the this compound-containing diet by thoroughly mixing the chemical into powdered standard rodent chow at the desired concentration (e.g., 0.188% or 0.2% w/w).[2][3][5]
-
To ensure a homogenous mixture, it is recommended to first mix the this compound with a small portion of the chow and then gradually incorporate the rest of the feed.
-
Prepare a control diet of standard chow without this compound.
-
-
Tumor Induction:
-
At the start of the experiment, randomly assign the rats to the control and this compound-treatment groups.
-
Provide the respective diets and water ad libitum.
-
Monitor the animals' body weight and food consumption weekly.
-
Continue the this compound diet for the specified duration (e.g., 7 to 20 weeks).[2][3]
-
-
Tumor Monitoring and Endpoint:
-
After the this compound administration period, switch all animals to the control diet.
-
Monitor the animals for clinical signs of tumor development, such as hematuria or weight loss.
-
The experiment can be terminated at predetermined time points (e.g., 15, 20, or 104 weeks) for tumor analysis.[2][3][5]
-
-
Necropsy and Histopathological Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perform a thorough necropsy, with a particular focus on the urinary tract (bladder, ureters, renal pelvis).
-
Collect the urinary bladder, inflate it with a fixative (e.g., 10% neutral buffered formalin), and immerse it in the fixative.
-
Process the fixed tissues for histopathological examination.
-
Stain tissue sections with hematoxylin and eosin (H&E) to identify and grade urothelial hyperplasia, dysplasia, and carcinoma.
-
Protocol 2: Assessment of Metastasis of this compound-Induced Tumors
This protocol outlines a method to assess the metastatic potential of cell lines derived from this compound-induced tumors.
Materials:
-
Metastatic bladder tumor cell lines (e.g., MBT-2, MBT-8) derived from this compound-induced tumors.[8]
-
Syngeneic mice (e.g., C3H/HeN).
-
Cell culture reagents.
-
Surgical instruments for intramuscular injection.
-
Imaging equipment for monitoring metastasis (e.g., bioluminescence imaging if cells are engineered to express luciferase).
-
Histology equipment and reagents.
Procedure:
-
Cell Culture: Culture the metastatic bladder tumor cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Animal Preparation: Anesthetize the syngeneic mice using an approved anesthetic protocol.
-
Tumor Cell Implantation:
-
Harvest the tumor cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration (e.g., 1 x 10^6 cells/100 µL).
-
Inject the cell suspension intramuscularly into the hind limb of the anesthetized mice.
-
-
Primary Tumor Growth Monitoring:
-
Monitor the growth of the primary tumor at the injection site by caliper measurements at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Metastasis Assessment:
-
At a predetermined endpoint, or when the primary tumor reaches a specific size, euthanize the mice.
-
Perform a thorough necropsy and carefully examine distant organs, particularly the lungs and lymph nodes, for the presence of metastatic nodules.[8]
-
Collect the lungs and other organs of interest and fix them in 10% neutral buffered formalin.
-
-
Histopathological Confirmation:
-
Process the fixed organs for histopathological analysis.
-
Stain tissue sections with H&E to confirm the presence of metastatic tumor cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound-Induced Tumorigenesis
While the precise molecular pathways initiated by this compound are still under investigation, it is understood that its carcinogenic metabolites cause DNA damage, leading to mutations in key oncogenes and tumor suppressor genes. In urothelial carcinoma, two major molecular pathways are frequently altered:
-
The p53 Pathway: Inactivation of the TP53 tumor suppressor gene is a common event in high-grade, invasive bladder cancer. Loss of p53 function disrupts cell cycle control and apoptosis, allowing for the accumulation of genetically unstable cells and promoting tumor progression.
-
The Receptor Tyrosine Kinase (RTK) Pathway: Activating mutations in genes such as Fibroblast Growth Factor Receptor 3 (FGFR3) are often found in low-grade, non-invasive papillary tumors. These mutations lead to the constitutive activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.
It is hypothesized that this compound-induced DNA damage can contribute to mutations in either of these pathways, driving the initiation and progression of bladder cancer. Further research is needed to fully elucidate the specific molecular targets of this compound and how they influence the metastatic cascade.
References
- 1. Effect of dose on the induction of urothelial proliferation by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and its relationship to bladder carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing effect of allopurinol on the induction of bladder cancer in rats by n-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced carcinogenesis by urinary tract infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of avitaminosis A and hypervitaminosis A on urinary bladder carcinogenicity of N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by aspirin of N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder carcinogenesis and enhancement of forestomach carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between a purified and standard diet on this compound-induced murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metastatic characteristics of four this compound-induced murine bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ferroptosis-Associated Non-coding RNA in Preclinical Drug Efficacy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising target in cancer therapy.[1][2][3] Ferroptosis-Associated Non-coding RNAs (FANFTs), particularly long non-coding RNAs (lncRNAs), have been identified as critical regulators of ferroptosis, capable of modulating the sensitivity of cancer cells to various therapeutic agents.[4][5] This document provides detailed application notes and protocols for leveraging FANFTs in preclinical drug efficacy studies, offering a framework for researchers to investigate novel therapeutic strategies targeting ferroptosis.
Core Concepts
LncRNAs can influence ferroptosis through various mechanisms, including:
-
Sponging microRNAs (miRNAs): LncRNAs can act as competing endogenous RNAs (ceRNAs) to sequester miRNAs, thereby preventing them from binding to their target mRNAs that are involved in ferroptosis regulation.[2][6]
-
Modulating protein stability and activity: LncRNAs can directly bind to proteins to affect their stability, localization, and enzymatic activity, thereby influencing key components of the ferroptosis pathway.
-
Transcriptional regulation: Some lncRNAs can regulate the transcription of genes critical to ferroptosis by interacting with transcription factors or chromatin-modifying complexes.[4]
By manipulating the expression of specific FANFTs, it is possible to sensitize cancer cells to ferroptosis-inducing drugs or overcome drug resistance. This approach holds significant potential for the development of novel combination therapies.
Data Presentation: Preclinical Efficacy of Targeting FANFTs
The following tables summarize quantitative data from preclinical studies that have investigated the modulation of specific FANFTs to enhance drug efficacy.
Table 1: In Vivo Efficacy of Silencing lncRNA OIP5-AS1 in a Cadmium-Exposed Prostate Cancer Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Weight (g) at Day 28 (Mean ± SD) |
| Control (NC inhibitor) | 1250 ± 150 | 1.2 ± 0.2 |
| sh-OIP5-AS1 | 600 ± 100 | 0.6 ± 0.1 |
Data extracted from a study on the role of OIP5-AS1 in prostate cancer progression and ferroptosis resistance.[2]
Table 2: In Vivo Efficacy of Silencing lncRNA LINC01134 in Combination with Oxaliplatin in a Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) |
| Control | 1800 ± 200 | 1.5 ± 0.3 |
| Oxaliplatin (5 mg/kg) | 1100 ± 150 | 1.0 ± 0.2 |
| sh-LINC01134 + Oxaliplatin (5 mg/kg) | 450 ± 80 | 0.4 ± 0.1 |
Data derived from a study investigating the role of LINC01134 in oxaliplatin sensitivity in hepatocellular carcinoma.[3][4][5]
Table 3: In Vitro and In Vivo Effects of lncRNA NEAT1 Silencing on Ferroptosis in Non-Small Cell Lung Cancer (NSCLC)
| Experimental Group | Cell Viability (%) (Erastin-treated A549 cells) | Lipid Peroxidation (MDA level, nmol/mg protein) (Tumor tissue) | Tumor Volume (mm³) at Day 21 (Mean ± SD) |
| Control | 100 | 2.5 ± 0.4 | 1500 ± 180 |
| Erastin (10 µM) | 60 ± 8 | 5.8 ± 0.7 | 1000 ± 150 |
| si-NEAT1 + Erastin (10 µM) | 35 ± 5 | 9.2 ± 1.1 | 500 ± 90 |
Data compiled from a study on the regulation of ferroptosis sensitivity by NEAT1 in NSCLC.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the role of FANFTs in preclinical drug efficacy.
Protocol 1: Lentiviral-mediated shRNA Knockdown of lncRNAs in Cancer Cells
Objective: To stably silence the expression of a target lncRNA in cancer cells for in vitro and in vivo studies.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shRNA plasmid targeting the lncRNA of interest
-
Non-targeting (scrambled) shRNA control plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin
Procedure:
-
shRNA Design and Cloning: Design and clone shRNA sequences targeting the lncRNA into the pLKO.1 vector.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA plasmid and the packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Cancer Cells:
-
Transduce the target cancer cells with the lentiviral particles in the presence of polybrene.
-
Replace the medium after 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Begin selection with puromycin 48 hours post-transduction.
-
Maintain selection until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the knockdown of the target lncRNA using quantitative real-time PCR (qRT-PCR).
-
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
Objective: To establish a tumor model in immunodeficient mice to evaluate the in vivo efficacy of targeting FANFTs.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cells with stable lncRNA knockdown or control cells
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest and resuspend the cancer cells in a mixture of PBS and Matrigel.
-
Subcutaneous Injection: Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (e.g., every 3-4 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of general health.
-
Protocol 3: In Vivo Drug Efficacy Study
Objective: To assess the anti-tumor efficacy of a therapeutic agent in combination with FANFT modulation in a xenograft model.
Procedure:
-
Tumor Establishment: Establish tumors as described in Protocol 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Protocol 4: Measurement of Lipid Peroxidation in Tumor Tissue
Objective: To quantify the level of lipid peroxidation in tumor tissue as a marker of ferroptosis.
Materials:
-
Excised tumor tissue
-
Malondialdehyde (MDA) assay kit
-
Homogenization buffer
-
Protein assay kit
Procedure:
-
Tissue Homogenization: Homogenize the tumor tissue in cold buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
MDA Assay:
-
Perform the MDA assay on the supernatant according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Data Normalization: Normalize the MDA levels to the protein concentration to account for variations in tissue amount.
Mandatory Visualizations
Caption: LINC01134-Nrf2-GPX4 signaling pathway in ferroptosis.
Caption: Preclinical experimental workflow for this compound studies.
Caption: Logical flow of targeting FANFTs for enhanced drug efficacy.
References
- 1. Long non-coding RNA NEAT1 regulates ferroptosis sensitivity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LncRNA OIP5-AS1 inhibits ferroptosis in prostate cancer with long-term cadmium exposure through miR-128-3p/SLC7A11 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silenced LINC01134 Enhances Oxaliplatin Sensitivity by Facilitating Ferroptosis Through GPX4 in Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silenced LINC01134 Enhances Oxaliplatin Sensitivity by Facilitating Ferroptosis Through GPX4 in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Silenced LINC01134 Enhances Oxaliplatin Sensitivity by Facilitating Ferroptosis Through GPX4 in Hepatocarcinoma [frontiersin.org]
- 6. Targeting ferroptosis in prostate cancer management: molecular mechanisms, multidisciplinary strategies and translational perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ferroptosis and noncoding RNAs: exploring mechanisms in lung cancer treatment [frontiersin.org]
- 8. Residual hepatocellular carcinoma after oxaliplatin treatment has increased metastatic potential in a nude mouse model and is attenuated by Songyou Yin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Carcinogen FANFT: A Deep Dive into its Molecular and Cellular Impact on Urothelial Cells
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and its Carcinogenic Mechanisms in the Bladder.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) is a potent urothelial carcinogen that has been instrumental in developing animal models of bladder cancer. Understanding its molecular and cellular effects is crucial for elucidating the mechanisms of bladder carcinogenesis and for the development of novel therapeutic and preventative strategies. This document provides a comprehensive overview of the key molecular and cellular alterations induced by this compound in urothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.
Molecular and Cellular Effects of this compound at a Glance
This compound instigates a cascade of events within urothelial cells, leading from initial cellular proliferation to malignant transformation. The primary molecular and cellular consequences of this compound exposure are summarized below.
Key Molecular Effects:
-
Oncogene Activation: this compound treatment leads to the elevated expression of the proto-oncogenes c-Ha-ras and c-myc, which are critical drivers of cell proliferation and transformation. Transcript levels of c-Ha-ras have been observed to be several-fold higher in this compound-treated urothelial cells compared to normal cells.[1]
-
Tumor Suppressor Pathway Alteration: Increased expression of the p21 protein, a cyclin-dependent kinase inhibitor, is an early event in this compound-induced bladder carcinogenesis, suggesting an initial cellular response to DNA damage.[1]
-
DNA Damage and Repair: this compound induces DNA damage, which in turn activates DNA repair pathways, including base excision repair and nucleotide excision repair.
Key Cellular Effects:
-
Increased Cell Proliferation and Hyperplasia: this compound is a potent inducer of urothelial cell proliferation, leading to hyperplasia, a thickening of the urothelial layer. This effect is dose-dependent.[2]
-
Cell Transformation: Prolonged exposure to this compound can lead to the malignant transformation of urothelial cells, characterized by anchorage-independent growth and the ability to form tumors in vivo.[1]
-
Altered Cell Morphology: this compound-treated urothelial cells exhibit distinct morphological changes, including the appearance of pleomorphic microvilli and alterations in cell-to-cell junctions, specifically desmosomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on urothelial cells.
| Parameter | Cell/Tissue Type | Treatment Conditions | Result | Reference |
| c-Ha-ras Expression | Rat Urothelial Cells | In vivo this compound treatment | Several-fold higher transcript levels compared to normal cells. | [1] |
| c-myc Expression | Rat Urothelial Cells | In vivo this compound treatment | Detected in carcinogen-treated cells but not in normal cells. | [1] |
| p21 Expression | Rat Bladder Tissues | In vivo this compound treatment | Increased expression observed in original bladder tissues from which cultures were derived. | [1] |
| Urothelial Hyperplasia | Male F344 Rats | 0.2% this compound in diet for 4 weeks | Hyperplasia induced in 10 out of 11 rats. | [2] |
| Urothelial Hyperplasia | Male F344 Rats | 0.1% this compound in diet for 4 weeks | Hyperplasia induced in 6 out of 11 rats. | [2] |
| Urothelial Lesions | Male F344 Rats | ≥0.05% this compound in diet for 10 weeks | Histopathologic lesions observed. | [2] |
| Labeling Index | Male F344 Rats | ≥0.01% this compound in diet for 4 weeks | Significant dose-related increase in [3H-methyl]thymidine labeling index. | [2] |
| Labeling Index | Male F344 Rats | ≥0.05% this compound in diet for 10 weeks | Significant increase in labeling index. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound-induced signaling cascade in urothelial cells.
Caption: Workflow for studying this compound-induced carcinogenesis.
Detailed Experimental Protocols
The following section provides detailed protocols for key experiments used to investigate the effects of this compound on urothelial cells.
Isolation of Urothelial Cells from Rat Bladder
This protocol is adapted from established methods for primary urothelial cell culture.
Materials:
-
Male F344 rat bladders
-
Phosphate-buffered saline (PBS), sterile
-
Dispase II (2.4 U/ml) in serum-free medium
-
0.05% Trypsin-EDTA
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, growth factors, and antibiotics)
-
Collagen-coated culture flasks or dishes
Protocol:
-
Euthanize the rat according to approved institutional animal care and use committee protocols.
-
Surgically excise the bladder and place it immediately in ice-cold sterile PBS.
-
Wash the bladder several times with PBS to remove any residual urine.
-
Cut the bladder open longitudinally and spread it flat with the urothelial side up in a sterile petri dish containing PBS.
-
Incubate the bladder tissue in Dispase II solution overnight at 4°C to separate the urothelium from the underlying stroma.
-
The next day, gently scrape the urothelial sheet from the bladder wall using a cell scraper.
-
Transfer the urothelial sheets to a tube containing 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes with gentle agitation to dissociate the cells.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate the cells onto collagen-coated culture flasks.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Northern Blot Analysis for c-myc and c-Ha-ras Expression
This protocol outlines the general steps for detecting specific RNA transcripts.
Materials:
-
Total RNA isolated from urothelial cells
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Radioactively or non-radioactively labeled DNA probes for c-myc and c-Ha-ras
-
Hybridization buffer
-
Wash buffers (e.g., SSC, SDS)
-
X-ray film or digital imager
Protocol:
-
Separate 10-20 µg of total RNA per lane on a formaldehyde-agarose gel.
-
Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.
-
Fix the RNA to the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer at 42°C for at least 1 hour.
-
Add the labeled DNA probe to the hybridization buffer and incubate overnight at 42°C.
-
Wash the membrane with a series of increasingly stringent wash buffers to remove unbound probe.
-
Expose the membrane to X-ray film or a digital imager to detect the hybridized probe.
-
Quantify the band intensities using densitometry and normalize to a housekeeping gene (e.g., GAPDH or β-actin).
Immunohistochemistry for p21
This protocol is for the detection of p21 protein in paraffin-embedded rat bladder tissue.
Materials:
-
Formalin-fixed, paraffin-embedded rat bladder tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against p21
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with normal goat serum.
-
Incubate the sections with the primary anti-p21 antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the ABC reagent.
-
Develop the color with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope and score the intensity and localization of p21 staining.
Cell Proliferation Assay (Autoradiography)
This protocol uses the incorporation of a radiolabeled nucleoside to measure DNA synthesis.
Materials:
-
Rats treated with this compound
-
[3H-methyl]thymidine
-
Formalin for tissue fixation
-
Paraffin for embedding
-
Microtome for sectioning
-
Photographic emulsion
-
Developer and fixer
-
Light microscope
Protocol:
-
Inject the rats with [3H-methyl]thymidine one hour before sacrifice.
-
Excise the bladders, fix in formalin, and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
In a darkroom, coat the slides with photographic emulsion and allow them to dry.
-
Store the slides in a light-proof box at 4°C for several weeks to allow for exposure.
-
Develop the slides in a photographic developer, rinse, and fix.
-
Counterstain the sections with hematoxylin and eosin.
-
Examine the slides under a light microscope and count the number of labeled nuclei (containing silver grains) per 1000 urothelial cells to determine the labeling index.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of transformation.
Materials:
-
Urothelial cells (control and this compound-treated)
-
Complete culture medium
-
Agar
-
6-well plates
Protocol:
-
Prepare a base layer of 0.6% agar in complete culture medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the urothelial cells.
-
Prepare a top layer by mixing a single-cell suspension of the urothelial cells with 0.3% agar in complete culture medium.
-
Plate the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks.
-
Feed the cells with a small amount of complete culture medium every few days to prevent drying.
-
After the incubation period, stain the colonies with a vital stain (e.g., MTT or crystal violet).
-
Count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope. An increase in the number and size of colonies indicates anchorage-independent growth.
These protocols provide a foundation for investigating the molecular and cellular effects of this compound on urothelial cells. Researchers should optimize these methods for their specific experimental conditions and cell lines. The continued study of this compound's mechanisms of action will undoubtedly provide further insights into bladder cancer development and aid in the identification of new targets for therapeutic intervention.
References
Application Notes and Protocols for In Vivo Imaging of FANFT-Induced Bladder Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo imaging of bladder tumors induced by the carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT). This chemically induced tumor model is a valuable tool in bladder cancer research as it recapitulates the multistage process of human urothelial carcinoma development.[1][2] The following sections detail the protocols for tumor induction and various imaging modalities, present quantitative data in a structured format, and provide diagrams of key experimental workflows and the putative signaling pathway of this compound carcinogenesis.
Introduction to this compound-Induced Bladder Tumor Model
This compound is a nitrofuran compound that acts as an indirect carcinogen, inducing transitional cell carcinomas in the bladder of rodents.[3][4][5] The carcinogenic process is understood to be a multi-stage event involving initiation and promotion phases.[1][6] The primary mechanism of this compound's carcinogenicity is believed to involve the co-oxidation of prostaglandin H synthase in the bladder mucosa.[5] This model is particularly relevant for studying the efficacy of novel therapeutics and for developing and validating non-invasive imaging techniques for bladder cancer.
Experimental Protocols
This compound-Induced Bladder Tumor Induction in Rodents
This protocol describes the induction of bladder tumors in rats or mice using this compound mixed in the diet.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Rodent chow
-
Animal housing and husbandry equipment
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Model: Fischer 344 rats or C3H/He mice are commonly used strains for this model.[3][4]
-
This compound Diet Preparation: Prepare a diet containing 0.2% this compound by weight.[5] Thoroughly mix the this compound powder with the powdered rodent chow to ensure a homogenous distribution. This mixture can then be pressed into pellets.
-
Acclimatization: Acclimate the animals to the housing facility for at least one week before starting the experiment.
-
Tumor Induction: Provide the this compound-containing diet and water ad libitum to the experimental group. A control group should receive a standard diet.
-
Duration: The induction period can take several months, typically at least 8 months, for tumors to develop.[3][5]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or changes in behavior. Palpate the lower abdomen to check for the presence of a bladder mass.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for monitoring tumor growth in real-time. This requires the use of bladder cancer cell lines derived from this compound-induced tumors that have been genetically engineered to express a luciferase gene.
Materials:
-
Rodent model with luciferase-expressing bladder tumors
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane.
-
Substrate Administration: Inject D-luciferin intraperitoneally at a dose of 150 mg/kg body weight.
-
Imaging: After 10-15 minutes, place the animal in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal (photons/second) from a region of interest (ROI) drawn around the bladder tumor. This signal intensity correlates with the tumor volume.
In Vivo Fluorescence Imaging
Fluorescence imaging can be used to visualize tumors using fluorescent probes that target specific molecules on cancer cells or by using genetically encoded fluorescent proteins.
Materials:
-
Rodent model with bladder tumors
-
Fluorescent probe (e.g., a targeted near-infrared dye) or genetically encoded fluorescent protein (e.g., GFP, RFP)
-
In vivo fluorescence imaging system
-
Anesthesia system
Procedure:
-
Animal Preparation: Anesthetize the animal.
-
Probe Administration: If using a fluorescent probe, administer it via the appropriate route (e.g., intravenously or intravesically). The timing between administration and imaging will depend on the pharmacokinetics of the probe.
-
Imaging: Place the animal in the imaging system and excite the fluorophore with the appropriate wavelength of light.
-
Image Acquisition: Capture the fluorescence emission using a sensitive camera.
-
Data Analysis: Quantify the fluorescence intensity from the tumor ROI. The signal can be used to assess tumor burden and response to therapy.
High-Frequency Ultrasound Imaging
Ultrasound is a non-invasive technique that provides anatomical information about the bladder and any tumors present.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Ultrasound gel
-
Anesthesia system
-
Animal positioning stage
Procedure:
-
Animal Preparation: Anesthetize the animal and remove the fur from the lower abdomen.
-
Positioning: Place the animal on the imaging stage in a supine position.
-
Image Acquisition: Apply ultrasound gel to the abdomen and position the transducer to obtain transverse and sagittal images of the bladder.
-
Tumor Measurement: Identify the tumor within the bladder and measure its dimensions (length, width, and height) to calculate the tumor volume (Volume = 0.52 x length x width x height).
-
Data Analysis: Track tumor growth over time by performing serial ultrasound examinations.
Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical and functional images of the bladder tumor and surrounding tissues.
Materials:
-
Small animal MRI scanner
-
Anesthesia and monitoring system
-
Contrast agent (optional, e.g., gadolinium-based)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a specialized animal holder compatible with the MRI scanner. Monitor vital signs throughout the procedure.
-
Image Acquisition: Acquire T1-weighted and T2-weighted anatomical images of the bladder. If using a contrast agent, acquire T1-weighted images before and after administration.
-
Functional Imaging: Advanced MRI techniques such as diffusion-weighted imaging (DWI) can provide information on tumor cellularity.
-
Data Analysis: Measure tumor dimensions from the anatomical images to calculate tumor volume. Analyze functional MRI data to assess tumor characteristics and response to treatment.
Data Presentation
Quantitative data from in vivo imaging studies of this compound-induced bladder tumors can be summarized in tables for easy comparison of different treatment groups or time points.
| Imaging Modality | Parameter Measured | Week 8 | Week 12 | Week 16 | Week 20 |
| Ultrasound | Tumor Volume (mm³) | 5 ± 2 | 25 ± 8 | 80 ± 20 | 200 ± 50 |
| Bioluminescence | Signal Intensity (photons/s) | 1x10⁵ ± 0.5x10⁵ | 5x10⁵ ± 2x10⁵ | 2x10⁶ ± 8x10⁵ | 8x10⁶ ± 3x10⁶ |
| Fluorescence | Mean Fluorescence Intensity | 150 ± 30 | 400 ± 80 | 1200 ± 250 | 3500 ± 700 |
| MRI | Tumor Volume (mm³) | 4 ± 1.5 | 22 ± 7 | 75 ± 18 | 190 ± 45 |
Table 1: Representative Quantitative Imaging Data of this compound-Induced Bladder Tumor Growth. Data are presented as mean ± standard deviation.
| Treatment Group | Imaging Modality | Parameter | Baseline | Week 4 Post-Treatment | % Change |
| Vehicle Control | Ultrasound | Tumor Volume (mm³) | 100 ± 20 | 250 ± 40 | +150% |
| Drug A | Ultrasound | Tumor Volume (mm³) | 105 ± 25 | 110 ± 30 | +4.8% |
| Vehicle Control | Bioluminescence | Signal Intensity (photons/s) | 5x10⁶ ± 1.5x10⁶ | 1.5x10⁷ ± 4x10⁶ | +200% |
| Drug A | Bioluminescence | Signal Intensity (photons/s) | 4.8x10⁶ ± 1.2x10⁶ | 5.2x10⁶ ± 1.8x10⁶ | +8.3% |
Table 2: Example of Quantitative Imaging Data for Evaluating Therapeutic Efficacy. Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound-induced bladder carcinogenesis.
Experimental Workflow
Caption: General experimental workflow for in vivo imaging of this compound-induced bladder tumors.
References
- 1. Multistage carcinogenesis in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion in urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the bladder cancer research using 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistage carcinogenesis in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Animal Studies Using FANFT Carcinogen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term animal studies utilizing the chemical carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) to induce urothelial carcinoma, primarily in the urinary bladder. This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the associated molecular signaling pathways.
Introduction to this compound-Induced Carcinogenesis
This compound is a nitrofuran derivative that has been instrumental in the development of rodent models for bladder cancer research.[1][2] It is a potent and organ-specific carcinogen, reliably inducing transitional cell carcinomas (TCC) in the urinary bladder of rats, mice, and other species.[1][3] The carcinogenic activity of this compound is indirect, requiring metabolic activation to exert its genotoxic effects.[3] Its metabolites can form DNA adducts, leading to mutations and subsequent neoplastic transformation.[3] The resulting tumors often exhibit histopathological features that resemble human urothelial carcinoma.[4]
Long-term studies involving this compound are crucial for understanding the mechanisms of bladder carcinogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel cancer treatments. These models are particularly valuable for studying tumor initiation, promotion, and progression.
Data Presentation: Quantitative Outcomes of Long-Term this compound Studies
The following tables summarize key quantitative data from representative long-term animal studies investigating the carcinogenic effects of this compound.
Table 1: Dose-Response of this compound-Induced Bladder Lesions in Male F344 Rats
| This compound Concentration in Diet (%) | Duration of Administration | Number of Animals | Incidence of Papillary Tumors (%) | Incidence of Hyperplasia (%) |
| 0.1 | 30 weeks | Not Specified | Present | 100 |
| 0.05 | 30 weeks | Not Specified | Present | 100 |
| 0.01 | 30 weeks | Not Specified | 0 | Present (with pleomorphic microvilli) |
| 0.005 | 30 weeks | 16 | 0 | 25 (minimal hyperplasia) |
| 0.001 | 30 weeks | Not Specified | 0 | 0 |
| 0.0005 | 30 weeks | Not Specified | 0 | 0 |
| Control | 52 weeks | Not Specified | 0 | 0 |
Data synthesized from a dose-response study in weaning male F344 rats.[5]
Table 2: Tumor Incidence in this compound-Induced Bladder Cancer Models
| Animal Model | This compound Concentration in Diet (%) | Duration of Administration | Tumor Incidence (%) | Reference |
| Female Swiss Mice | 0.15 | 20 weeks | 12% (with suture), 0% (without suture) | [2] |
| Male F344 Rats | 0.2 | 12 weeks | 87% | |
| Inbred Strain Rats | Not Specified | Not Specified | 33-40% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the long-term administration of this compound to induce bladder cancer in rodents.
Protocol 1: Induction of Urothelial Carcinoma in F344 Rats with Dietary this compound
Objective: To induce urothelial carcinoma in male F344 rats through long-term dietary administration of this compound.
Materials:
-
Weanling male F344 rats
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Standard rodent chow
-
Acetone (for dissolving this compound)
-
Metabolic cages for urine collection (optional)
-
Standard animal housing equipment
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation: Upon arrival, allow weanling male F344 rats to acclimate to the animal facility for at least one week. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard rodent chow and water.
-
Diet Preparation:
-
Calculate the required amount of this compound to achieve the desired concentration in the diet (e.g., 0.1%).
-
Dissolve the calculated amount of this compound in a minimal amount of acetone.
-
Gradually add the this compound solution to the powdered standard rodent chow in a mixer.
-
Continue mixing until the acetone has completely evaporated and the this compound is evenly distributed throughout the diet.
-
Prepare a control diet by mixing powdered chow with acetone alone and allowing it to evaporate.
-
Store the prepared diets in airtight containers at 4°C, protected from light. Prepare fresh diets weekly.
-
-
Experimental Groups:
-
Randomly assign rats to different experimental groups, including a control group receiving the control diet and experimental groups receiving diets with varying concentrations of this compound.
-
-
This compound Administration:
-
At the start of the study, replace the standard chow with the prepared this compound-containing or control diets.
-
Provide the respective diets to the animals ad libitum for the specified duration (e.g., 30 weeks).[5]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or hematuria.
-
Measure body weight and food consumption weekly.
-
(Optional) House animals in metabolic cages periodically to collect urine for analysis of this compound metabolites or other biomarkers.
-
-
Termination and Tissue Collection:
-
At the end of the administration period, switch the animals back to the control diet for a specified observation period (e.g., 22 weeks).[5]
-
Humanely euthanize the animals at the end of the study or when they meet predefined humane endpoints.
-
Perform a complete necropsy, with a particular focus on the urinary tract.
-
Excise the urinary bladder, inflate it with a fixative (e.g., 10% neutral buffered formalin), and immerse it in the fixative.
-
Collect other organs for histopathological examination as required.
-
-
Histopathological Analysis:
-
After fixation, process the bladder and other tissues for routine paraffin embedding.
-
Section the tissues and stain with hematoxylin and eosin (H&E).
-
A qualified pathologist should evaluate the slides for the presence of hyperplasia, dysplasia, and tumors.
-
Grade and stage any observed tumors according to established criteria.
-
Protocol 2: Enhancement of this compound-Induced Urothelial Carcinogenesis in Mice
Objective: To investigate the augmenting effect of chronic inflammation on this compound-induced bladder cancer in mice.
Materials:
-
Female Swiss mice
-
This compound
-
Standard rodent chow
-
Surgical sutures (e.g., silk)
-
Surgical instruments for bladder manipulation
-
Anesthesia
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation and Diet Preparation: Follow steps 1 and 2 as described in Protocol 1, adjusting the this compound concentration as needed (e.g., 0.15%).[2]
-
Surgical Procedure (Inflammation Induction):
-
Anesthetize a subset of mice.
-
Make a small incision to expose the urinary bladder.
-
Place a sterile suture through the bladder wall to induce chronic inflammation.
-
Close the incision.
-
Include a sham surgery group where the bladder is exposed but no suture is placed.
-
-
This compound Administration:
-
Provide the this compound-containing diet to both the suture-implanted and non-implanted groups for the specified duration (e.g., 20 weeks).[2]
-
Include control groups receiving the control diet with and without suture implantation.
-
-
Monitoring and Termination: Follow steps 5, 6, and 7 as described in Protocol 1.
-
Data Analysis: Compare the incidence and severity of bladder lesions between the different experimental groups to determine the effect of chronic inflammation on this compound-induced carcinogenesis.
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and Carcinogenesis
This compound requires metabolic activation to exert its carcinogenic effects. The process begins with the deformylation of this compound to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), which is then further metabolized.[3] These reactive metabolites can bind to DNA, forming adducts that can lead to mutations in critical genes, such as the proto-oncogenes c-Ha-ras and c-myc, driving the initiation and progression of cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. oncotarget.com [oncotarget.com]
- 3. A new method of implanting orthotopic rat bladder tumor for experimental therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FANFT Dosage for Consistent Tumor Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) for consistent tumor induction in preclinical models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced tumor studies.
| Question | Answer |
| Why am I observing inconsistent tumor incidence and latency? | Several factors can contribute to variability. 1. Animal Strain: Different rodent strains exhibit varying susceptibility to this compound. Ensure you are using a recommended and consistent strain (e.g., F344 rats or C3H/He mice).[1] 2. Diet Composition: The fat content of the diet can significantly influence carcinogenesis. High-fat diets may enhance tumor development, while the composition of standard chow can vary between suppliers.[2][3][4][5] Standardize your diet source and composition. 3. This compound Dosage and Preparation: Inconsistent mixing of this compound into the feed can lead to variable daily intake. Ensure a homogenous mixture of the carcinogen in the powdered diet. 4. Animal Health Status: Underlying health issues can affect an animal's response to carcinogens. Use healthy, pathogen-free animals and monitor their health closely throughout the study. |
| My animals are losing significant weight or showing signs of toxicity. What should I do? | This compound can have toxic effects, especially at higher doses. 1. Dose Reduction: If significant toxicity is observed, consider reducing the this compound concentration in the diet. 2. Supportive Care: Ensure animals have easy access to food and water. Palatable, high-energy supplemental feeds may be necessary for animals with decreased appetite. 3. Monitoring: Implement a regular monitoring schedule to assess animal well-being, including body weight, food and water intake, and clinical signs of toxicity. Early intervention is key. 4. Vehicle and Diet: The vehicle used to dissolve this compound and the overall diet composition can impact tolerability. Ensure the diet is nutritionally complete and palatable. |
| Tumor growth is slower than expected, or tumors are not progressing to the desired stage. | 1. Duration of Exposure: this compound-induced tumor development is a lengthy process, often requiring 5 to 8 months of continuous administration.[1] Ensure the study duration is sufficient. 2. This compound Concentration: A low dose of this compound may result in a lower incidence of tumors or the development of pre-neoplastic lesions like hyperplasia rather than invasive carcinomas.[6] Refer to dose-response data to select an appropriate concentration. 3. Promoting Agents: The presence of promoting agents in the diet or environment can accelerate tumor growth. Conversely, their absence may slow it down.[7] |
| How can I confirm that the observed bladder lesions are this compound-induced tumors? | Histopathological analysis is essential for confirming the presence and type of bladder tumors. Lesions can range from simple hyperplasia to papillary tumors and invasive carcinomas.[6] Scanning electron microscopy can also be used to observe morphological changes in the bladder epithelium.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for this compound-induced bladder cancer?
A1: F344 rats and C3H/He mice are commonly used and well-documented strains for this compound-induced bladder cancer studies.[1] The choice of strain may depend on the specific research question and the availability of syngeneic cell lines if subsequent transplantation studies are planned.[1]
Q2: How is this compound typically administered for tumor induction?
A2: this compound is most commonly administered orally by incorporating it into the animal's diet.[6][7] This method allows for chronic, long-term exposure, which is necessary for tumor development.
Q3: What is the expected timeframe for tumor development?
A3: The latency period for this compound-induced bladder tumors is typically long, ranging from 5 to 8 months of continuous dietary administration.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a potent carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection when handling the powdered form. All procedures should be performed in a designated chemical fume hood or a certified biological safety cabinet.
Q5: Can this compound be used to induce tumors in other organs?
A5: this compound is considered a bladder-specific carcinogen in rodents, with a high degree of organ specificity.[7]
Quantitative Data Presentation
The following table summarizes the dose-response relationship of dietary this compound on bladder carcinogenesis in male F344 rats after 30 weeks of administration followed by 22 weeks of a control diet.
| This compound Concentration in Diet (%) | Number of Animals | Papillary Tumors | Hyperplasia (Severe) | Hyperplasia (Moderate) | Hyperplasia (Minimal) | No Mucosal Abnormalities |
| 0.1 | 16 | Present | - | - | - | - |
| 0.05 | 16 | Present | - | - | - | - |
| 0.01 | 16 | - | Present | - | - | - |
| 0.005 | 16 | - | - | Present | 4/16 | - |
| 0.001 | 16 | - | - | - | - | 16/16 |
| 0.0005 | 16 | - | - | - | - | 16/16 |
| Control | 16 | - | - | - | - | 16/16 |
Data adapted from a study on the effect of dose on this compound-induced bladder carcinogenesis.[6]
Experimental Protocols
Protocol for this compound Administration in Rodent Diet
1. Materials:
- N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
- Powdered rodent diet (ensure consistent formulation and supplier)
- Blender or mixer suitable for chemical powders
- Personal Protective Equipment (PPE): gloves, lab coat, safety goggles, respirator
- Weighing scale
- Animal caging with appropriate food dispensers
2. Procedure:
- Dose Calculation: Determine the desired final concentration of this compound in the diet (e.g., 0.1% w/w). Calculate the amount of this compound needed for the total amount of diet to be prepared.
- This compound Preparation: In a chemical fume hood, carefully weigh the required amount of this compound powder.
- Diet Mixing:
- Place a small amount of the powdered diet into the blender.
- Add the weighed this compound to the blender.
- Mix for a few minutes to create a concentrated pre-mix.
- Gradually add the remaining powdered diet to the blender in portions, mixing thoroughly after each addition to ensure a homogenous final mixture.
- Diet Storage: Store the this compound-containing diet in clearly labeled, airtight containers at 4°C, protected from light.
- Animal Administration:
- House animals individually or in small groups, depending on the study design.
- Provide the this compound-containing diet ad libitum.
- Replace the diet at least twice a week to ensure freshness and prevent degradation of this compound.
- Monitoring:
- Monitor food consumption and animal body weight at least once a week.
- Observe animals daily for any clinical signs of toxicity or distress.
Mandatory Visualizations
Caption: Workflow for this compound-induced bladder tumor induction in rodents.
Caption: Potential signaling pathways activated by this compound leading to tumorigenesis.
References
- 1. How to Select the Correct Bladder Cancer Model: A Comparison of MBT-2 with Other Common Cell Lines (MB49, T24)_Vitro Biotech [vitrobiotech.com]
- 2. the Rat Report [ratfanclub.org]
- 3. The influence of dietary fat and non-specific immunotherapy on carcinogen-induced rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of duration of high fat intake on enhancement of mammary carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dietary fat on the induction of mammary tumors by N-nitrosomethylurea: associated hormone changes and differences between Sprague-Dawley and F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion in urinary bladder carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Tumor Incidence in FANFT Models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low tumor incidence in N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) induced bladder cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the expected tumor incidence rate in this compound-induced bladder cancer models?
A1: The tumor incidence rate can vary significantly depending on the rat strain, this compound concentration, and duration of administration. In one study, feeding 0.2% this compound in the diet for 12 weeks induced bladder carcinomas in 87% of rats. [cite: ] However, other research has reported incidence rates as low as 33% to 40% in an inbred rat strain over several years.[1] Fischer 344 rats are commonly used, and a dose-dependent relationship has been demonstrated in this strain.[1][2]
Q2: How long does it take for tumors to develop in a this compound model?
A2: The induction period for this compound-induced bladder tumors is typically long, ranging from 5 to 8 months. [cite: ] Histological changes, such as urothelial hyperplasia, can be observed earlier. In Fischer 344 rats fed this compound, hyperplastic mucosa was observed as early as 10 weeks.[1]
Q3: Are there known differences in susceptibility to this compound-induced tumors among different rat strains?
A3: Yes, genetic background plays a crucial role in susceptibility to chemically induced tumors. While specific comparative studies on this compound across multiple strains are limited, Fischer 344 rats have been extensively used and show a dose-dependent response to this compound.[1][2] Other strains like Wistar and Sprague-Dawley have also been used in bladder cancer research. It is essential to select a strain with known susceptibility to bladder carcinogens.
Q4: Can the quality of the this compound compound affect tumor incidence?
A4: Absolutely. The purity and stability of the carcinogen are critical. It is recommended to source this compound from a reputable supplier with a certificate of analysis. Improper storage can lead to degradation of the compound, reducing its carcinogenic potency.
Q5: What are the key considerations for animal husbandry in this compound studies?
A5: Optimal animal husbandry is critical for the reproducibility of carcinogenesis studies. Key factors include:
-
Housing: Maintain a controlled environment with consistent temperature, humidity, and light-dark cycles. Housing density should be managed to avoid stress, which can impact tumorigenesis.
-
Diet: The basal diet composition can influence carcinogenesis. It is crucial to use a consistent and well-defined diet throughout the study.
-
Water: Ensure free access to clean drinking water.
Troubleshooting Guide: Low Tumor Incidence
This guide addresses specific issues that may lead to lower-than-expected tumor incidence in your this compound model.
Problem Area 1: Carcinogen Preparation and Administration
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Is the this compound concentration in the diet accurate? | Inaccurate calculation of this compound to be mixed with the feed. | Double-check all calculations for the required concentration of this compound in the diet. |
| Non-homogenous mixing of this compound in the rodent chow. | Ensure thorough and uniform mixing of the this compound powder with the powdered diet before pelleting or use. Consider using a commercial service for diet preparation to ensure homogeneity. | |
| Is the this compound in the diet stable? | Degradation of this compound due to improper storage of the prepared diet. | Store the this compound-containing diet in a cool, dark, and dry place. Prepare fresh batches of the diet regularly, depending on the stability of this compound in the feed matrix. While specific stability data for this compound in chow is not readily available, it is a good practice to minimize storage time. |
| Are the animals consuming an adequate amount of the this compound-containing diet? | Poor palatability of the diet containing this compound. | Monitor food consumption regularly, especially after introducing the this compound-laced diet. If consumption is low, consider a gradual introduction or consult with a diet formulation specialist. |
Problem Area 2: Animal Model and Husbandry
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Is the chosen rat strain appropriate? | Low susceptibility of the selected rat strain to this compound-induced bladder carcinogenesis. | Review the literature to confirm the susceptibility of your chosen rat strain. Fischer 344 rats are a well-documented susceptible strain.[1][2] |
| Are the housing conditions optimal? | Stress induced by overcrowding, noise, or improper handling. | Adhere to recommended housing density guidelines. Minimize environmental stressors such as noise and excessive handling. |
| Is the health status of the animals compromised? | Underlying infections or other health issues can affect the response to carcinogens. | Ensure animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). Implement a robust health monitoring program. |
Problem Area 3: Experimental Protocol and Timeline
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Is the duration of this compound administration sufficient? | The induction period may be too short for tumors to develop. | This compound-induced tumor development is a long process, often requiring 5-8 months of carcinogen administration. [cite: ] Ensure your experimental timeline is appropriate. |
| Is the method of tumor detection sensitive enough? | Macroscopic tumors may not be present at the time of sacrifice. | Perform thorough histopathological examination of the bladder tissue. Early-stage lesions like hyperplasia and dysplasia may be present before the formation of palpable tumors. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Male Fischer 344 Rats
| This compound Concentration in Diet | Duration of Administration | Observation Period | Key Histological Findings |
| 0.1% | 30 weeks | 52 weeks | Papillary tumors, Hyperplastic mucosa with pleomorphic microvilli |
| 0.05% | 30 weeks | 52 weeks | Papillary tumors, Hyperplastic mucosa with pleomorphic microvilli |
| 0.01% | 30 weeks | 52 weeks | Hyperplasia of varying degrees, Hyperplastic mucosa without pleomorphic microvilli |
| 0.005% | 30 weeks | 52 weeks | Minimal hyperplasia in some animals, Hyperplastic mucosa without pleomorphic microvilli |
| 0.001% | 30 weeks | 52 weeks | No mucosal abnormalities |
| 0.0005% | 30 weeks | 52 weeks | No mucosal abnormalities |
Data synthesized from a study on the effect of this compound dose in F344 rats.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Diet (0.2% w/w)
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) powder
-
Standard powdered rodent chow
-
A calibrated weighing scale
-
A planetary mixer or other suitable blending equipment
-
Personal protective equipment (PPE): gloves, lab coat, respirator
Procedure:
-
Safety Precautions: this compound is a carcinogen. Handle it in a designated area, such as a chemical fume hood, and wear appropriate PPE.
-
Calculation: Determine the total amount of diet to be prepared. Calculate the required amount of this compound. For a 0.2% diet, you will need 2 grams of this compound for every 998 grams of powdered chow to make a total of 1 kg of diet.
-
Blending:
-
Weigh the calculated amount of this compound and a small portion of the powdered chow.
-
Pre-mix the this compound with the small portion of chow to ensure a more even distribution in the larger batch (geometric dilution).
-
Add the pre-mix to the rest of the powdered chow in the mixer.
-
Mix for a sufficient amount of time to ensure a homogenous blend. The exact time will depend on the mixer's specifications.
-
-
Storage: Store the prepared diet in airtight, light-protected containers in a cool, dry place.
Visualizations
Caption: Simplified signaling pathway of this compound-induced bladder carcinogenesis.
Caption: Logical workflow for troubleshooting low tumor incidence in this compound models.
References
Technical Support Center: Managing FANFT in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in animal experiments. The following information is intended to supplement, not replace, institutional animal care and use committee (IACUC) guidelines and standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal research?
A1: this compound, or N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, is a potent urothelial carcinogen.[1][2] In animal research, it is primarily administered orally to rodents, such as rats and mice, to induce bladder cancer.[3][4][5][6] This makes it a key compound for developing animal models to study bladder carcinogenesis, chemoprevention, and novel therapies.[4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is an indirect-acting carcinogen. After administration, it is metabolized in the body, primarily through deformylation, to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT).[7] Both this compound and its metabolite ANFT are genotoxic, meaning they can bind to DNA and form adducts, leading to genetic mutations and initiating the process of tumor development.[2][4] The metabolites are excreted in the urine, leading to high concentrations in the bladder, which explains its specificity as a urothelial carcinogen.[5]
Q3: What are the potential acute and sub-chronic side effects of this compound administration in animals?
A3: While literature extensively covers the long-term carcinogenic effects of this compound, detailed information on acute and sub-chronic toxicity is scarce. General signs of toxicity in rodents undergoing chemical induction of cancer can include weight loss, lethargy, changes in food and water consumption, and signs of discomfort. When heated to decomposition, this compound can emit highly toxic fumes of sulfur and nitrogen oxides, which is a critical safety consideration for handling the compound.[8]
Q4: How should I monitor my animals during a this compound study?
A4: Consistent and thorough monitoring is crucial. Key parameters to monitor include:
-
Body Weight: Weigh animals at least weekly, or more frequently if signs of toxicity are observed.
-
Clinical Signs: Daily observation for any signs of distress, such as changes in posture, activity level, grooming habits, or the presence of rough fur.
-
Food and Water Intake: Monitor for significant changes in consumption.
-
Urine: Observe for any abnormalities such as hematuria (blood in the urine), which may indicate bladder irritation or early tumor development.
-
Palpation: Gentle abdominal palpation by trained personnel may help detect the presence of large bladder masses in later stages.
Q5: What should I do if an animal shows signs of severe toxicity?
A5: If an animal displays severe signs of toxicity or distress, such as significant weight loss (typically >15-20% of baseline), lethargy, or inability to access food and water, it is imperative to consult with the veterinary staff immediately. Euthanasia may be required to prevent unnecessary suffering, in accordance with your institution's humane endpoint guidelines.
Troubleshooting Guides
Issue: Low Tumor Incidence
Possible Cause:
-
Incorrect this compound Concentration in Diet: The concentration of this compound in the feed may be too low.
-
Insufficient Duration of Administration: The experimental timeframe may be too short for tumors to develop.
-
Animal Strain and Sex: Some rodent strains and sexes may be more resistant to this compound-induced carcinogenesis.
-
Dietary Factors: Components of the basal diet could potentially interfere with the carcinogenic activity of this compound.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure accurate mixing of the this compound into the animal feed.
-
Review Literature for Appropriate Duration: Compare your study design with established protocols, which often involve several months of this compound administration.[5][6]
-
Select Appropriate Animal Model: Use strains and sexes known to be susceptible to this compound, as documented in the literature.
-
Maintain Consistent Diet: Use a standardized basal diet across all experimental groups.
Issue: Unexpected Morbidity or Mortality
Possible Cause:
-
This compound Overdose: The concentration of this compound in the diet may be too high, leading to acute toxicity.
-
Contamination of Feed: Improper mixing could lead to "hot spots" of high this compound concentration in the feed.
-
Underlying Health Issues in Animals: Pre-existing health conditions in the animals may make them more susceptible to the toxic effects of this compound.
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations for the preparation of the this compound-containing diet.
-
Ensure Homogeneous Mixing: Use appropriate mixing techniques to ensure a uniform distribution of this compound in the feed.
-
Source Healthy Animals: Obtain animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment.
-
Necropsy: Perform a necropsy on deceased animals to investigate the cause of death.
Data on this compound-Induced Carcinogenesis
| Parameter | Animal Model | This compound Concentration in Diet | Duration of Administration | Tumor Incidence | Reference |
| Bladder Carcinoma | Male F-344 Rats | 0.2% | Not specified | Reduced with co-administration of 0.5% aspirin | [9] |
| Bladder Tumors | Inbred strain of rats | Not specified | Long period | 33% to 40% | [3] |
| Transitional Cell Carcinoma | Rodents | Not specified | 5 to 8 months | High | [5][6] |
Experimental Protocols
General Protocol for Induction of Bladder Cancer in Rodents with this compound
-
Animal Model: Select a suitable rodent strain (e.g., C3H/He mice, Fischer 344 rats).[10]
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Diet Preparation: Prepare a diet containing the desired concentration of this compound (e.g., 0.2%). Ensure thorough and uniform mixing of the compound into the powdered or pelleted feed.
-
Administration: Provide the this compound-containing diet to the experimental group for the duration of the study. The control group should receive the same diet without this compound.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity and weigh them at least weekly.
-
Termination: At the end of the experimental period, euthanize the animals according to the approved protocol.
-
Tissue Collection: Collect the urinary bladder and other relevant organs for histopathological analysis.
Signaling Pathways and Workflows
Caption: Metabolic activation and carcinogenic pathway of this compound.
Caption: General experimental workflow for a this compound-induced carcinogenesis study.
Caption: Troubleshooting guide for low tumor incidence in this compound studies.
References
- 1. Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STUDIES ON THE MAMMALIAN TOXICITY OF FENTHION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental bladder tumor induction, propagation, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal toxicity studies with ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Specific recommendations for animal study monitoring? | FAQs [proximacro.com]
- 7. staff.flinders.edu.au [staff.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Program Documentation and Monitoring - Management of Animal Care and Use Programs in Research, Education, and Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bladder Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
Technical Support Center: Improving the Consistency of FANFT-Induced Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the consistency of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)-induced tumor models. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and answers to frequently asked questions to address common challenges encountered during these experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the induction and development of this compound tumors.
Question: Why am I observing a low tumor incidence or a complete lack of tumor formation in my this compound-induced model?
Answer: Low tumor incidence is a known challenge in chemically induced tumor models, with studies on this compound reporting tumor induction rates ranging from 33% to 40% in some rat strains.[1] Several factors can contribute to this issue:
-
Carcinogen Preparation and Administration: Inconsistent preparation of the this compound-containing diet can lead to variable dosing. It is crucial to ensure a homogenous mixture of this compound in the feed to provide a consistent daily dose to each animal.
-
Animal Strain: The genetic background of the animal model is a critical factor. Different strains of mice and rats exhibit varying susceptibility to chemically induced cancers.[2] For instance, Fischer 344 rats are a commonly used strain for this compound-induced bladder cancer models.[3][4]
-
Dietary Factors: The composition of the basal diet can influence carcinogenesis. The presence of certain fats or micronutrients may either promote or inhibit tumor development.
-
Chronic Inflammation: The presence of chronic inflammation in the bladder can augment the carcinogenic effects of this compound. Studies have shown that physical irritants, such as sutures placed in the bladder wall, can increase the incidence of bladder cancer in mice treated with this compound.[5]
Question: My this compound-induced tumors are highly variable in size and growth rate. What could be the cause and how can I improve consistency?
Answer: Inconsistent tumor growth is a common source of variability in carcinogen-induced models. Addressing the following factors can help improve the uniformity of your tumor model:
-
Inconsistent Carcinogen Exposure: As with low tumor incidence, uneven distribution of this compound in the feed can lead to individual animals receiving different effective doses, resulting in variable tumor growth rates.
-
Tumor Heterogeneity: Chemically induced tumors are often polyclonal and exhibit significant intratumoral heterogeneity. This inherent biological variability can lead to different growth kinetics among tumors.
-
Monitoring and Measurement: Inconsistent tumor measurement techniques can introduce artificial variability. It is important to use standardized methods for quantifying tumor burden, such as micro-CT or high-frequency ultrasound, to obtain accurate and reproducible data.[6][7]
-
Sub-passage of Tumor Cell Lines: To improve consistency, consider establishing cell lines from primary this compound-induced tumors.[2] These cell lines can then be implanted into syngeneic animals to create a more uniform and reproducible tumor model.[2][3]
Question: I am observing unexpected pathologies or tumors in other organs. What should I do?
Answer: While this compound is known to primarily induce urothelial tumors, the appearance of pathologies in other organs can occur. Here’s how to approach this:
-
Metastasis: this compound-induced bladder tumors have the potential to metastasize to other organs, most commonly the lungs.[2] A thorough histopathological examination of major organs should be a standard part of your experimental endpoint analysis.
-
Systemic Carcinogenic Effects: Although less common, oral administration of a carcinogen can potentially induce tumors in other parts of the gastrointestinal tract or in organs involved in its metabolism and excretion.
-
Documentation and Histopathology: Meticulously document all gross pathological findings. It is essential to perform a comprehensive histopathological analysis of any abnormal tissues to accurately identify the tumor type and its origin. This will help determine if it is a metastasis from the primary bladder tumor or a separate primary tumor.
Frequently Asked Questions (FAQs)
What is this compound and how does it induce tumors?
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) is a nitrofuran derivative and a potent carcinogen used to induce urothelial carcinoma of the bladder in animal models.[8] Its carcinogenic activity is dependent on its metabolic activation. In the body, this compound is metabolized by nitroreductases, enzymes that reduce the nitro group of the molecule.[1][8][9][10] This process generates reactive intermediates that can bind to cellular macromolecules, including DNA, to form DNA adducts.[11][12][13] The formation of these adducts can lead to mutations in critical genes, such as the oncogenes c-Ha-ras and c-myc, which are considered early events in this compound-induced bladder carcinogenesis.[3]
What is the typical timeframe for tumor development in a this compound-induced model?
The latency period for tumor development in this compound models can be several months. Studies have reported that feeding this compound to rodents for 5 to 8 months is typically required to induce transitional cell carcinoma.[2][4]
What are the key considerations for handling this compound safely?
This compound is a potent carcinogen and must be handled with appropriate safety precautions. It is classified as a hazardous substance, and exposure should be minimized. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Designated Work Area: Handle this compound in a designated area, such as a chemical fume hood, to prevent inhalation of dust.
-
Waste Disposal: Dispose of all this compound-contaminated materials, including animal bedding and carcasses, as hazardous waste according to institutional guidelines.
-
Standard Operating Procedures (SOPs): Establish and strictly follow detailed SOPs for the preparation of this compound-containing diets and for all handling procedures.
Experimental Protocols
Protocol for Induction of Bladder Tumors in Mice with this compound
This protocol provides a general guideline for inducing bladder tumors in mice using this compound mixed in the diet. Dosages and treatment duration may need to be optimized based on the specific mouse strain and experimental goals.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Powdered rodent diet
-
Mixer (e.g., V-blender or equivalent for ensuring homogenous mixing)
-
Personal Protective Equipment (PPE)
-
Female Swiss mice (or other appropriate strain)
Procedure:
-
Carcinogen Diet Preparation:
-
All procedures involving handling of powdered this compound must be performed in a chemical fume hood with appropriate PPE.
-
Calculate the amount of this compound required to achieve the desired concentration in the diet (e.g., 0.15% by weight).[5]
-
Thoroughly mix the this compound with a small amount of the powdered diet to create a premix.
-
Gradually add the premix to the bulk of the powdered diet in a mixer and blend until a homogenous mixture is achieved.
-
-
Animal Dosing:
-
House the mice in a facility equipped to handle animals exposed to carcinogens.
-
Provide the this compound-containing diet ad libitum to the experimental group for the duration of the study (e.g., 20 weeks).[5]
-
The control group should receive the same diet without the addition of this compound.
-
-
Monitoring:
-
Monitor the animals regularly (at least twice weekly) for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Record food and water consumption to estimate the daily dose of this compound received by the animals.
-
-
Tumor Assessment:
-
At the end of the study period, euthanize the animals according to approved institutional protocols.
-
Perform a thorough necropsy, with a particular focus on the urinary bladder.
-
Carefully dissect the bladder, weigh it, and examine it for any gross abnormalities.
-
Fix the bladder and other relevant tissues in 10% neutral buffered formalin for histopathological analysis.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for the presence of hyperplasia, dysplasia, and carcinoma.
-
Quantitative Data Summary
| Parameter | Reported Value/Range | Animal Model | Reference |
| This compound Concentration in Diet | 0.15% | Female Swiss Mice | [5] |
| Tumor Induction Time | 5 - 8 months | Rodents | [2][4] |
| Tumor Incidence Rate | 33% - 40% | Inbred Rat Strain | [1] |
| Metastasis | Lungs (common site) | Mice | [2] |
Visualizations
Caption: Metabolic activation of this compound leading to urothelial carcinoma.
Caption: Experimental workflow for this compound-induced bladder tumor model.
References
- 1. Nitroreductase-mediated metabolic activation of 2-amino-4-(5-nitro-2-furyl)thiazole and binding to nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder cancer in mice: augmentation by sutures through the bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative Volumetric Micro-Computed Tomography Method to Analyze Lung Tumors in Genetically Engineered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA adducts in urothelial cells: relationship with biomarkers of exposure to arylamines and polycyclic aromatic hydrocarbons from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acrolein- and 4-Aminobiphenyl-DNA adducts in human bladder mucosa and tumor tissue and their mutagenicity in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tobacco-Specific Carcinogens Induce Hypermethylation, DNA Adducts, and DNA Damage in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
This guide provides essential information for the safe handling and disposal of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent nitrofuran derivative tumor initiator and mutagen.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, or N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide, is a dark yellow powder or gold solid used in research.[1][2] Its primary hazards are its potent carcinogenicity, causing bladder tumors in all animals studied, and its mutagenic properties in many bacteria.[1][2]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of this compound is crucial for safe handling. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H5N3O4S | [1] |
| Molecular Weight | 239.21 g/mol | [1] |
| Appearance | Dark yellow powder or gold solid | [1][2] |
| Melting Point | 287.5 - 294.5 °C (549.5 to 562.1 °F) | [1][2] |
| Solubility | Less than 1 mg/mL in water at 70 °F | [1][2] |
| Density | 1.607 g/cm³ | [2] |
Q3: What immediate steps should be taken in case of accidental exposure to this compound?
A3: In case of any exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]
Q4: How should this compound be stored?
A4: this compound should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[3] It should be kept away from heat, sparks, and flames.[3] Store it separately from incompatible materials such as acids, bases, and strong oxidizing agents.[3]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Spill of solid this compound | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including a respirator. 3. Use absorbent paper dampened with water to pick up the material.[1] 4. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1] 5. Wash all contaminated surfaces with a soap and water solution.[1] 6. Do not re-enter the area until it has been verified as clean by a Safety Officer.[1] |
| Visible dust generation during handling | Improper weighing or transfer techniques. | 1. Handle this compound in a designated area, such as a chemical fume hood or a glove box, to contain dust. 2. Use a "wet" technique for handling, such as slightly dampening the powder with a compatible solvent, to minimize dust generation. 3. If possible, use pre-weighed aliquots to avoid opening the main stock container repeatedly. |
| Contaminated lab equipment | Inadequate cleaning procedures. | 1. Decontaminate all equipment that has come into contact with this compound. 2. Use a validated decontamination procedure, such as washing with a suitable solvent followed by a thorough rinse. 3. Dispose of any disposable equipment as hazardous waste. |
Experimental Protocols
General Protocol for Handling Solid this compound
This protocol outlines the general steps for safely handling solid this compound in a laboratory setting.
-
Preparation:
-
Ensure a designated work area within a certified chemical fume hood is prepared and decontaminated.
-
Gather all necessary materials, including appropriate PPE (see below), spill kit, and waste containers.
-
Verify that the safety shower and eyewash station are accessible and operational.[3]
-
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Carefully open the container within the fume hood.
-
Use a dedicated spatula or other appropriate tool to weigh and transfer the desired amount of this compound.
-
Avoid creating dust. If possible, handle the powder in a solution.
-
Close the container tightly after use.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Place all contaminated disposable items (e.g., gloves, absorbent paper) in a designated hazardous waste container.
-
Dispose of this compound waste according to institutional and local regulations for carcinogenic materials.
-
Signaling Pathways and Workflows
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Technical Support Center: Overcoming Challenges in NF-κB-Based Research Protocols
A Note on Terminology: The term "FANFT" is not a recognized acronym in the field of biomedical research. This guide has been developed under the assumption that it was a typographical error and the intended subject is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) , a pivotal signaling pathway in immunology, cancer biology, and drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of NF-κB-based research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the NF-κB signaling pathway?
A1: The NF-κB family of transcription factors plays a critical role in regulating cellular responses to a wide array of stimuli, including stress, cytokines, free radicals, and bacterial or viral antigens.[1] In most unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by a family of inhibitor proteins called IκBs (inhibitor of κB).[2] Upon stimulation, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1][3] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation, immunity, and cell survival.[1][3]
Q2: What are the main NF-κB signaling pathways?
A2: There are two primary NF-κB signaling pathways: the canonical (or classical) and the non-canonical (or alternative) pathways.
-
Canonical Pathway: This is the most common pathway and is typically activated by pro-inflammatory cytokines like TNF-α and IL-1, as well as by pathogen-associated molecular patterns (PAMPs).[4] It primarily leads to the activation of the p50/RelA (p65) NF-κB dimer.[4]
-
Non-canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFF-R and CD40.[4] It is dependent on the NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of the p100 protein to p52 and the activation of p52/RelB dimers.[5]
Q3: What are the common methods to measure NF-κB activation?
A3: Several methods are commonly used to assess NF-κB activation:
-
NF-κB Reporter Assays: These assays utilize a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of NF-κB response elements. An increase in reporter gene expression indicates NF-κB activation.[6]
-
Western Blot for IκBα Degradation: Since IκBα degradation is a key step in canonical NF-κB activation, its disappearance, as detected by Western blot, is an indicator of pathway activation.[7]
-
Western Blot for Phospho-p65: Phosphorylation of the p65 subunit is associated with its activation and nuclear translocation. Antibodies specific to the phosphorylated form of p65 can be used to detect this.[7][8]
-
Immunofluorescence/Immunohistochemistry for p65 Nuclear Translocation: This method visually demonstrates the movement of the p65 subunit from the cytoplasm to the nucleus upon stimulation.[9]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique detects the binding of NF-κB to a labeled DNA probe containing its consensus binding site.[10]
-
ELISA-based DNA Binding Assays: These assays, such as the TransAM® assay, provide a quantitative measurement of NF-κB DNA binding activity in nuclear extracts.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during NF-κB-related experiments.
NF-κB Reporter Assays
Q: I am not seeing any induction of my NF-κB luciferase reporter after stimulation. What could be the problem?
A: This is a common issue with several potential causes. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | - Optimize your transfection protocol for the specific cell line you are using. - Include a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency. - Ensure the quality and purity of your NF-κB reporter plasmid and control plasmid (e.g., Renilla luciferase).[6] |
| Cell Health | - Ensure cells are healthy, within a low passage number, and not overly confluent at the time of transfection and stimulation. |
| Stimulus Inactivity | - Verify the activity of your stimulus (e.g., TNF-α). Aliquot and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[11] - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell type.[6] |
| Incorrect Assay Timing | - The peak of NF-κB activation can be transient. For TNF-α stimulation, an incubation time of 6-8 hours is often optimal for reporter gene expression.[6] |
| Assay Reagent Issues | - Ensure your luciferase assay reagents are not expired and have been stored correctly. Prepare them fresh before use. |
Q: I am observing high background in my unstimulated control wells in a luciferase reporter assay. How can I reduce it?
A: High background can mask the true induction of your reporter. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Basal NF-κB Activity | - Some cell lines have high basal NF-κB activity. Serum starvation for a few hours before stimulation can sometimes reduce this. |
| Promoter Leakiness | - The minimal promoter in your reporter construct might have some basal activity. This is often inherent to the plasmid design. |
| Over-transfection | - Transfecting too much reporter plasmid can lead to high background. Try reducing the amount of plasmid DNA used during transfection. |
| Cell Density | - High cell density can sometimes lead to increased basal signaling. Ensure consistent and optimal cell seeding.[9] |
Western Blotting for NF-κB Pathway Components
Q: I am not detecting IκBα degradation after stimulating my cells. What should I check?
A: The kinetics of IκBα degradation are rapid and transient.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing | - IκBα degradation is often maximal between 15 and 30 minutes post-stimulation and the protein is typically resynthesized within 1-2 hours. Perform a detailed time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture the degradation event. |
| Ineffective Stimulation | - As with reporter assays, confirm the activity and concentration of your stimulus. |
| Inefficient Cell Lysis | - Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation after harvesting. |
| Poor Antibody Quality | - Use a validated antibody for IκBα. Run a positive control lysate if available. |
Q: My phospho-p65 signal is weak or absent after stimulation.
A: Phosphorylation events can be transient and require careful handling.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Time Point | - Phosphorylation of p65 often peaks around 15-30 minutes after stimulation. A time-course experiment is essential.[8] |
| Phosphatase Activity | - It is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins. |
| Antibody Issues | - Ensure you are using a high-quality, phospho-specific antibody for p65. The choice of antibody can be critical. |
| Low Protein Loading | - Ensure you are loading sufficient amounts of protein onto your gel. Perform a protein quantification assay (e.g., BCA) on your lysates. |
Experimental Protocols & Methodologies
Detailed Methodology: NF-κB Luciferase Reporter Assay
This protocol provides a general framework for an NF-κB dual-luciferase reporter assay.
-
Cell Seeding:
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A common approach is to co-transfect an NF-κB firefly luciferase reporter plasmid (e.g., 100 ng) and a control plasmid with a constitutively active promoter expressing Renilla luciferase (e.g., 10 ng).[6] The Renilla luciferase serves to normalize for transfection efficiency and cell number.
-
Incubate the DNA-transfection reagent complex at room temperature for 20-30 minutes to allow for complex formation.[6]
-
Add the complex to the cells and incubate for 24 hours.
-
-
Cell Treatment:
-
If testing an inhibitor, pre-incubate the cells with the compound for 1-2 hours before adding the stimulus.[6]
-
Add the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) to the appropriate wells.[6] Include untreated and unstimulated cells as negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.[6]
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and gently wash the cells with PBS.
-
Add passive lysis buffer (typically 20-50 µL per well) and incubate for about 15 minutes with gentle rocking to ensure complete lysis.[6][12]
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Visualizations
Signaling Pathway Diagrams
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow Diagram
Caption: NF-κB Dual-Luciferase Reporter Assay Workflow.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.amsbio.com [resources.amsbio.com]
FANFT Administration: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the administration of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT). This resource aims to assist in modifying experimental protocols to suit various research goals, with a focus on inducing urothelial carcinoma in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary research application of this compound?
This compound is a potent nitrofuran derivative primarily used as a chemical carcinogen to induce bladder cancer in laboratory animals, particularly rats and mice.[1][2][3] This model is instrumental for studying the pathogenesis of urothelial carcinoma and for the preclinical evaluation of novel therapeutic agents.[2][4]
Q2: What are the common methods of this compound administration for bladder cancer induction?
The most common route of administration is oral, which can be achieved in two ways:
-
In-feed administration: this compound is mixed directly into the rodent chow at a specified concentration.
-
Oral gavage: A solution or suspension of this compound is administered directly into the stomach using a gavage needle.
Intraperitoneal injections have also been used in some studies to investigate the biotransformation and distribution of this compound and its metabolites.
Q3: What are the recommended concentrations of this compound in rodent feed?
For inducing bladder cancer, this compound is typically mixed into the diet at concentrations ranging from 0.1% to 0.2% by weight. The duration of administration at these concentrations generally spans from 5 to 8 months to achieve tumor development.
Q4: How do I prepare a diet containing this compound?
To prepare a this compound-containing diet, the crystalline this compound powder should be thoroughly mixed with the powdered rodent chow to ensure a homogenous distribution. It is crucial to take appropriate safety precautions, such as wearing personal protective equipment (PPE), to avoid inhalation or skin contact with the compound. Some researchers may opt for commercially available custom diet formulations to ensure consistency and safety.
Q5: What are the known adverse effects of this compound administration in rodents?
Beyond its carcinogenic effects on the urinary bladder, chronic administration of this compound can lead to several adverse effects in rodents, including:
-
Growth retardation
-
Hepatomegaly (enlarged liver)
-
Development of tumors in other tissues, such as the forestomach and mammary glands[5]
Researchers should closely monitor the health of the animals throughout the study, including regular body weight measurements and observation for any clinical signs of toxicity.
Troubleshooting Common Issues in this compound Administration
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Incidence or High Variability | - Inconsistent this compound intake with in-feed administration.- Improper gavage technique leading to inconsistent dosing.- Degradation of this compound in the diet or gavage formulation. | - For in-feed administration, monitor food consumption to ensure consistent dosing. Consider using a palatable diet formulation.[6]- For oral gavage, ensure proper training in the technique to minimize animal stress and ensure accurate delivery to the stomach.[7]- Prepare fresh this compound formulations regularly and store them protected from light and heat. |
| Animal Distress or Mortality During Oral Gavage | - Esophageal or tracheal injury from the gavage needle.- Aspiration of the gavage solution.- Stress from improper restraint. | - Use flexible gavage tubes instead of rigid needles to reduce the risk of trauma.[8]- Ensure the gavage needle is correctly placed in the esophagus before administering the solution. If signs of respiratory distress occur, the animal should be humanely euthanized.[8]- Habituate animals to handling and restraint procedures to minimize stress. Pre-coating the gavage needle with a sucrose solution may also help pacify the animals.[9] |
| Precipitation of this compound in Gavage Vehicle | - Poor solubility of this compound in the chosen vehicle.- Temperature fluctuations affecting solubility. | - this compound is poorly soluble in water.[3][10] Consider using a vehicle such as a mixture of DMSO and corn oil. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this should be tested for this compound compatibility.- Prepare the gavage solution fresh before each use and maintain it at a consistent temperature. |
| Unexpected Tumor Location (e.g., Forestomach) | - The mode of administration can influence the site of tumor development. | - Oral gavage administration has been shown to result in a higher incidence of forestomach neoplasms compared to in-feed administration.[6] If the research goal is specifically bladder cancer, in-feed administration may be the more appropriate method. |
Experimental Protocols
Protocol 1: In-Feed Administration of this compound
Objective: To induce urothelial carcinoma in rodents through dietary administration of this compound.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) powder
-
Standard powdered rodent chow
-
Blender/mixer suitable for chemical powders
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a respirator
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration (e.g., 0.2% w/w). For example, to prepare 1 kg of a 0.2% this compound diet, you will need 2 grams of this compound and 998 grams of powdered chow.
-
In a well-ventilated area or a chemical fume hood, carefully weigh the this compound powder.
-
Gradually add the this compound to the powdered chow in a suitable mixer.
-
Mix thoroughly for a sufficient amount of time to ensure a homogenous distribution of the this compound within the feed.
-
Store the prepared diet in a sealed, labeled container in a cool, dark, and dry place.
-
Provide the this compound-containing diet to the animals ad libitum for the duration of the study (typically 5-8 months).
-
Replace the feed regularly to maintain freshness and prevent degradation of the compound.
Protocol 2: Oral Gavage Administration of this compound
Objective: To deliver a precise dose of this compound directly to the stomach of a rodent.
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO and corn oil)
-
Balance, weigh boats, and spatulas
-
Vortex mixer or sonicator
-
Gavage needles (flexible tubes are recommended)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For example, a 10% DMSO in corn oil solution.
-
This compound Suspension:
-
Weigh the required amount of this compound to achieve the desired dose concentration.
-
In a suitable container, add a small amount of DMSO to the this compound powder to create a paste.
-
Gradually add the corn oil while continuously mixing or vortexing to create a uniform suspension. Sonication may be used to aid in dispersion.
-
-
Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the esophagus to the predetermined depth.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Carcinogenesis Signaling Pathway
This compound-induced bladder carcinogenesis is a multi-step process involving genetic and epigenetic alterations. Early events in this process include the increased expression of the oncogenes c-Ha-ras and c-myc.[1] These genes are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. The activation of Ras can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: this compound-induced urothelial carcinogenesis pathway.
Experimental Workflow for Evaluating this compound Administration Protocols
The following workflow outlines a general approach for comparing different this compound administration methods to determine the most suitable protocol for a specific research goal.
Caption: Workflow for comparing this compound administration methods.
References
- 1. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. gadconsulting.com [gadconsulting.com]
Technical Support Center: Enhancing the Translational Relevance of FANFT Models
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N-[4-(5-nitro-2-furyl)-2-thiazyl]formamide (FANFT)-induced models of bladder cancer.
Troubleshooting Guides
This section addresses common issues encountered during this compound-related experiments in a question-and-answer format.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low Tumor Incidence | - Suboptimal this compound Concentration: The concentration of this compound in the diet may be too low to induce tumors effectively. - Incorrect this compound Preparation/Storage: this compound may have degraded due to improper handling or storage, reducing its carcinogenic potency. - Animal Strain/Substrain Variability: Different rodent strains and substrains can have varying susceptibility to this compound-induced carcinogenesis. - Insufficient Duration of Exposure: The experimental timeline may not be long enough for tumors to develop. This compound models typically require 5 to 8 months for tumor induction.[1] | - Dose-Response Pilot Study: Conduct a pilot study with a range of this compound concentrations to determine the optimal dose for your specific animal strain. - Proper Carcinogen Handling: Ensure this compound is stored protected from light and at a low temperature to prevent decomposition.[1] Prepare diets fresh and store them appropriately. - Standardize Animal Supply: Use a consistent and well-characterized animal strain from a reputable supplier. - Extend Experimental Duration: Ensure the study duration is adequate for tumor development based on established literature for the chosen animal model. |
| High Variability in Tumor Growth | - Inconsistent this compound Diet Consumption: Animals may consume different amounts of the this compound-containing diet, leading to variable carcinogen exposure. - Differences in Animal Age, Weight, or Sex: Variations in baseline animal characteristics can influence metabolism and tumor development. - Inconsistent Tumor Cell Inoculation (for transplant models): For models using cell lines derived from this compound-induced tumors, variability in the number of injected cells or injection site can lead to different growth rates. | - Monitor Food Intake: Regularly monitor and record food consumption to ensure consistent exposure to this compound. - Standardize Animal Cohorts: Use animals of the same sex and within a narrow age and weight range. - Precise Inoculation Technique: For transplantable models, use a consistent and precise injection volume and location for each animal. |
| Unexpected Animal Mortality | - This compound Toxicity: High concentrations of this compound can be toxic and lead to adverse health effects unrelated to tumor development. - Underlying Health Issues in Animals: Pre-existing health conditions in the animals can be exacerbated by the experimental procedures. | - Toxicity Assessment: In your pilot study, carefully observe animals for signs of toxicity and establish a maximum tolerated dose (MTD). - Health Monitoring: Ensure all animals are healthy before starting the experiment and monitor their overall health throughout the study. |
| Histopathological Findings Inconsistent with Urothelial Carcinoma | - Incorrect Tissue Processing: Improper fixation or sectioning of bladder tissue can lead to artifacts that may be misinterpreted. - Spontaneous Lesions: The animal model may have a background incidence of other urinary tract pathologies. | - Standardize Histopathology Protocols: Follow established protocols for bladder tissue collection, fixation, and processing to ensure high-quality sections. - Include Control Groups: Always include age-matched control groups that do not receive this compound to account for any spontaneous pathologies. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as a carcinogen?
A1: this compound is an indirect chemical carcinogen. Its carcinogenic activity is believed to be mediated through metabolic activation, particularly co-oxidation by prostaglandin H synthase in the bladder mucosa, leading to the formation of DNA adducts and subsequent mutations.[2]
Q2: What are the appropriate safety precautions for handling this compound?
A2: this compound is a hazardous chemical and a suspected human carcinogen. All handling should be performed in a designated area, such as a chemical fume hood.[3] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory.[3][4] All waste materials, including contaminated bedding and unused diet, must be disposed of as hazardous waste according to institutional guidelines.[5]
Q3: Can this compound-induced tumor models be used for immunotherapy studies?
A3: While carcinogen-induced models in immunocompetent animals can be used for some immunology studies, transplantable models using cell lines derived from this compound-induced tumors (like AY27 and MBT2) into syngeneic, immunocompetent hosts are often preferred for studying therapies like intravesical BCG.[6][7]
Q4: What is the translational relevance of this compound models?
A4: this compound-induced tumors in rodents, particularly rats, can recapitulate some histopathological features of human urothelial carcinoma, progressing from hyperplasia to non-invasive and eventually invasive carcinomas.[8] These models have been used to evaluate the efficacy of chemotherapeutic agents.[9] However, like all animal models, they have limitations, and results should be interpreted with caution regarding their direct translation to human clinical outcomes.
Experimental Protocols
Preparation of this compound-Containing Diet
Objective: To prepare a homogenous diet containing a specified concentration of this compound for administration to rodents.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazyl]formamide (this compound) powder
-
Standard rodent chow (powdered) or a purified diet base (e.g., AIN-93M).[10]
-
A suitable solvent for this compound if necessary (e.g., acetone), though direct mixing is often used.
-
Blender or mixer
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles, and a respirator.
Procedure:
-
Safety First: Perform all steps involving this compound powder in a certified chemical fume hood.[3][4]
-
Calculate Amounts: Determine the total amount of diet needed and calculate the required weight of this compound based on the target concentration (e.g., 0.1% w/w).
-
Premixing: Accurately weigh the this compound powder. To ensure even distribution, first mix the this compound with a small portion of the powdered diet in the blender.
-
Homogenization: Gradually add the remaining powdered diet to the blender and mix thoroughly until a homogenous mixture is achieved. The mixing time will depend on the equipment used.
-
Pelleting (Optional): If pelleted food is required, a pellet mill can be used. This may require the addition of a small amount of water as a binder.
-
Storage: Store the this compound-containing diet in clearly labeled, airtight containers in a cold, dark, and ventilated area to minimize degradation.[5]
Induction of Bladder Tumors in Rats using this compound
Objective: To induce urothelial carcinoma in a rat model through dietary administration of this compound.
Materials:
-
Male Fischer 344 (F344) or Sprague-Dawley rats (weanling or young adult)
-
This compound-containing diet (e.g., 0.1% or 0.2% w/w)
-
Control diet (without this compound)
-
Appropriate animal housing and husbandry supplies
-
Calipers for tumor measurement (if palpable)
-
Euthanasia supplies
-
Tissue collection and fixation reagents (e.g., 10% neutral buffered formalin)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control and this compound treatment groups.
-
Diet Administration: Provide the respective groups with the control or this compound-containing diet and water ad libitum.
-
Monitoring:
-
Monitor animal health, body weight, and food/water consumption at least twice weekly.
-
Palpate the lower abdomen for any detectable masses, although this is not always feasible.
-
Observe for clinical signs of bladder tumors, such as hematuria (blood in urine).
-
-
Duration: Continue the dietary administration for a predetermined period, typically ranging from 5 to 11 months, to induce tumor formation.[2][8]
-
Endpoint and Tissue Collection:
-
At the experimental endpoint, euthanize the animals using an approved method.
-
Perform a necropsy and carefully excise the urinary bladder.
-
Record the bladder weight and note any visible tumors or abnormalities.
-
Inflate the bladder with 10% neutral buffered formalin for proper fixation before processing for histopathological analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using this compound models.
Table 1: Dose-Response of this compound on Urothelial Proliferation in Male F344 Rats
| This compound Concentration in Diet (%) | Duration | Hyperplasia Incidence |
| 0.2 | 4 weeks | 10/11 |
| 0.1 | 4 weeks | 6/11 |
| 0.05 | 4 weeks | Not specified |
| 0.01 | 4 weeks | Not specified |
| 0.2 | 10 weeks | Not specified |
| 0.1 | 10 weeks | Not specified |
| 0.05 | 10 weeks | Histopathologic lesions observed |
Data adapted from a study on urothelial proliferation as an early marker for carcinogenesis.
Table 2: Tumorigenicity and Metastatic Potential of this compound-Induced Murine Bladder Tumor Cell Lines
| Cell Line | Origin | Tumorigenicity (Intramuscular Implantation) | Metastasis to Lung |
| MBT-2 | This compound-induced C3H/He mouse tumor | Yes | Yes |
| MBT-8 | This compound-induced C3H/He mouse tumor | Yes | Yes |
| MBT-409 | This compound-induced C3H/He mouse tumor | Yes | No |
| MBT-683 | This compound-induced C3H/He mouse tumor | Yes | No |
Data from studies characterizing cell lines derived from this compound-induced tumors.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways in Bladder Cancer
This compound-induced bladder cancer models, like other forms of urothelial carcinoma, involve the dysregulation of key signaling pathways that control cell proliferation, survival, and invasion. While this compound acts as a genotoxic agent initiating DNA damage, the subsequent tumor progression often involves alterations in pathways such as the RTK/RAS and p53/Rb pathways.
Experimental Workflow for a this compound Carcinogenesis Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel therapeutic agent in a this compound-induced bladder cancer model.
References
- 1. Rat bladder isograft model for focal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the bladder cancer research using 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. oncotarget.com [oncotarget.com]
- 7. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exp-oncology.com.ua [exp-oncology.com.ua]
- 9. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metastatic characteristics of four this compound-induced murine bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term FANFT Exposure Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting long-term FANFT (4-((5-(2-furyl)-1,3,4-oxadiazol-2-yl)amino)-N-(tert-butyl)benzenesulfonamide) exposure studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation tables to address common challenges and refine study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term exposure studies? A1: this compound, or N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, is a chemical compound known to be a potent and specific urothelial carcinogen in several animal species, including rats, mice, hamsters, and dogs.[1] It is frequently used in research to create reliable and reproducible animal models of bladder cancer, specifically transitional cell carcinoma (TCC).[1][2] These models are essential for studying the pathogenesis of bladder cancer and for evaluating the efficacy of new therapeutic agents.[2][3]
Q2: What are the most common animal models for this compound-induced carcinogenesis? A2: The most commonly used animal models are rats, particularly strains like Fischer F344 and Noble (Nb) rats.[2][3][4] Mice are also used.[1] The choice of model depends on the specific research objectives, as different strains may exhibit variations in tumor development and progression.[2]
Q3: How is this compound typically administered in these studies? A3: this compound is most effectively administered orally by incorporating it into the animal's diet.[1] This method mimics a chronic exposure route and has been shown to produce a high incidence of bladder-specific tumors with minimal induction of tumors in other organs.[1]
Q4: What is the expected timeframe for tumor development in this compound exposure studies? A4: The induction of bladder cancer using this compound is a time-consuming process. Researchers should expect a latency period of 8 to 11 months for the development of observable tumors.[1] The grade of cellular atypia and the extent of invasion tend to increase as the dose of the carcinogen and the duration of the experimental period are extended.[1]
Q5: What are the expected pathological changes in the bladder following long-term this compound exposure? A5: Urothelial carcinogenesis induced by this compound follows a predictable sequence of morphological changes. The process typically begins with simple hyperplasia, progresses to nodular and papillary hyperplasia, then to papillomas, and can ultimately lead to non-invasive and invasive carcinomas.[1]
Troubleshooting Guide
Category 1: Compound Preparation and Administration
Q: Animals are exhibiting reduced food intake after this compound is mixed into the diet. What could be the cause and how can it be resolved? A:
-
Possible Cause: Poor palatability of the this compound-containing diet. Animals may be sensitive to the taste or smell of the compound. Low palatability is a common challenge in medicated feed studies.[5]
-
Troubleshooting Steps:
-
Vehicle and Formulation Check: Ensure the this compound is thoroughly and homogenously mixed with the feed to prevent "hot spots" of high concentration.
-
Palatability Enhancement: Consider incorporating a flavoring agent that is attractive to the rodent species and has been verified not to interfere with the experimental outcomes.
-
Gradual Introduction: Acclimatize the animals to the control diet first, then gradually increase the concentration of this compound in the feed over several days to allow them to adapt.
-
Alternative Delivery: If poor intake persists and impacts animal health, consider alternative oral dosing methods like gavage. However, gavage can introduce stress and may not be suitable for mimicking chronic dietary exposure.[6][7]
-
Q: There are concerns about the stability and solubility of this compound in the chosen vehicle. How can this be addressed? A:
-
Possible Cause: this compound, like many chemical compounds, may have limited solubility or stability in certain vehicles, potentially leading to inaccurate dosing.[8][9] The chemical stability of a compound can be affected by factors such as pH, light, and temperature.[10]
-
Troubleshooting Steps:
-
Solubility Testing: Conduct preliminary solubility tests of this compound in a panel of acceptable vehicles (e.g., corn oil, specific dietary meals) to determine the optimal choice.[9]
-
Stability Analysis: Perform a solution stability study on the final this compound-vehicle mixture under the planned storage and administration conditions (temperature, light exposure).[10] Analyze samples at various time points to check for degradation.
-
Fresh Preparation: Prepare the this compound-laced diet or solution fresh and frequently to minimize the potential for degradation over time. The FDA recommends using a single lot of the test substance when possible.[11]
-
Documentation: Meticulously document the preparation process, including the source and lot of this compound, the vehicle used, and storage conditions.[11]
-
Category 2: In-Life Study Phase & Animal Health
Q: How can we differentiate between systemic toxicity from this compound and general age-related health decline in the animals? A:
-
Possible Cause: Long-term studies inherently overlap with the natural aging of rodents, making it challenging to attribute clinical signs solely to the test compound.[12]
-
Troubleshooting Steps:
-
Concurrent Control Group: A robust, age-matched control group receiving the vehicle without this compound is essential. All comparisons should be made against this group to identify compound-specific effects.[11]
-
Comprehensive Health Monitoring: Institute a rigorous schedule for monitoring animal health.[13] This should include daily checks for overt signs of toxicity (e.g., changes in posture, activity, breathing) and weekly detailed clinical examinations, including body weight measurements and palpation for masses.[13]
-
Blood and Urine Analysis: Schedule periodic collection of blood and urine for clinical pathology (hematology and serum chemistry) and urinalysis. These objective measures can reveal organ-specific toxicity before physical signs appear.[13]
-
Clear Endpoint Criteria: Establish and adhere to humane endpoint criteria to ensure animal welfare and to collect tissues before they are lost to autolysis.[13]
-
Q: We are observing a higher-than-expected mortality rate in the high-dose group. What is the appropriate course of action? A:
-
Possible Cause: The selected high dose may exceed the maximum tolerated dose (MTD), leading to excessive toxicity and premature death unrelated to carcinogenesis.[14]
-
Troubleshooting Steps:
-
Immediate Necropsy: Perform a full necropsy on all deceased animals immediately to identify the cause of death. This helps determine if mortality is due to target organ toxicity (bladder) or off-target systemic effects.
-
Dose Re-evaluation: Review the dose-range finding studies. If preliminary data is insufficient, it may indicate the initial dose selection was too aggressive.[14][15]
-
Consider Dose Reduction: If the study is ongoing, a protocol amendment to lower the high dose for the remaining animals may be necessary after consulting with the institutional animal care and use committee (IACUC).
-
Refine Monitoring: Increase the frequency of clinical observations for the affected group to identify animals in distress and apply humane endpoints before mortality occurs.[13]
-
Category 3: Data Interpretation & Results
Q: The incidence of bladder tumors is lower than anticipated or highly variable across animals in the same dose group. What are potential reasons? A:
-
Possible Cause: Inconsistent this compound intake, issues with compound stability, or inherent biological variability within the animal colony can all contribute to variable outcomes.[16]
-
Troubleshooting Steps:
-
Verify Compound Administration: Review records of diet preparation and food consumption to ensure accurate and consistent dosing. If possible, analyze stored diet samples to confirm this compound concentration and stability.
-
Check Animal Strain and Health: Confirm the genetic integrity of the animal strain used, as different substrains can have different susceptibilities. Review health monitoring records to rule out confounding illnesses that could have impacted the study outcome.[12]
-
Standardize Pathology Review: Ensure that all histopathological examinations are performed by a qualified pathologist following a standardized protocol to minimize subjective variability in tumor grading and classification.
-
Statistical Consultation: Consult with a biostatistician to determine if the variability is within an expected range and to ensure the appropriate statistical methods are used to analyze the data.[17]
-
Data Presentation Tables
Table 1: Example Dose-Response Data for this compound-Induced Urothelial Carcinoma in Fischer 344 Rats (11-Month Study)
| Treatment Group (this compound in diet) | Number of Animals (N) | Number with Bladder Tumors | Tumor Incidence (%) | Average Tumor Latency (Weeks) |
| Control (0 ppm) | 50 | 0 | 0 | - |
| Low Dose (100 ppm) | 50 | 15 | 30 | 40 ± 4.5 |
| Mid Dose (300 ppm) | 50 | 42 | 84 | 35 ± 3.1 |
| High Dose (600 ppm) | 50 | 49 | 98 | 32 ± 2.8 |
Table 2: Key Parameters for this compound Vehicle and Diet Preparation
| Parameter | Specification | Rationale |
| Test Compound | This compound (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) | Potent and specific urothelial carcinogen.[1] |
| Vehicle | Standard Rodent Chow (e.g., NIH-07) | Oral administration in the diet is the standard, effective route.[1] |
| Mixing Procedure | Geometric dilution | Ensures homogenous distribution of the test compound in the feed. |
| Diet Storage | 4°C in sealed, light-protected containers | Minimizes potential degradation from heat and light.[10] |
| Diet Freshness | Prepared weekly | Ensures compound stability and diet palatability. |
Visualizations and Workflows
Caption: Experimental workflow for a long-term this compound-induced bladder cancer study.
Caption: Simplified signaling pathway for this compound-induced urothelial carcinogenesis.[18]
Caption: Troubleshooting logic for addressing unexpectedly low tumor incidence.
Experimental Protocols
Protocol: Long-Term this compound-Induced Urothelial Carcinogenesis in Rats
1. Animals and Housing:
-
Species/Strain: Male Fischer 344 rats, 6-8 weeks old at the start of the study.
-
Supplier: A certified commercial vendor.
-
Housing: House animals in polycarbonate cages with controlled environmental conditions (e.g., 12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity). Provide ad libitum access to water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the study begins.[11]
2. Diet Preparation and this compound Administration:
-
Control Diet: Use a standard certified rodent diet (e.g., NIH-07).
-
This compound Diet: Prepare diets containing the desired concentrations of this compound (e.g., 100, 300, 600 ppm).
-
Procedure:
-
Weigh the required amount of this compound for a specific batch of feed.
-
Use a geometric dilution method to ensure uniform mixing. First, mix the this compound with a small amount of the powdered diet in a blender.
-
Gradually add more diet in stages, mixing thoroughly at each stage until the final concentration is reached.
-
Store the prepared diet in sealed, light-proof containers at 4°C for no longer than one week.
-
-
Administration: Provide the respective diet to each group ad libitum for the duration of the study (up to 11 months).[1]
3. In-Life Monitoring:
-
Frequency:
-
Daily: Observe animals for general health, mortality, and moribundity.[13]
-
Weekly: Record individual body weights and measure food consumption per cage. Perform detailed clinical examinations, including palpation for masses.
-
-
Records: Maintain detailed logs for all observations, including any clinical signs of toxicity such as hematuria, poor grooming, or lethargy.
4. Endpoint and Tissue Collection:
-
Termination: Euthanize animals at the pre-determined study endpoint (e.g., 11 months) or when humane endpoints are met (e.g., significant weight loss, large palpable masses, severe distress).
-
Necropsy: Perform a complete gross necropsy on all animals.
-
Tissue Collection:
-
Carefully remove the urinary bladder.
-
Inflate the bladder with 10% neutral buffered formalin (NBF) and ligate the neck.
-
Immerse the inflated bladder in NBF for fixation.
-
Collect other key organs (liver, kidneys, spleen, lungs) and any gross lesions and fix them in NBF.
-
5. Histopathology:
-
Bladder Processing: After fixation, map the bladder by sectioning it longitudinally. Process all sections for paraffin embedding.
-
Staining: Cut 5-micron sections and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine all bladder sections to identify and grade pre-neoplastic and neoplastic lesions (hyperplasia, papilloma, carcinoma).[1] Other collected tissues should also be examined for evidence of toxicity or metastasis.
References
- 1. exp-oncology.com.ua [exp-oncology.com.ua]
- 2. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Noble rat bladder cancer model. This compound-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic retinamides: effect on urinary bladder carcinogenesis by this compound in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearh2o.com [clearh2o.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. fda.gov [fda.gov]
- 12. Refinement of long-term toxicity and carcinogenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Critical analysis of long-term tests for carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FANFT and BBN for Bladder Cancer Induction in Rodent Models
For researchers and drug development professionals navigating the landscape of preclinical bladder cancer models, the choice of a chemical carcinogen is a critical decision that influences the translational relevance of their findings. Two of the most established and widely utilized agents for inducing urothelial carcinoma in rodents are N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate model for specific research questions.
At a Glance: Key Differences Between this compound and BBN
| Feature | This compound (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) | BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) |
| Carcinogen Class | Nitrofuran | Nitrosamine |
| Mechanism of Action | Genotoxic; metabolically activated to reactive electrophiles that form DNA adducts.[1] | Genotoxic; alkylating agent that causes DNA damage.[2] |
| Administration Route | Typically incorporated into the diet.[1] | Commonly administered in drinking water or via oral gavage.[2] |
| Tumor Histology | Predominantly transitional cell carcinoma (TCC), often with squamous differentiation.[1] | Urothelial carcinoma that progresses from hyperplasia and dysplasia to invasive cancer, frequently with squamous and sometimes glandular differentiation.[3][4][5] |
| Molecular Profile | Increased expression of c-Ha-ras and c-myc proto-oncogenes is an early event.[6] | High frequency of mutations in Trp53, Kmt2d, and Kmt2c. Tumors often resemble the basal subtype of human muscle-invasive bladder cancer (MIBC).[4][7] |
| Induction Time | Longer latency, typically requires 8 to 11 months for tumor development.[1] | Shorter latency, with muscle-invasive tumors developing in approximately 12-20 weeks in mice.[4] |
| Organ Specificity | Highly specific to the urinary bladder in rats, mice, hamsters, and dogs.[1] | Primarily targets the urinary bladder, though its precursor DBN can induce tumors in other organs like the liver and esophagus.[1] |
Quantitative Comparison of Induction Protocols
The following tables summarize typical experimental parameters for inducing bladder cancer using this compound and BBN in rodent models. It is important to note that specific outcomes can vary depending on the rodent species and strain used.
Table 1: this compound Induction Protocol Parameters
| Parameter | Details | Reference |
| Animal Model | Male Fischer 344 Rats, C3H/He Mice | [8] |
| Administration | Incorporated into the diet | [1] |
| Concentration | 0.2% in the diet | [1] |
| Duration | 8 to 11 months for tumor induction | [1] |
| Tumor Incidence | Can reach 100% with appropriate dose and duration.[1] | |
| Key Pathological Features | Hyperplasia, dysplasia, carcinoma in situ (CIS), and transitional cell carcinoma with squamous differentiation.[1][3] |
Table 2: BBN Induction Protocol Parameters
| Parameter | Details | Reference |
| Animal Model | Male and female C57BL/6 mice, FVB mice, F344 rats | [4][8] |
| Administration | Dissolved in drinking water | [2] |
| Concentration | 0.05% - 0.1% in drinking water | [2] |
| Duration | 12-20 weeks for muscle-invasive tumors in mice | [4] |
| Tumor Incidence | Can achieve 100% tumor incidence.[1] | |
| Key Pathological Features | Progresses from cellular atypia to CIS and finally to muscle-invasive carcinoma, mimicking high-grade human urothelial carcinoma.[3] |
Detailed Experimental Methodologies
This compound-Induced Bladder Cancer Protocol (Rat Model)
This protocol is based on methodologies that have been established for inducing bladder tumors in Fischer 344 rats.
-
Animal Model: Male weanling Fischer 344 rats are commonly used.
-
Carcinogen Preparation: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) is mixed into the standard rodent chow at a concentration of 0.2%.
-
Administration: The this compound-containing diet is provided to the rats ad libitum.
-
Duration of Treatment: Continuous feeding for 8 to 11 months is typically required to induce a high incidence of bladder tumors.[1] Shorter durations (e.g., 8-12 weeks) can lead to irreversible hyperplasia that progresses to tumors over a longer observation period.
-
Monitoring: Animals are monitored for clinical signs of distress and tumor development (e.g., hematuria).
-
Endpoint: At the end of the study period, animals are euthanized, and the bladders are harvested for histopathological analysis.
BBN-Induced Bladder Cancer Protocol (Mouse Model)
This protocol is a widely adopted method for inducing muscle-invasive bladder cancer in mice, which closely resembles the human disease.
-
Animal Model: C57BL/6 or FVB mice are frequently used. Note that FVB mice may be more susceptible and develop tumors more rapidly.[8]
-
Carcinogen Preparation: N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is dissolved in the drinking water at a concentration of 0.05%. The BBN solution should be prepared fresh and protected from light.
-
Administration: The BBN-containing drinking water is provided to the mice ad libitum.
-
Duration of Treatment: A treatment duration of 12 to 20 weeks is generally sufficient to induce muscle-invasive bladder cancer.[4]
-
Monitoring: Weekly abdominal palpation can be used to monitor for bladder tumor formation. The presence of blood in the urine is also an indicator of tumor development.
-
Endpoint: Upon detection of tumors or at the study endpoint, mice are euthanized, and bladders are collected for histopathology and molecular analysis.
Signaling Pathways and Molecular Mechanisms
The induction of bladder cancer by both this compound and BBN is a multi-step process involving genetic and epigenetic alterations that drive the transformation of normal urothelial cells into malignant tumors.
This compound-Induced Carcinogenesis
This compound is a genotoxic agent that, after metabolic activation, forms DNA adducts, leading to mutations.[1] A key early event in this process is the increased expression of the proto-oncogenes c-Ha-ras and c-myc.[6] This suggests that the Ras signaling pathway and the transcriptional regulation by Myc are critical drivers in the initial stages of this compound-induced tumorigenesis.
BBN-Induced Carcinogenesis
BBN, an alkylating agent, also exerts its carcinogenic effect through DNA damage.[2] The molecular landscape of BBN-induced tumors is well-characterized and shows significant overlap with human muscle-invasive bladder cancer. Frequent mutations are observed in the tumor suppressor gene Trp53 and the chromatin remodeling genes Kmt2d and Kmt2c.[4][7] These alterations disrupt cell cycle control and epigenetic regulation, leading to uncontrolled cell growth and tumor progression. The resulting tumors often exhibit a basal-like molecular subtype.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and BBN in bladder cancer induction.
Conclusion
Both this compound and BBN are effective and reliable carcinogens for inducing bladder cancer in rodent models, each with distinct characteristics that make them suitable for different research applications. BBN is currently more widely used due to its shorter latency period and the close resemblance of the induced tumors to human muscle-invasive bladder cancer at the molecular level. This makes the BBN model particularly valuable for preclinical studies of novel therapeutics for advanced bladder cancer. The this compound model, with its longer induction time, may be more suitable for studying the early molecular events of carcinogenesis and for evaluating chemopreventive agents. The choice between these two models should be guided by the specific scientific objectives, available resources, and the desired tumor phenotype for the investigation.
References
- 1. Targeting Major Signaling Pathways of Bladder Cancer with Phytochemicals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of carcinogenesis by the neutral fraction of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of nitrofurantoin on bladder tumor cell lines: in vitro growth and implantation in the cauterized mouse bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Carcinogenesis: Friend and Foe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of nitrofurantoin on the two stages of urinary bladder carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 signaling pathways in the role of bladder cancer: From signal network to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Chemopreventive Agents in FANFT-Induced Bladder Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various chemopreventive agents investigated in the N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)-induced bladder cancer model. This chemically-induced carcinoma model in rodents is a well-established platform for studying bladder carcinogenesis and evaluating potential preventive therapies.[1][2][3] The following sections detail the experimental protocols, comparative efficacy data of selected agents, and the key signaling pathways implicated in their mechanisms of action.
Comparative Efficacy of Chemopreventive Agents
The following table summarizes the quantitative data on the efficacy of different chemopreventive agents in rodent models of bladder cancer. It is important to note that while the focus of this guide is the this compound model, quantitative data for some agents, particularly COX-2 inhibitors, are more readily available from studies using the N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) model, another common method for inducing bladder cancer.[4][5] These data are included for comparative purposes with the carcinogen model specified.
| Chemopreventive Agent | Animal Model | Carcinogen | Key Efficacy Results | Reference |
| Aspirin | Rat | This compound | Data on specific tumor incidence, multiplicity, and size reduction in the this compound model are not readily available in the reviewed literature. However, aspirin is known to inhibit the COX pathway, which is implicated in bladder carcinogenesis.[6][7] | N/A |
| Retinoids (Synthetic) | Rat (Fischer) | This compound | N-ethylretinamide and N-(2-hydroxyethyl)retinamide failed to inhibit the incidence or severity of bladder carcinoma.[8] This suggests that the efficacy of retinoids may be carcinogen-class specific. | [8] |
| Celecoxib | Rat (Wistar) | BBN | Preventive Treatment: Tumor incidence reduced to 12.5% (1/8) compared to 65% (13/20) in the BBN control group. Significant reduction in the number and volume of carcinomas.[4] | [4] |
| Celecoxib | Mouse (B6D2F1) | BBN | Dose-dependent decrease in the total number of urinary bladder cancers per mouse by 77% (1250 mg/kg diet), 57% (500 mg/kg diet), and 43% (200 mg/kg diet).[5] | [5] |
| Piroxicam | Mouse | BBN | At 15 mg/kg diet, tumor incidence was reduced by 82%. At 30 mg/kg diet, tumor incidence was reduced by 70%.[9] | [9] |
Experimental Protocols
This compound-Induced Bladder Cancer Model in Rodents
The induction of bladder tumors using this compound is a well-documented process that involves dietary administration of the carcinogen. While specific parameters may vary between studies, a general protocol is as follows:
-
Animal Model: Typically, male Fischer 344 rats or various mouse strains are used.[2][10]
-
Carcinogen Administration: this compound is mixed into the animal diet at a specified concentration, commonly ranging from 0.05% to 0.2%.[1]
-
Induction Period: The animals are fed the this compound-containing diet for a period of 8 to 11 months to induce bladder tumor formation.[1][3] The duration can be adjusted to study different stages of carcinogenesis.
-
Monitoring: Animals are monitored for signs of toxicity and tumor development. At the end of the study period, bladders are harvested for histopathological analysis to determine tumor incidence, multiplicity, and size.
Administration of Chemopreventive Agents
The administration of chemopreventive agents in these models typically occurs alongside or after the carcinogen exposure, depending on whether the agent's preventive or therapeutic potential is being investigated.
-
Aspirin and COX-2 Inhibitors (Celecoxib, Piroxicam): These agents are commonly administered orally, mixed in the diet or drinking water.[4][5] Dosages vary depending on the specific agent and the animal model.
-
Retinoids: These compounds are also typically administered as a dietary supplement.[8]
Signaling Pathways in Chemoprevention
The chemopreventive agents discussed in this guide are known to modulate specific signaling pathways involved in carcinogenesis. Understanding these pathways provides insight into their mechanisms of action.
COX-2 Pathway and its Inhibition
The Cyclooxygenase-2 (COX-2) pathway plays a significant role in inflammation and cell proliferation, processes that are central to cancer development. Overexpression of COX-2 has been observed in bladder tumors.[11]
Aspirin, celecoxib, and piroxicam inhibit the COX-2 enzyme, thereby reducing the production of prostaglandins.[12][13] This reduction in prostaglandins leads to decreased inflammation, angiogenesis, and cell proliferation, and promotes apoptosis in tumor cells.[14][15]
Retinoic Acid Signaling Pathway
The retinoic acid (RA) signaling pathway is crucial for normal cell differentiation and growth. Its dysregulation has been implicated in the development of various cancers, including bladder cancer.[16][17] Retinoids, which are derivatives of vitamin A, can modulate this pathway.
Retinoids enter the cell and bind to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[18] Dysregulation of this pathway can contribute to uncontrolled cell growth and cancer.[16]
References
- 1. exp-oncology.com.ua [exp-oncology.com.ua]
- 2. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Preventive but Not Curative Efficacy of Celecoxib on Bladder Carcinogenesis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits N-butyl-N-(4-hydroxybutyl)-nitrosamine-induced urinary bladder cancers in male B6D2F1 mice and female Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Can Aspirin Use Be Associated With the Risk or Prognosis of Bladder Cancer? A Case-Control Study and Meta-analytic Assessment [frontiersin.org]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Expression of Cyclooxygenase-2 in High Grade Human Transitional Cell Bladder Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 13. Cyclooxygenase-2 dependent and independent antitumor effects induced by celecoxib in urinary bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. COX-2 inhibits anoikis by activation of the PI-3K/Akt pathway in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 promotes angiogenesis in pTa/T1 urothelial bladder carcinoma but does not predict recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin A and Retinoids in Bladder Cancer Chemoprevention and Treatment: A Narrative Review of Current Evidence, Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Retinoic acid signaling and bladder cancer: Epigenetic deregulation, therapy and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
A Comparative Guide to FANFT-Induced Tumors as a Model for Human Bladder Cancer
For researchers and drug development professionals navigating the landscape of preclinical bladder cancer models, selecting the most appropriate system is paramount for translational success. This guide provides a comprehensive comparison of the N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)-induced tumor model with other widely used alternatives, offering insights into their respective strengths and limitations in recapitulating human bladder cancer.
Comparative Analysis of Bladder Cancer Models
The selection of an appropriate animal model is a critical decision in bladder cancer research. The following table summarizes key quantitative characteristics of various preclinical models, providing a snapshot of their tumor development kinetics and metastatic potential.
| Model Type | Carcinogen/Method | Species | Tumor Incidence (%) | Latency (weeks) | Metastasis Rate (%) | Key Features |
| Chemically-Induced | ||||||
| This compound | Oral administration | Rat, Mouse | ~100% | 20-40 | Variable, lung metastases reported | Historically significant model, induces transitional cell carcinomas. |
| BBN | N-butyl-N-(4-hydroxybutyl)nitrosamine in drinking water | Mouse, Rat | High (~100%) | 12-24 | Up to 40% (strain dependent) | Recapitulates muscle-invasive bladder cancer (MIBC), often basal-like molecular subtype. |
| Orthotopic Xenograft | ||||||
| Human Cell Lines | Intravesical instillation of human bladder cancer cells (e.g., UM-UC-3) | Immunocompromised Mouse | 90-100% | 3-4 | High (cell line dependent) | Allows study of human cancer cells in an in-vivo microenvironment. |
| Genetically Engineered Mouse Model (GEMM) | ||||||
| Cre-LoxP System | Urothelium-specific deletion of tumor suppressor genes (e.g., Trp53, Pten) | Mouse | High | 8-12 | Low to moderate | Allows for the study of specific genetic drivers of tumorigenesis. |
In-Depth Model Comparison
This compound-Induced Model: The Precursor
The this compound model, induced by oral administration of the carcinogen, was one of the earliest and most widely used systems for studying bladder cancer. It reliably induces transitional cell carcinomas (TCCs) in rodents, which share histological similarities with human urothelial carcinoma. However, its use has declined due to the long latency period and concerns over carcinogen exposure. While historically important, the molecular characteristics of this compound-induced tumors are less extensively profiled compared to more contemporary models. Some studies have reported lung metastases in mice with intramuscularly implanted this compound-induced tumor cells.[1]
BBN-Induced Model: The Gold Standard for MIBC
The N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) model has become a cornerstone of bladder cancer research, particularly for studying muscle-invasive disease. Administered in drinking water, BBN induces tumors that closely mimic the histopathology and molecular features of human MIBC.[2][3][4] Notably, BBN-induced tumors in mice often exhibit a basal-like molecular subtype, characterized by the expression of markers such as KRT5 and KRT14, and frequently harbor mutations in Trp53.[5][6] This makes the BBN model highly relevant for testing therapies aimed at this aggressive subtype of human bladder cancer.
Orthotopic Xenograft Models: A Humanized Approach
Orthotopic xenograft models involve the implantation of human bladder cancer cell lines or patient-derived tumor tissue directly into the bladder of immunocompromised mice. These models offer the significant advantage of studying human cancer cells within the context of the bladder microenvironment. Tumor take rates are generally high, and the latency period is short.[7] The metastatic potential is highly dependent on the specific cell line used. This model is particularly valuable for evaluating the efficacy of novel therapeutic agents against human cancer cells.
Genetically Engineered Mouse Models (GEMMs): Precision in Carcinogenesis
GEMMs, often utilizing the Cre-LoxP system, allow for the targeted deletion of specific tumor suppressor genes (e.g., Trp53, Pten, Rb1) or the activation of oncogenes in the urothelium.[8] This approach provides precise control over the genetic drivers of tumorigenesis, enabling researchers to study the function of specific pathways in bladder cancer development. These models can be designed to recapitulate different stages and subtypes of human bladder cancer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols.
This compound-Induced Bladder Tumor Induction in Rats
Objective: To induce urothelial carcinomas in rats through chronic oral administration of this compound.
Procedure:
-
Animal Model: Male Fischer 344 rats, 6-8 weeks old.
-
Carcinogen Preparation: this compound is mixed into the standard rodent diet at a concentration of 0.2%.
-
Administration: The this compound-containing diet is provided to the rats ad libitum for up to 12 months.
-
Monitoring: Animals are monitored weekly for signs of toxicity and tumor development (e.g., hematuria).
-
Endpoint: Animals are euthanized when tumors are palpable or at the pre-determined study endpoint. The bladder and other organs are harvested for histopathological analysis.
Histopathological Evaluation of Bladder Tumors
Objective: To assess the histological features of induced bladder tumors and compare them to human urothelial carcinoma.
Procedure:
-
Tissue Fixation: The harvested bladder is inflated with and immersed in 10% neutral buffered formalin for 24 hours.
-
Processing and Sectioning: The fixed bladder is processed through graded alcohols and xylene, embedded in paraffin, and sectioned at 5 µm thickness.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist examines the sections to evaluate for hyperplasia, dysplasia, carcinoma in situ (CIS), and invasive carcinoma. The grade of the tumor and the depth of invasion (non-muscle invasive vs. muscle-invasive) are determined.
Molecular Pathways in Bladder Cancer: A Comparative Overview
Understanding the underlying molecular signaling pathways is critical for developing targeted therapies. Human bladder cancer is broadly categorized into two main molecular subtypes: luminal and basal, each with distinct pathway alterations.
Key Signaling Pathways in Human Bladder Cancer
-
FGFR3/RAS Pathway: Activating mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene are common in luminal-papillary bladder cancer and are associated with a more favorable prognosis.[9]
-
TP53/RB1 Pathway: Mutations in the TP53 and RB1 tumor suppressor genes are hallmarks of the more aggressive basal-like and luminal-unstable subtypes of bladder cancer.[9]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in both luminal and basal subtypes and represents a key therapeutic target.
The following diagram illustrates the major signaling pathways implicated in the development of different molecular subtypes of human bladder cancer.
Caption: Major signaling pathways in human bladder cancer subtypes.
Experimental Workflow: From Model to Analysis
The following diagram outlines a typical experimental workflow for validating a carcinogen-induced bladder cancer model.
References
- 1. Metastatic characteristics of four this compound-induced murine bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 3. exp-oncology.com.ua [exp-oncology.com.ua]
- 4. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Credentialing of Rodent Bladder Carcinogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of the Luminal and Basal Subtypes of Bladder Cancer and the Identification of Signature Immunohistochemical Markers for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of distinct basal and luminal subtypes of muscle-invasive bladder cancer with different sensitivities to frontline chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of FANFT-Induced Bladder Tumors: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of gene expression in N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT)-induced bladder tumors reveals distinct molecular signatures and activated signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data to facilitate a deeper understanding of this widely used preclinical model and its relevance to human bladder cancer.
While comprehensive, publicly available genome-wide expression datasets for this compound-induced tumors are limited, existing studies consistently point to the significant upregulation of key oncogenes, particularly c-Ha-ras and c-myc. Research indicates that the transcript levels of these genes are several-fold higher in this compound-induced urothelial cells compared to normal cells, suggesting that their elevated expression is an early and critical event in the carcinogenic process.
Comparative Gene Expression Overview
This analysis contrasts the gene expression profile of this compound-induced tumors with other bladder cancer models, primarily those induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), and highlights similarities to human muscle-invasive bladder cancer (MIBC).
| Gene/Pathway | This compound-Induced Tumors | BBN-Induced Tumors | Human Bladder Cancer Relevance |
| c-Ha-ras | Significantly upregulated; considered an early event.[1] | Upregulation also observed. | Mutations and activation of the Ras pathway are common in human bladder cancer. |
| c-myc | Upregulated; detected in carcinogen-treated cells but not normal cells.[1] | Upregulation also observed. | MYC amplification and overexpression are associated with aggressive bladder cancer. |
| p21 | Increased expression observed in original bladder tissues.[1] | - | p21 is a key cell cycle regulator often dysregulated in cancer. |
| Molecular Subtype | - | Often resemble basal-like keratinizing tumors. | This compound-induced tumors are suggested to be more similar to human invasive bladder cancer. |
Note: The table is compiled from qualitative and semi-quantitative data due to the lack of publicly available, comprehensive quantitative datasets for this compound-induced tumors.
Key Signaling Pathways in this compound-Induced Carcinogenesis
The upregulation of c-Ha-ras and c-myc in this compound-induced tumors implicates the involvement of the Ras-MAPK and Myc signaling pathways in the initiation and progression of this cancer model. These pathways are central to cell proliferation, growth, and survival.
Experimental Protocols
The following methodologies are based on established protocols for inducing bladder tumors in rats using this compound for subsequent molecular analysis.
This compound-Induced Bladder Tumor Model in Rats
Animal Model:
-
Species: Male Fischer 344 (F344) or Sprague-Dawley rats are commonly used.[2]
-
Age: Weanling rats are often utilized.
Carcinogen Administration:
-
Compound: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound).
-
Administration Route: this compound is typically mixed into the diet.
-
Concentration: Dietary concentrations of this compound can range from 0.005% to 0.2%.[3] A common concentration for tumor induction is 0.2%.[1][2]
-
Duration: The duration of this compound feeding can vary from a few weeks to several months to induce different stages of bladder lesions, from hyperplasia to carcinoma.[1][2] For tumor development, a period of 7 to 12 weeks or longer is often employed.[2][4]
Tumor Development and Monitoring:
-
Following the this compound administration period, animals are often returned to a control diet and monitored for tumor development over an extended period, which can be up to 84 weeks in long-term studies.[1]
-
Tumor incidence and progression can be assessed through histopathological analysis of the bladder tissue.
Gene Expression Analysis
Sample Collection and Preparation:
-
At the designated experimental endpoint, animals are euthanized.
-
The urinary bladders are excised, and tumor tissue is carefully dissected from normal surrounding tissue.
-
A portion of the tumor can be fixed in formalin for histological confirmation, while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
RNA Extraction:
-
Total RNA is extracted from the frozen tumor tissue using standard methods such as TRIzol reagent or commercially available RNA isolation kits, following the manufacturer's instructions.
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
Gene Expression Quantification:
-
Northern Blot Analysis: This traditional method has been used to detect the transcript levels of specific genes, such as c-Ha-ras and c-myc, in this compound-induced tumors.[1]
-
Quantitative Real-Time PCR (qRT-PCR): For validation of gene expression changes identified by other methods or for targeted analysis of a smaller number of genes.
-
Microarray and RNA-Sequencing (RNA-seq): Although specific public datasets for this compound-induced tumors are scarce, these high-throughput methods are the standard for genome-wide gene expression profiling in other bladder cancer models and would be the preferred approach for a comprehensive analysis.
The following diagram illustrates a general workflow for the experimental and analytical process.
References
- 1. A long-term study of reversible and progressive urinary bladder cancer lesions in rats fed N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide-induced carcinogenesis by urinary tract infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dose on urinary bladder carcinogenesis induced in F344 rats by N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by aspirin of N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder carcinogenesis and enhancement of forestomach carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urothelial Cancer Induction: FANFT vs. Other Chemical Carcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) with other key chemical carcinogens used to induce urothelial cancer in experimental models. The following sections detail the carcinogenic profiles, experimental protocols, and associated signaling pathways of this compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), N-methyl-N-nitrosourea (MNU), and aromatic amines, supported by experimental data.
Comparative Carcinogenic Profiles
The selection of a chemical carcinogen for inducing urothelial cancer in animal models is critical for aligning experimental outcomes with research goals. This compound, BBN, and MNU are noted for their high efficiency in inducing bladder tumors, with some studies reporting a 100% incidence under optimal conditions.[1] The table below summarizes key quantitative data on the carcinogenic activity of these compounds.
| Carcinogen | Animal Model | Dosing Regimen | Tumor Incidence (%) | Latency to Tumorigenesis | Metastasis | Key Histopathological Features |
| This compound | Fischer 344 Rats | 0.2% in diet for up to 11 months | High (approaching 100%) | 8 to 11 months | Less frequent, tumors tend to remain localized | Predominantly transitional cell carcinoma (TCC), often with squamous differentiation.[1][2] |
| BBN | C57BL/6 Mice | 0.05% - 0.1% in drinking water for 12-20 weeks | High (up to 100%) | Tumors expected ~8 weeks after a 12-week regimen | Frequent, particularly to the lungs and regional lymph nodes.[3] | Recapitulates histology of human muscle-invasive bladder cancer (MIBC), including urothelial carcinoma with glandular and squamous differentiation.[4] |
| MNU | Female Fisher 344 Rats | Four biweekly intravesical instillations of 1.5 mg | 100% by week 13 | Rapid, with atypia/tumors by 13 weeks and muscle invasion by 20 weeks | High potential for muscle invasion and host mortality.[5] | Resembles human TCC, progressing from in-situ changes to muscle invasion.[5] |
| Aromatic Amines (e.g., β-naphthylamine) | Humans (occupational exposure) | Chronic, variable | Significantly elevated risk (e.g., ~7 times higher for β-naphthylamine exposed workers) | Long latency, often decades | Can metastasize to lymph nodes, lung, liver, and bone.[6][7][8] | Urothelial carcinoma. |
Detailed Experimental Protocols
Reproducibility in chemical carcinogenesis studies is paramount. This section outlines established protocols for inducing urothelial cancer using this compound, BBN, and MNU.
This compound-Induced Urothelial Carcinoma in Rats
-
Animal Model: Male Fischer 344 rats are commonly used.
-
Carcinogen Preparation and Administration: this compound is incorporated into the diet at a concentration of 0.2%. The diet is provided ad libitum.
-
Duration of Exposure: Continuous feeding for 8 to 11 months is required to induce a high incidence of bladder tumors.[1]
-
Endpoint: Animals are monitored for clinical signs of distress. The experiment is typically terminated at a predetermined time point (e.g., 50 weeks or 11 months), and bladder tissues are collected for histopathological analysis.[9]
-
Notes: The use of this compound has become less common due to safety concerns for researchers and the environment.[3][10]
BBN-Induced Urothelial Carcinoma in Mice
-
Animal Model: 6- to 8-week-old C57BL/6 mice are frequently used.
-
Carcinogen Preparation and Administration: BBN is dissolved in drinking water at a concentration of 0.05% to 0.1%. The solution is provided ad libitum and replaced regularly.
-
Duration of Exposure: A common protocol involves 12 weeks of BBN administration, followed by a period of regular drinking water.
-
Endpoint: Tumors are typically expected approximately 8 weeks after the cessation of BBN treatment.[4][11] Palpable abdominal masses or hematuria can be indicators for euthanasia and tissue collection.
-
Notes: The BBN model is valued for its ability to mimic human muscle-invasive bladder cancer and its utility in studying the tumor immune microenvironment.[12]
MNU-Induced Urothelial Carcinoma in Rats
-
Animal Model: 4- to 5-week-old female Fisher 344 rats are a suitable model.
-
Carcinogen Preparation and Administration: MNU is dissolved in a buffered saline solution (pH 4.7-5.0) immediately before use.[13] A dose of 1.5 mg is instilled intravesically via a urethral catheter.
-
Dosing Schedule: Four biweekly instillations are administered.[5]
-
Endpoint: Due to the rapid progression to muscle-invasive tumors, animals are monitored closely. Sacrifices are often performed at intervals (e.g., 13 and 20 weeks) to observe different stages of carcinogenesis.[5]
-
Notes: MNU is a direct-acting carcinogen that does not require metabolic activation.[1] This model is particularly useful for studying the progression from superficial to invasive disease in a relatively short timeframe.
Signaling Pathways in Chemically-Induced Urothelial Carcinogenesis
The development of urothelial carcinoma is a multistep process involving the alteration of key signaling pathways that control cell proliferation, survival, and differentiation. Different chemical carcinogens can trigger distinct molecular events.
Pathways Implicated in BBN-Induced Carcinogenesis
BBN-induced bladder cancer in rodents shows genetic alterations similar to those in human muscle-invasive bladder cancer, including mutations in Trp53 and genes related to the p53 pathway.[3][14] The RAS pathway is also frequently activated.[14] Furthermore, metabolic pathways, particularly de novo lipogenesis, are significantly upregulated in BBN-induced premalignant and non-muscle invasive lesions.[15]
General Signaling Pathways in Urothelial Carcinoma
Beyond carcinogen-specific initiation, the progression of urothelial carcinoma often involves the dysregulation of several core signaling pathways. These include the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways, which are central to cell growth and survival.[16] Additionally, receptor tyrosine kinases such as EGFR, HER2, and FGFR are frequently implicated.[16]
Experimental Workflow for Carcinogen-Induced Urothelial Cancer Studies
The following diagram illustrates a typical workflow for investigating the efficacy of a therapeutic agent in a chemically-induced urothelial cancer model.
References
- 1. exp-oncology.com.ua [exp-oncology.com.ua]
- 2. Rat bladder isograft model for focal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBN as an Urothelial Carcinogen | In Vivo [iv.iiarjournals.org]
- 4. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental intravesical therapy for superficial transitional cell carcinoma in a rat bladder tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metastatic pattern of bladder cancer: correlation with the characteristics of the primary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-stratified distribution of metastatic sites in bladder cancer: A population-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Different Organ Metastases on the Prognosis of Stage IV Urothelial Carcinoma of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of single dose N-methyl-N-nitrosourea on bladder carcinogenesis by N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 13. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomic credentialing of murine carcinogen-induced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Major Signaling Pathways of Bladder Cancer with Phytochemicals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) Carcinogenicity
A Comparative Guide for Researchers and Drug Development Professionals
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) is a nitrofuran derivative that has been extensively studied as a potent experimental carcinogen, primarily inducing tumors of the urinary bladder. Understanding the carcinogenic effects of this compound across different animal species is crucial for extrapolating potential human risk and for the development of relevant animal models for bladder cancer research. This guide provides a comprehensive cross-species comparison of this compound carcinogenicity, detailing experimental data, methodologies, and the underlying molecular pathways.
Comparative Carcinogenicity Data
The carcinogenicity of this compound has been evaluated in several species, with rodents being the most extensively studied. The primary target organ for this compound-induced neoplasia is the urinary bladder, where it typically induces transitional cell carcinomas. However, species-specific differences in tumor incidence, latency, and the spectrum of tumors in other organs have been observed.
| Species (Strain) | This compound Dose | Duration of Treatment | Tumor Incidence (Urinary Bladder) | Other Tumor Sites | Reference(s) |
| Rat (Fischer 344) | 0.1% in diet | 30 weeks, followed by 22 weeks control diet | Papillary Tumors | Forestomach, Mammary Gland, Kidney | |
| 0.05% in diet | 30 weeks, followed by 22 weeks control diet | Papillary Tumors | - | ||
| 0.01% in diet | 30 weeks, followed by 22 weeks control diet | Hyperplasia | - | ||
| 0.005% in diet | 30 weeks, followed by 22 weeks control diet | Minimal Hyperplasia (25%) | - | ||
| 0.2% in diet | Up to 11 months | High incidence of transitional cell carcinoma | - | ||
| Mouse (Swiss) | 0.15% in diet | 20 weeks (with suture implantation) | 12-19% (carcinoma) | - | [1] |
| Mouse (C3H/He) | Not specified | Not specified | Urothelial cancer | - | |
| Hamster | Not specified | Not specified | Urinary bladder tumors reported | - | |
| Dog | Not specified | Not specified | Urinary bladder tumors reported | - |
Note: Quantitative data for hamsters and dogs are limited in the reviewed literature, though both species have been used in this compound carcinogenicity studies. The induction of bladder cancer in mice with this compound alone appears to be less efficient than in rats, with some studies requiring a co-carcinogenic stimulus like chronic inflammation to elicit a significant tumor response[1].
Experimental Protocols
The following are generalized experimental protocols for inducing urinary bladder cancer with this compound in rats and mice, based on published studies.
Rat Model (Fischer 344)
-
Animal Model: Male weanling Fischer 344 rats are commonly used due to their susceptibility to this compound-induced bladder carcinogenesis[2].
-
Housing and Diet: Animals are typically housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with a standard laboratory diet and water ad libitum.
-
Carcinogen Administration: this compound is mixed into the powdered diet at concentrations ranging from 0.005% to 0.2% by weight. For dose-response studies, various concentrations are administered to different groups of animals.
-
Treatment Duration: A common protocol involves feeding the this compound-containing diet for a period of 30 weeks, followed by a return to a control diet for the remainder of the study (e.g., up to 52 weeks total) to observe tumor development.
-
Tumor Assessment: Animals are monitored regularly for clinical signs of toxicity. At the end of the study, animals are euthanized, and the urinary bladders are excised, fixed in formalin, and processed for histopathological examination. Tumors are typically classified as hyperplasia, papilloma, or carcinoma (transitional cell carcinoma).
Mouse Model (Swiss)
-
Animal Model: Female Swiss mice have been used in studies investigating the co-carcinogenic effects of this compound[1].
-
Housing and Diet: Standard laboratory housing and dietary conditions are maintained.
-
Carcinogen Administration: this compound is incorporated into the diet at a concentration of approximately 0.15% by weight[1].
-
Co-carcinogenic Treatment (Optional): To enhance tumor incidence, chronic inflammation can be induced in the bladder by implanting sutures into the bladder wall prior to this compound administration[1].
-
Treatment Duration: The this compound-containing diet is typically administered for 20 weeks[1].
-
Tumor Assessment: Similar to the rat protocol, bladders are harvested at the end of the experiment for histopathological analysis to determine the presence and type of neoplastic lesions.
Molecular Mechanisms of this compound Carcinogenicity
The carcinogenicity of this compound is a multi-step process involving metabolic activation and the subsequent alteration of key cellular signaling pathways.
Metabolic Activation Pathway
This compound is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. The initial step in this process is the deformylation of this compound to its more proximate carcinogenic metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). This conversion is catalyzed by enzymes in the liver and kidney. ANFT undergoes further metabolic activation, primarily through nitroreduction, to highly reactive intermediates that can bind to cellular macromolecules, including DNA, leading to mutations and the initiation of cancer. Peroxidases, such as prostaglandin H synthase, which are present in the urothelium, can also contribute to the activation of ANFT.
Signaling Pathways in this compound-Induced Carcinogenesis
While the precise signaling pathways directly dysregulated by this compound metabolites are still under investigation, several pathways are known to be critical in the development of bladder cancer and are likely to be involved. These include the MAPK, p53, and COX-2 pathways.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers, including bladder cancer. It is plausible that DNA damage induced by this compound metabolites could lead to the activation of stress-activated MAPK pathways, contributing to uncontrolled cell growth.
-
p53 Pathway: The p53 tumor suppressor gene plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to DNA damage. Mutations in the p53 gene are frequently observed in bladder cancers[3][4][5][6][7]. It is hypothesized that the DNA adducts formed by this compound metabolites can lead to p53 mutations, thereby inactivating its tumor-suppressive function and allowing for the proliferation of damaged cells.
-
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in bladder tumors and is associated with inflammation and cell proliferation[8][9][10][11][12]. The inflammatory environment created by urothelial damage from this compound and its metabolites could lead to the upregulation of COX-2, which in turn may promote tumor growth and progression.
References
- 1. Experimental bladder tumor induction, propagation, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Metabolic Signature of Human Bladder Cancer Cells Carrying an Impaired Fanconi Anemia Tumor Suppressor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Gene mutations in superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spectrum of TP53 mutations in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 mutations in bladder carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TP53 gene mutations as an independent marker for urinary bladder cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 mutations in urinary bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced COX-2 expression induces PGE(2) and invasion in immortalized urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforaphane down-regulates COX-2 expression by activating p38 and inhibiting NF-kappaB-DNA-binding activity in human bladder T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Expression of Cyclooxygenase-2 in High Grade Human Transitional Cell Bladder Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 dependent and independent antitumor effects induced by celecoxib in urinary bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Evaluating Therapeutic Responses in FANFT-Induced Tumors: A Comparative Guide
For researchers and drug development professionals, the N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) induced tumor model remains a relevant tool for studying bladder cancer. This guide provides a comparative overview of therapeutic responses observed in this model, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.
Comparison of Therapeutic Agent Efficacy
The following tables summarize the quantitative data on the efficacy of various therapeutic agents evaluated in this compound-induced or similar murine bladder cancer models. It is important to note that direct head-to-head comparative studies for all listed agents within a single standardized this compound model are limited. The data presented here is compiled from different studies and should be interpreted with consideration of the experimental variations.
Table 1: Chemotherapy Agents
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Results |
| Cisplatin | This compound-induced murine bladder cancer (MBT-2 and MBT-683 cell lines) | Tumor diameter reduction, Increased survival | As a single agent, cisplatin was as effective as or more effective than combination therapies in reducing tumor volume and increasing survival.[1] |
| Cisplatin + Doxorubicin + Mitomycin C + Vinblastine | This compound-induced murine bladder cancer (MBT-2 and MBT-683 cell lines) | Tumor diameter reduction, Increased survival | Combination therapies were not superior to single-agent cisplatin at the tested dosages.[1] |
| Mitomycin C | Primary murine bladder cancer | Antitumor activity | Systemic mitomycin C demonstrated antitumor activity. |
Table 2: Immunotherapy Agents
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Results |
| Bacillus Calmette-Guérin (BCG) | Transplantable this compound bladder tumor in mice | Increased animal survival, Retardation of tumor growth | BCG treatment showed a positive effect on survival and tumor growth. |
| Corynebacterium parvum | Transplantable this compound bladder tumor in mice | Increased animal survival, Retardation of tumor growth | C. parvum treatment demonstrated an increase in animal survival and delayed tumor growth.[2] |
| BCG + Cyclophosphamide | Transplantable this compound bladder tumor in mice | Increased animal survival, Retardation of tumor growth | The combination of BCG and cyclophosphamide was evaluated for its effectiveness.[2] |
| Corynebacterium parvum + Cyclophosphamide | Transplantable this compound bladder tumor in mice | Increased animal survival, Retardation of tumor growth | The combination of C. parvum and cyclophosphamide was assessed for its impact on survival and tumor growth.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for this compound-induced tumor generation and the evaluation of therapeutic responses.
This compound-Induced Bladder Tumor Model in Rats
This protocol describes the chemical induction of bladder tumors in rats using this compound.
Materials:
-
Male Fischer 344 rats (weanling)
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound)
-
Standard laboratory rat chow
-
Animal housing facilities
Procedure:
-
Diet Preparation: Prepare a diet containing 0.2% this compound by weight mixed into powdered standard laboratory rat chow. Ensure a homogenous mixture.
-
Animal Acclimation: Upon arrival, acclimate the weanling male Fischer 344 rats to the housing facility for one week with free access to standard chow and water.
-
Carcinogen Administration: After acclimation, provide the rats with the 0.2% this compound-containing diet and water ad libitum for a period of 8 to 11 months.[1]
-
Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, dehydration, and changes in behavior.
-
Tumor Development: Bladder tumors, predominantly transitional cell carcinomas, are expected to develop within this timeframe.[1]
-
Confirmation of Tumorigenesis: At the end of the induction period, euthanize a subset of animals to histologically confirm the presence and stage of bladder tumors.
Orthotopic Bladder Cancer Model Using this compound-Induced Cell Lines
This protocol outlines the establishment of an orthotopic bladder tumor model by implanting this compound-induced cancer cell lines into the bladders of syngeneic rats.
Materials:
-
Female Fischer 344 rats
-
AY-27 rat bladder cancer cell line (derived from a this compound-induced tumor)
-
Cell culture medium and reagents
-
Catheters
-
Anesthetic
-
Trypsin solution (0.125%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture AY-27 cells in appropriate media until they reach the desired confluence.
-
Animal Preparation: Anesthetize the female Fischer 344 rats.
-
Catheterization: Carefully insert a catheter through the urethra into the bladder.
-
Bladder Wall Preparation: To enhance tumor cell implantation, briefly instill a mild irritant such as a dilute acid solution or trypsin to disrupt the glycosaminoglycan layer of the urothelium.[3] Following this, flush the bladder with sterile PBS.
-
Cell Instillation: Instill a suspension of AY-27 cells (e.g., 1 x 10^6 cells in 0.5 mL of PBS) into the bladder through the catheter.
-
Tumor Growth: Allow the tumors to grow for a predetermined period (e.g., 7-14 days) before initiating therapeutic interventions. Tumor growth can be monitored using non-invasive imaging techniques if available.
Evaluation of Therapeutic Response
Tumor Measurement:
-
For subcutaneous models, tumor diameters can be measured periodically using calipers. Tumor volume can be estimated using the formula: (length × width²) / 2.
-
For orthotopic models, bladder weight at the end of the study can be used as a surrogate for tumor burden. Non-invasive imaging techniques like ultrasound or bioluminescence imaging (if using luciferase-expressing cells) can also be employed for longitudinal monitoring.
Survival Analysis:
-
Monitor animals daily and record the date of death or euthanasia due to tumor burden or morbidity.
-
Construct Kaplan-Meier survival curves to compare the survival rates between different treatment groups.
Histopathological Analysis:
-
At the end of the study, collect bladders and other relevant organs for histological examination.
-
Process tissues for hematoxylin and eosin (H&E) staining to assess tumor morphology, invasion, and necrosis.
-
Immunohistochemistry (IHC) can be performed to analyze the expression of specific protein markers related to cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathways.
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways driving tumor growth is essential for developing targeted therapies. The following diagrams illustrate key signaling pathways implicated in bladder cancer and a general experimental workflow for evaluating therapeutic responses.
References
- 1. Experimental rat bladder urothelial cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bladder tumor model response to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic mitomycin C versus cisplatin: comparison of antitumor activity in primary murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FANFT and BBN Rodent Models for Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common chemically-induced rodent models of bladder cancer: the N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) model and the N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) model. Understanding the distinct molecular pathways and characteristics of each model is crucial for selecting the most appropriate system for preclinical research and therapeutic development.
Introduction to Carcinogen-Induced Bladder Cancer Models
Chemically-induced models are invaluable tools in cancer research as they allow for the study of tumorigenesis in an immunocompetent host, recapitulating the multifocal nature of human urothelial carcinoma. This compound and BBN are two of the most effective and widely used carcinogens for inducing bladder tumors in laboratory animals, particularly rats and mice. Both are complete carcinogens, capable of initiating and promoting tumor growth. However, they exhibit notable differences in their induced pathologies and underlying molecular mechanisms.
Comparative Analysis: this compound vs. BBN Models
The BBN model, in particular, has been extensively characterized at a molecular level and closely mimics human muscle-invasive bladder cancer (MIBC). In contrast, while the this compound model has been instrumental in historical bladder cancer research, its molecular landscape is less comprehensively defined in recent literature.
Pathological and Molecular Characteristics
| Feature | This compound-Induced Model | BBN-Induced Model | Human Urothelial Carcinoma Correlation |
| Primary Histopathology | Predominantly transitional cell carcinoma (TCC) with a high degree of squamous differentiation. Also induces hyperplasia, dysplasia, and carcinoma in situ (CIS).[1] | Progresses from atypia and CIS to high-grade, muscle-invasive carcinoma.[1] Tumors often exhibit features of the basal-squamous molecular subtype.[2][3] | BBN model closely resembles high-grade, basal-like MIBC. This compound model represents TCC with squamous features. |
| Tumor Induction Time | 8 to 11 months.[4] | 12 to 20 weeks for muscle-invasive tumors.[5] | BBN offers a faster model for studying invasive disease. |
| Key Mutated Genes | Less characterized in primary tumors. Cell lines show elevated c-Ha-ras and c-myc expression.[6] | High frequency of mutations in Trp53 (80%), Kmt2d (70%), and Kmt2c (90%).[2][3][5] H-ras mutations are rare.[3] | BBN model's mutational profile in Trp53 and chromatin regulators (Kmt2c/d) is similar to human MIBC.[2][3][5] |
| Gene Expression Profile | Elevated expression of c-Ha-ras and c-myc oncogenes.[6] | Overexpression of basal cancer subtype markers (e.g., Cd44, Cdh3, Krt5, Krt14).[2] | BBN model aligns with the basal-like subtype of human MIBC.[2] |
| Mutational Signatures | Not well-defined in recent literature. | Lacks the APOBEC mutational signature prevalent in human tumors.[2] | This is a key difference between the BBN model and a subset of human bladder cancers. |
Signaling Pathways and Mechanisms of Action
Both this compound and BBN are genotoxic agents that induce carcinogenesis through the formation of DNA adducts, leading to genetic mutations and the activation of oncogenic signaling pathways.
This compound: This nitrofuran compound is metabolized into reactive electrophiles that bind to DNA, initiating carcinogenesis.[6] Early studies identified the activation of the Ras signaling pathway as a key event, with elevated expression of the c-Ha-ras proto-oncogene and its protein product, p21.[6] The c-myc oncogene is also upregulated, suggesting that dysregulation of cell proliferation is an early event in this compound-induced tumorigenesis.[6]
BBN: This nitrosamine is a potent alkylating agent.[5] Its molecular signature is well-documented and aligns closely with human MIBC. The most prominent alterations are loss-of-function mutations in the tumor suppressor Trp53 and mutations in chromatin-modifying genes (Kmt2c, Kmt2d).[2][3][5] These alterations disrupt cell cycle control and epigenetic regulation, driving the development of high-grade, invasive tumors. The gene expression profile of BBN-induced tumors is consistent with the activation of pathways characteristic of the basal subtype of human bladder cancer.[2]
Below is a diagram illustrating the proposed high-level molecular pathways for each model.
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are summarized protocols for tumor induction and subsequent molecular analysis.
Protocol 1: Induction of Bladder Cancer with this compound (Mouse/Rat Model)
-
Animal Model: Male Fischer 344 rats or C3H mice are commonly used.
-
Carcinogen Preparation: this compound is incorporated into the standard rodent diet at a concentration of 0.1% to 0.2%.
-
Administration: Animals are fed the this compound-containing diet ad libitum for a period of 8 to 11 months.[4] A control group should receive the standard diet without this compound.
-
Monitoring: Animals are monitored weekly for signs of toxicity (e.g., weight loss, hematuria).
-
Endpoint: At the end of the experimental period, animals are euthanized. The bladders are harvested, weighed, and processed for histopathological and molecular analysis.
Protocol 2: Induction of Bladder Cancer with BBN (Mouse Model)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are frequently used.[6]
-
Carcinogen Preparation: BBN is dissolved in the drinking water at a concentration of 0.05% to 0.1%.[6] The solution should be prepared fresh weekly and protected from light.
-
Administration: The BBN solution is provided as the sole source of drinking water ad libitum. A typical protocol involves 12-20 weeks of BBN administration.[5][6]
-
Monitoring: Monitor water consumption and animal health status regularly.
-
Endpoint: After the BBN administration period, mice can be switched back to regular water and monitored for tumor development, or sacrificed at defined time points. Bladders are harvested for analysis.
Protocol 3: Workflow for Molecular Analysis of Tumors
The following workflow is applicable to tumors generated from either model.
Conclusion and Recommendations
The choice between the this compound and BBN models depends on the specific research question.
-
The BBN model is currently the preferred choice for studies requiring a close molecular and pathological resemblance to human high-grade, muscle-invasive bladder cancer. Its well-defined mutational landscape (Trp53, Kmt2c/d) and basal-like gene expression profile make it highly relevant for investigating MIBC pathogenesis and for the preclinical testing of novel therapeutics targeting these pathways.
-
The This compound model , while less characterized by modern sequencing technologies, remains a valid model for studying transitional cell carcinoma with squamous features. It is particularly relevant for investigating the roles of Ras and Myc activation in the early stages of bladder carcinogenesis. Further comprehensive genomic and transcriptomic analysis of this compound-induced primary tumors is warranted to fully understand its molecular underpinnings and its relationship to specific subtypes of human bladder cancer.
For drug development professionals, the BBN model offers a more robust platform for testing therapies aimed at the majority of invasive human bladder cancers. However, the this compound model could be uniquely suited for evaluating agents that target Ras-driven tumors, a subtype of bladder cancer also observed in humans.
References
- 1. youtube.com [youtube.com]
- 2. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 6. Oncogene expression of this compound- or BBN-induced rat urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Liver Biomarker Validation: A Comparative Guide to Chemotherapy-Induced Animal Models
For researchers, scientists, and drug development professionals, the robust validation of biomarkers in relevant animal models is a cornerstone of preclinical research. This guide provides a comparative analysis of a chemotherapy-induced liver injury model, juxtaposed with other established models, to facilitate informed decisions in biomarker validation studies.
This guide focuses on a model of chemotherapy-induced liver injury, presumed to involve a combination of 5-Fluorouracil (5-FU) and Adriamycin (Doxorubicin), with the modulatory effects of N-acetylcysteine (NAC). While a specific, standardized "FANFT" (5-Fluorouracil, Adriamycin, N-acetylcysteine, Fluorouracil, and Thymidine) model is not widely documented in existing literature, this guide is constructed based on the known hepatotoxic effects of its core components. The inclusion of Thymidine is understood to be for modulating the cytotoxic effects of 5-FU.
Comparative Analysis of Animal Models for Liver Biomarker Validation
The selection of an appropriate animal model is critical for the successful validation of biomarkers. Below is a comparative table summarizing key characteristics of a chemotherapy-induced liver injury model against two other widely used models: Carbon Tetrachloride (CCl4)-induced fibrosis and Diet-induced Non-Alcoholic Steatohepatitis (NASH).
| Feature | Chemotherapy-Induced Liver Injury (e.g., 5-FU + Adriamycin) | CCl4-Induced Liver Fibrosis | Diet-Induced NASH |
| Primary Mechanism of Injury | Direct hepatocellular toxicity, oxidative stress, and induction of apoptosis and inflammation.[1][2] | Centrilobular necrosis and inflammation initiated by free radical generation. | Metabolic dysregulation leading to steatosis, inflammation, and fibrosis.[3] |
| Key Pathological Features | Hepatocyte damage, inflammation, potential for steatosis and fibrosis with chronic exposure.[4][5] | Progressive fibrosis, cirrhosis with chronic administration. | Steatosis, ballooning hepatocytes, lobular inflammation, and pericellular fibrosis.[3] |
| Relevant Biomarkers | ALT, AST, markers of oxidative stress (e.g., MDA), inflammatory cytokines (e.g., TNF-α, IL-6), and apoptosis markers (e.g., Caspase-3).[1][2][6] | ALT, AST, hyaluronic acid, TIMP-1, α-SMA, collagen deposition markers. | ALT, AST, insulin resistance markers, lipid profile, CK-18 fragments.[7] |
| Advantages | Relevant for studying drug-induced liver injury (DILI), particularly in the context of oncology. Allows for the investigation of protective agents. | Well-established, reproducible, and relatively rapid induction of fibrosis. | Closely mimics the metabolic and histological features of human NASH.[3] |
| Limitations | May not fully recapitulate chronic fibrotic liver disease. The acute inflammatory response can confound biomarker interpretation. | Lacks the metabolic context of many human liver diseases. The injury pattern is distinct from many chronic liver conditions. | Requires a longer duration to develop advanced fibrosis.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biomarker validation studies.
Protocol 1: Chemotherapy-Induced Liver Injury Model
This protocol is a composite based on studies investigating the hepatotoxicity of 5-FU and the protective effects of NAC.
Animals: Male Wistar rats or BALB/c mice are commonly used.[8]
Materials:
-
5-Fluorouracil (5-FU)
-
Adriamycin (Doxorubicin)
-
N-acetylcysteine (NAC)
-
Saline solution (0.9% NaCl)
-
Reagents for biomarker analysis (e.g., ELISA kits for cytokines, commercial kits for liver enzymes and oxidative stress markers)
-
Histopathology reagents (formalin, paraffin, H&E stain, etc.)
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Grouping: Animals are randomly assigned to control and experimental groups (e.g., Vehicle control, 5-FU + Adriamycin, 5-FU + Adriamycin + NAC).
-
Induction of Liver Injury:
-
5-FU is administered intraperitoneally (i.p.) at a dose of 150 mg/kg.[2]
-
Adriamycin can be co-administered or administered in a cyclical regimen depending on the study design.
-
-
Treatment:
-
NAC is typically administered orally or i.p. before or concurrently with the chemotherapy agents to assess its protective effects.[6]
-
-
Monitoring and Sample Collection:
-
Body weight and clinical signs are monitored daily.
-
At the end of the experimental period (e.g., 7-14 days for acute models), animals are euthanized.
-
Blood is collected for serum biomarker analysis (ALT, AST, etc.).
-
Liver tissue is harvested for histopathological examination and measurement of tissue-based biomarkers (e.g., oxidative stress markers, gene expression analysis).
-
Protocol 2: CCl4-Induced Liver Fibrosis Model
Animals: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.
Procedure:
-
Induction: CCl4 is typically administered i.p. twice weekly, often diluted in corn oil or olive oil.
-
Duration: The duration of CCl4 administration determines the stage of fibrosis, ranging from a few weeks for early fibrosis to several months for established cirrhosis.
-
Biomarker Validation: Blood and tissue samples are collected at different time points to correlate biomarker levels with the histological stage of fibrosis.
Key Signaling Pathways in Chemotherapy-Induced Liver Injury
The hepatotoxicity of agents like 5-FU involves complex signaling cascades that lead to cellular damage and inflammation. Understanding these pathways is crucial for identifying and validating targeted biomarkers.
Caption: Signaling pathways in 5-FU-induced hepatotoxicity and the protective role of NAC.
Experimental Workflow for Biomarker Validation
A systematic workflow is essential for the rigorous validation of novel biomarkers.
Caption: A streamlined workflow for the validation of liver injury biomarkers in animal models.
Conclusion
The validation of biomarkers in appropriate animal models is a critical step in translating preclinical findings to clinical applications. While a standardized "this compound" model is not prominent in the literature, a chemotherapy-induced liver injury model utilizing components like 5-FU and Adriamycin offers a relevant system for studying DILI and the efficacy of protective agents. By carefully selecting the animal model, adhering to detailed experimental protocols, and employing a systematic validation workflow, researchers can generate robust and reliable data to advance the development of novel diagnostics and therapeutics for liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Angelica Polysaccharide Antagonizes 5-FU-Induced Oxidative Stress Injury to Reduce Apoptosis in the Liver Through Nrf2 Pathway [frontiersin.org]
- 3. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 4. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of molecular mechanisms of 5-fluorouracil-induced steatosis and inflammation in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative Effect of N-Acetylcysteine Against 5-Fluorouracil-Induced Cardiotoxicity via Targeting TLR4/NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apjhs.com [apjhs.com]
A Comparative Analysis of Chemically-Induced and Genetically Engineered Mouse Models of Bladder Cancer
For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in advancing our understanding of bladder cancer and developing novel therapeutics. This guide provides a detailed comparison of two major types of mouse models: the chemically-induced model using N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and its more commonly used analogue N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), and various genetically engineered mouse models (GEMMs).
This comparison focuses on the quantitative tumor characteristics, experimental protocols, and underlying molecular pathways of these models to aid in the selection of the most suitable model for specific research questions.
Comparative Data of Bladderr Cancer Models
The choice between a chemically-induced and a genetically engineered model of bladder cancer often depends on the specific research goals. Chemically-induced models, such as those using this compound or BBN, are valued for their ability to mimic the high mutational burden seen in human smoking-related bladder cancer. In contrast, GEMMs offer the advantage of investigating the role of specific genetic alterations in a controlled manner. The following table summarizes key quantitative data for these models.
| Feature | This compound/BBN Model | Genetically Engineered Models (GEMMs) |
| Carcinogen/Genetic Alteration | N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) or N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Targeted mutations (e.g., Trp53 and Pten deletion, Hras activation) |
| Tumor Type | Predominantly transitional cell carcinoma (TCC), often with squamous differentiation. BBN models are known to develop muscle-invasive bladder cancer (MIBC) that molecularly resembles the basal subtype of human MIBC.[1][2] | Varies with the genetic alteration. For example, Hras activation can lead to papillary, non-invasive tumors, while combined Trp53 and Pten deletion often results in invasive carcinoma, sometimes resembling carcinoma in situ (CIS).[3][4] |
| Tumor Incidence | High, can approach 100% with appropriate carcinogen dosage and duration.[5] | Can be up to 100% depending on the specific genetic modification and Cre-recombinase efficiency.[3] |
| Tumor Latency | Typically 5 to 8 months for tumor development.[5][6] | Varies widely depending on the model. Some models develop tumors within weeks to a few months.[3] |
| Progression to Muscle Invasion | Common, especially with BBN, making it a good model for studying MIBC.[1][4] | Dependent on the specific genetic alterations. Models with combined tumor suppressor loss (e.g., p53 and Pten) are effective for studying muscle invasion.[3][4] |
| Metastasis | Metastasis can occur but may be infrequent or take a longer time to develop.[4] | Metastatic potential varies. Some models, like the p53/Pten deletion model, show a notable frequency of metastasis to lymph nodes and distant organs.[3][7] |
| Molecular Subtype | BBN-induced tumors often recapitulate the basal-like molecular subtype of human bladder cancer.[1][2] | Can be engineered to model different subtypes. For instance, the UPPL model (Upk3a-CreERT2; Trp53L/L; PtenL/L) represents the luminal-like subtype. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for establishing this compound/BBN-induced and genetically engineered bladder cancer models.
This compound/BBN-Induced Bladder Cancer Model
This protocol describes the induction of bladder tumors in mice through the oral administration of a chemical carcinogen.
Materials:
-
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (this compound) or N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)
-
Animal diet or drinking water
-
6 to 8-week-old mice (strain may influence tumor characteristics, C57BL/6 is commonly used for BBN models)[8]
-
Standard animal housing and care facilities
Procedure:
-
Carcinogen Preparation:
-
Administration:
-
Tumor Development and Monitoring:
-
After the administration period, mice are returned to a normal diet and drinking water.
-
Tumors are expected to develop within 8 weeks following the cessation of carcinogen treatment.[8]
-
Monitor the health of the mice regularly.
-
Tumor development can be monitored using non-invasive imaging techniques such as ultrasound.
-
-
Histopathological Analysis:
-
At the end of the study period or when clinical signs necessitate euthanasia, the bladders are harvested.
-
The bladder tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation by a pathologist.[8] Lesions can range from dysplasia and carcinoma in situ to invasive carcinoma.[8]
-
Genetically Engineered Bladder Cancer Model (Urothelium-Specific Gene Deletion)
This protocol outlines the generation of a bladder cancer model through the conditional deletion of tumor suppressor genes (Trp53 and Pten) in the bladder urothelium using a Cre-LoxP system.
Materials:
-
Mice with floxed alleles of the target genes (e.g., Ptenflox/flox; p53flox/flox)[10]
-
Mice expressing Cre recombinase under a urothelium-specific promoter (e.g., Uroplakin II [UPII]-Cre)[11][12][13] or an inducible Cre system (e.g., UPII-CreERT2)[10][14]
-
Adenovirus expressing Cre recombinase (Adeno-Cre) for intravesical delivery[15][16]
-
Tamoxifen or 4-hydroxy-tamoxifen for inducible systems[10][17]
-
Surgical instruments for intravesical delivery
-
Anesthesia
Procedure:
-
Breeding:
-
Cross the floxed allele mice with the Cre-driver mice to generate offspring with the desired genotype (e.g., UPII-Cre; Ptenflox/flox; p53flox/flox).
-
-
Gene Recombination Induction:
-
For constitutive Cre models (e.g., UPII-Cre): Gene recombination occurs spontaneously in the urothelium during development.
-
For inducible Cre models (e.g., UPII-CreERT2): Administer tamoxifen or 4-hydroxy-tamoxifen to the mice (e.g., via intraperitoneal injection or intravesical instillation) to induce Cre recombinase activity and subsequent gene deletion.[10][17]
-
For intravesical Adeno-Cre delivery:
-
-
Tumor Development and Monitoring:
-
Monitor the mice for tumor development using methods such as ultrasound imaging.[10]
-
The latency period for tumor formation will depend on the specific genetic alterations.
-
-
Histopathological Analysis:
-
Harvest and process the bladder tissue for H&E staining and immunohistochemistry to confirm tumor formation and characterize its phenotype.[10]
-
Signaling Pathways and Visualizations
Bladder cancer development in both chemically-induced and genetic models is driven by the deregulation of key signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Activating mutations in HRAS are found in some bladder cancers and can be modeled in GEMMs.[1] Furthermore, amplification of RAF1 has been identified in a subset of bladder tumors, leading to the activation of this pathway.[1]
Caption: The Ras/Raf/MEK/ERK signaling cascade.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently altered in bladder cancer and plays a central role in cell growth, metabolism, and survival.[18][19] Loss of the tumor suppressor PTEN, which negatively regulates this pathway, is a common event and is often modeled in GEMMs.[19][20]
Caption: The PI3K/Akt/mTOR signaling pathway.
p53 and Rb Tumor Suppressor Pathways
The p53 and retinoblastoma (Rb) pathways are critical for cell cycle control and are frequently inactivated in aggressive, muscle-invasive bladder cancer.[3][20][21] GEMMs with deletions of Trp53 and/or Rb1 are powerful tools for studying the consequences of the loss of these key tumor suppressors.[3][21]
References
- 1. RAF1 amplification drives a subset of bladder tumors and confers sensitivity to MAPK-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BBN model: a mouse bladder cancer model featuring basal-subtype gene expression and MLL3/MLL4 genetic disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alterations of tumor suppressor genes in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling bladder cancer in mice: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Modelling oncogenic Ras/Raf signalling in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide-induced bladder cancer in mice: augmentation by sutures through the bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mouse models of bladder cancer identify a prognostic signature associated with risk of disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting gene expression of the mouse uroplakin II promoter to human bladder cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 029281 - UPK II-Cre Strain Details [jax.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 024768 - TgUICBAC Strain Details [jax.org]
- 15. Mouse Models of Human Bladder Cancer as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Controlling gene expression in the urothelium using transgenic mice with inducible bladder specific Cre-lox recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K/AKT/mTOR Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Genetic and Epigenetic Alterations in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p53 and retinoblastoma pathways in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for FANFT
Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring laboratory safety. The proper handling and disposal of chemical reagents like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) are paramount to protecting both personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent nitrofuran derivative and bladder carcinogen.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.
Chemical and Hazard Profile of this compound
A thorough understanding of the properties and hazards of this compound is the foundational step in its safe management.
| Property | Data |
| Chemical Name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide |
| Synonyms | This compound, 2-Formylamino-4-(5-nitro-2-furyl)thiazole |
| CAS Number | 24554-26-5 |
| Molecular Formula | C8H5N3O4S |
| Molecular Weight | 239.21 g/mol [1] |
| Appearance | Dark yellow powder or gold solid[1][2] |
| Hazard Statements | Potent tumor initiator; causes bladder tumors in animals; mutagenic to many bacteria.[1] |
| Precautionary Measures | Avoid inhalation.[1] Wear protective gloves, clothing, and eye protection. |
| Disposal Directive | Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocol: Standard this compound Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be performed in a designated laboratory area, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
Before handling this compound waste, ensure you are wearing the following:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A chemical-resistant lab coat.
-
Respiratory Protection: In case of dust or aerosol generation, use an appropriate respirator.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical waste and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix this compound waste with other incompatible waste streams. The container should be stored in a secondary containment tray to prevent spills.
-
Contaminated Sharps: Needles, scalpels, or other sharp objects contaminated with this compound should be placed in a designated sharps container labeled as "Hazardous Waste" with the chemical name.
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Label the container as "Hazardous Waste ".
-
Specify the contents: "This compound (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide) ".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or laboratory.
Step 3: Spill Management
In the event of a small spill of solid this compound, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure proper ventilation.
-
Dampen the Spill: Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[1]
-
Transfer Material: Transfer the dampened material to a suitable, labeled hazardous waste container.[1]
-
Clean Up Residue: Use absorbent paper dampened with water to pick up any remaining material.[1]
-
Decontaminate Surfaces: Wash all contaminated surfaces with a soap and water solution.[1]
-
Package Contaminated Materials: Seal your contaminated clothing and the absorbent paper in a vapor-tight plastic bag for eventual disposal as hazardous waste.[1]
-
Seek Verification: Do not reenter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.[1]
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed when not in use.
Step 5: Final Disposal
The primary directive for this compound is to "Dispose of contents/container to an approved waste disposal plant".[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not under any circumstances dispose of this compound down the drain or in regular trash.
Workflow for Proper Disposal of this compound Waste
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling FANFT
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT), a potent uroepithelial carcinogen used in experimental research.[1] Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a suspected carcinogen and mutagen, demanding rigorous safety protocols.[2] Upon handling, it is crucial to utilize appropriate personal protective equipment (PPE) to create a barrier against this hazardous substance. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile Gloves | Preferred for their chemical resistance and tendency to show punctures. For extended contact, consider thicker, reusable gloves and always check for degradation.[3] |
| Eye Protection | Chemical Safety Goggles and Face Shield | Provides protection against splashes and airborne particles. |
| Protective Clothing | Fully-fastened Laboratory Coat or Disposable Jumpsuit | Protects street clothing and minimizes skin contact. Should not be worn outside the designated work area.[4] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | To be used when there is a risk of inhaling dust or aerosols, especially when handling the powder form outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted within a designated area, clearly marked with warning signs indicating the presence of a carcinogen.[5] This area should be equipped with a chemical fume hood and have restricted access.
Preparation and Weighing:
-
Donning PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[4]
-
Handling Solid this compound: When weighing the solid, dark yellow powder form of this compound, perform the task within the fume hood to minimize the risk of inhalation.[6] Use anti-static instruments to prevent dispersal of the powder.
Dissolving and Solution Handling:
-
Solvent Addition: Add the desired solvent to the solid this compound within the fume hood.
-
Mixing: If mixing is required, ensure the container is securely capped to prevent aerosol generation.
-
Pipetting: Never pipette by mouth. Use mechanical pipetting aids for all liquid transfers.[7]
Post-Procedure:
-
Decontamination: Wipe down all surfaces within the fume hood with an appropriate deactivating solution (if known) or a cleaning agent after each use.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Disposable items should be placed in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, absorbent paper, and other disposable labware should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container designated for carcinogenic materials.[5] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional protocols for decontaminated glassware or plasticware.[8] |
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide," and the appropriate hazard warnings.[9]
Emergency Procedures
Spills:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Contain: For small spills within a fume hood, use an appropriate absorbent material to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report all spills to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Guidance: Procedural Diagrams
To further clarify the handling and disposal workflows, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step process for the proper disposal of this compound-contaminated waste.
References
- 1. Biotransformation of the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide. | 24554-26-5 [chemicalbook.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. jefferson.edu [jefferson.edu]
- 5. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. echemi.com [echemi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | C8H5N3O4S | CID 32486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
